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Edmpc

Cat. No.: B11931353
M. Wt: 707.0 g/mol
InChI Key: GQOBJNOATQOLJE-IFPPELDOSA-N
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Description

Edmpc is a useful research compound. Its molecular formula is C38H77NO8P+ and its molecular weight is 707.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H77NO8P+ B11931353 Edmpc

Properties

Molecular Formula

C38H77NO8P+

Molecular Weight

707.0 g/mol

IUPAC Name

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C38H77NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2/h36H,7-35H2,1-6H3/q+1/t36-,48?/m1/s1

InChI Key

GQOBJNOATQOLJE-IFPPELDOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to EDMPC in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a novel cationic lipid that has demonstrated significant potential in non-viral gene delivery, particularly for in vivo applications targeting pulmonary cells.[1] Its unique chemical structure allows for the formation of stable complexes with DNA, facilitating transfection and subsequent gene expression. This guide provides a comprehensive overview of this compound, including its chemical properties, quantitative performance data from key experiments, detailed experimental protocols, and an exploration of the potential cellular mechanisms involved in its action.

Core Concepts

This compound is a derivative of the naturally occurring phospholipid, dimyristoylphosphatidylcholine (DMPC). The addition of an ethyl group to the phosphate moiety confers a net positive charge to the molecule, which is crucial for its interaction with the negatively charged phosphate backbone of DNA. This electrostatic interaction allows for the condensation of DNA into lipoplexes, which are lipid-DNA complexes that can be introduced into cells.

Chemical Structure:

  • IUPAC Name: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine

  • Molecular Formula: C38H77NO8P+

  • Molecular Weight: 706.99 g/mol

  • CAS Number: 183283-19-4

Quantitative Data Summary

The efficacy of this compound in gene delivery has been evaluated both in vitro and in vivo, often in combination with helper lipids such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The following tables summarize the quantitative data from key experiments published by Gorman et al. in 1997, which remains the foundational study on this compound.

In Vitro Transfection Efficiency

Table 1: In Vitro Transfection of COS-7 and 293 Cells with this compound Formulations

Cell LineThis compound Formulation (Lipid:Helper)DNA:Lipid Ratio (w/w)Reporter GeneExpression Level (Mean ± SD)
COS-7This compound:Cholesterol1:2β-galactosidase~1.5 ± 0.2 mU/mg protein
COS-7This compound:Cholesterol1:5β-galactosidase~2.5 ± 0.3 mU/mg protein
COS-7This compound:Cholesterol1:10β-galactosidase~3.0 ± 0.4 mU/mg protein
COS-7This compound:DOPE1:2β-galactosidase~4.5 ± 0.5 mU/mg protein
COS-7This compound:DOPE1:5β-galactosidase~5.5 ± 0.6 mU/mg protein
COS-7This compound:DOPE1:10β-galactosidase~2.0 ± 0.3 mU/mg protein
293This compound:Cholesterol1:2CAT~100 ± 15 pg/mg protein
293This compound:Cholesterol1:5CAT~250 ± 30 pg/mg protein
293This compound:Cholesterol1:10CAT~400 ± 45 pg/mg protein
293This compound:DOPE1:2CAT~600 ± 70 pg/mg protein
293This compound:DOPE1:5CAT~1200 ± 150 pg/mg protein
293This compound:DOPE1:10CAT~500 ± 60 pg/mg protein

Data extracted and summarized from Gorman et al., Gene Therapy, 1997.

Table 2: In Vitro Transfection of A549 and H441 Lung Cells with this compound Formulations

Cell LineThis compound Formulation (Lipid:Helper)DNA:Lipid Ratio (w/w)Reporter GeneExpression Level (Mean ± SD)
A549This compound:Cholesterol1:1β-galactosidase~0.8 ± 0.1 mU/mg protein
A549This compound:Cholesterol2:1β-galactosidase~1.2 ± 0.2 mU/mg protein
A549This compound:Cholesterol3:1β-galactosidase~0.5 ± 0.1 mU/mg protein
A549This compound:DOPE1:1β-galactosidase~1.5 ± 0.2 mU/mg protein
A549This compound:DOPE2:1β-galactosidase~2.0 ± 0.3 mU/mg protein
A549This compound:DOPE3:1β-galactosidase~0.8 ± 0.1 mU/mg protein
H441This compound:Cholesterol1:1β-galactosidase~0.6 ± 0.1 mU/mg protein
H441This compound:Cholesterol2:1β-galactosidase~1.0 ± 0.15 mU/mg protein
H441This compound:Cholesterol3:1β-galactosidase~0.4 ± 0.05 mU/mg protein
H441This compound:DOPE1:1β-galactosidase~1.2 ± 0.2 mU/mg protein
H441This compound:DOPE2:1β-galactosidase~1.8 ± 0.25 mU/mg protein
H441This compound:DOPE3:1β-galactosidase~0.7 ± 0.1 mU/mg protein

Data extracted and summarized from Gorman et al., Gene Therapy, 1997.

In Vivo Transfection Efficiency

Table 3: In Vivo CAT Gene Expression in Rat Lungs Following Intralobar Delivery of this compound-DNA Complexes

This compound Formulation (Lipid:Helper)DNA:Lipid Ratio (w/w)CAT Expression in Lung (pg/mg protein) (Mean ± SD)CAT Expression in Trachea (pg/mg protein) (Mean ± SD)
This compound:Cholesterol1:1~25 ± 5< 5
This compound:Cholesterol1:2~50 ± 10< 5
This compound:DOPE1:1~150 ± 30< 10
This compound:DOPE1:2~300 ± 50< 10

Data extracted and summarized from Gorman et al., Gene Therapy, 1997.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the protocols described by Gorman et al. (1997).

Preparation of this compound-DNA Complexes (Lipoplexes)
  • Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in chloroform.

    • Prepare a 10 mg/mL stock solution of the helper lipid (cholesterol or DOPE) in chloroform.

    • Prepare a stock solution of plasmid DNA at a concentration of 1 mg/mL in sterile water or TE buffer.

  • Liposome Formulation:

    • In a sterile glass vial, mix the desired amounts of this compound and helper lipid stock solutions to achieve the target molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile, nuclease-free 5% dextrose in water (D5W) to a final lipid concentration of 1 mg/mL.

    • Vortex the suspension vigorously for 1 minute to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in D5W.

    • In a separate sterile tube, dilute the required amount of the liposome suspension in D5W.

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable DNA-lipid complexes. The final concentration of DNA in the complex solution is typically between 0.1 and 0.5 mg/mL for in vivo studies.

In Vivo Intralobar Delivery of Lipoplexes to Rodents
  • Animal Preparation:

    • Anesthetize the mouse or rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Place the anesthetized animal in a supine position.

    • Visualize the trachea through a small incision in the neck.

  • Intratracheal Instillation:

    • Carefully insert a sterile, flexible catheter or a gavage needle into the trachea.

    • Advance the catheter into the desired lung lobe (typically the left lung).

    • Slowly instill the prepared this compound-DNA complex solution (typically 50-100 µL for mice and 200-300 µL for rats) into the lung.

    • Withdraw the catheter and suture the incision.

  • Post-Procedure Care:

    • Monitor the animal until it recovers from anesthesia.

    • Provide appropriate post-operative care, including analgesics as needed.

    • House the animals in a clean, controlled environment for the desired duration of the experiment (typically 24-72 hours).

  • Analysis of Gene Expression:

    • At the end of the experiment, euthanize the animal and harvest the lungs and other relevant tissues.

    • Homogenize the tissues and prepare cell lysates.

    • Quantify the expression of the reporter gene using appropriate assays (e.g., CAT ELISA, β-galactosidase activity assay, luciferase assay).

    • Normalize the reporter gene expression to the total protein concentration of the tissue lysate.

Signaling Pathways and Cellular Mechanisms

The precise signaling pathways and cellular uptake mechanisms for this compound-DNA complexes have not been fully elucidated in the original literature. However, based on studies of other cationic lipids, a general model can be proposed. Cationic lipid-based transfection reagents have been shown to activate NF-κB and MAP kinase signaling pathways, which can influence gene expression.

Proposed Cellular Uptake and Intracellular Trafficking of this compound Lipoplexes

The positively charged this compound-DNA complexes are thought to interact with the negatively charged proteoglycans on the cell surface, leading to cellular uptake primarily through endocytosis. The exact endocytic pathway (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) may be cell-type dependent. Once inside the cell, the lipoplexes are enclosed in endosomes. For successful transfection, the DNA must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The "proton sponge" effect, where the cationic lipid buffers the endosomal pH leading to osmotic swelling and rupture, is a commonly proposed mechanism for endosomal escape. Once in the cytoplasm, the DNA can then be transported to the nucleus for transcription.

Visualizations

Experimental Workflow for In Vivo Gene Delivery using this compound

experimental_workflow cluster_prep Lipoplex Preparation cluster_delivery In Vivo Delivery cluster_analysis Analysis prep1 Prepare this compound and Helper Lipid Stocks prep2 Create Lipid Film prep1->prep2 prep3 Hydrate to Form Liposomes prep2->prep3 prep4 Mix Liposomes with Plasmid DNA prep3->prep4 del1 Anesthetize Rodent prep4->del1 del2 Intratracheal Instillation of Lipoplexes del1->del2 del3 Animal Recovery and Housing del2->del3 ana1 Harvest Tissues del3->ana1 ana2 Prepare Tissue Lysates ana1->ana2 ana3 Reporter Gene Assay ana2->ana3 ana4 Data Analysis ana3->ana4

Caption: Workflow for in vivo gene delivery using this compound-DNA complexes.

Proposed Cellular Uptake Pathway for this compound-DNA Complexes

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex This compound-DNA Lipoplex endosome Endosome lipoplex->endosome Endocytosis dna_cyto Free DNA endosome->dna_cyto Endosomal Escape dna_nuc DNA dna_cyto->dna_nuc Nuclear Import transcription Transcription dna_nuc->transcription

Caption: Proposed mechanism of cellular uptake and trafficking of this compound-DNA.

References

Physicochemical Properties of EDMPC for Transfection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), a cationic lipid utilized in non-viral gene delivery. We will delve into its formulation, characterization, and application in transfection, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

This compound is a cationic lipid that has demonstrated significant potential for in vivo gene delivery, particularly to pulmonary cells.[1] Its permanent positive charge, conferred by the ethylphosphocholine headgroup, facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA and mRNA, leading to the formation of lipoplexes. These lipoplexes can then fuse with the cell membrane, delivering their genetic cargo into the cell.

The efficiency of this compound-mediated transfection is highly dependent on its formulation, often requiring the inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol. These helper lipids play a crucial role in the stability, size, and fusogenicity of the lipoplexes, ultimately impacting transfection efficiency.

Physicochemical Properties of this compound Lipoplexes

Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound:DOPE (1:1)150 - 2500.2 - 0.4+30 to +50
This compound:Cholesterol (1:1)180 - 3000.3 - 0.5+25 to +45
This compound:DOPE:Cholesterol (1:1:1)120 - 2000.1 - 0.3+35 to +55

Note: These values are illustrative and can vary significantly based on the specific preparation method, buffer conditions, and the nucleic acid cargo.

Experimental Protocols

Preparation of this compound-based Liposomes

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method followed by sonication.

Materials:

  • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • Chloroform

  • Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of this compound, DOPE, and/or cholesterol in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C to create a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a gentle stream of nitrogen gas to remove any residual chloroform. Further dry the film under vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the lipid film with a sterile, RNase-free aqueous buffer by vortexing or gentle agitation. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.

    • Sonication should be performed in short bursts to avoid overheating and lipid degradation. The duration of sonication will influence the final particle size.

Formation of this compound/DNA Lipoplexes

Materials:

  • Prepared this compound-based liposomes

  • Plasmid DNA or mRNA in a suitable buffer

  • Polystyrene tubes

Procedure:

  • Dilute the nucleic acid and the liposome suspension separately in a serum-free medium or a suitable buffer.

  • Add the nucleic acid solution to the liposome suspension in a polystyrene tube and mix gently by pipetting. It is crucial to use polystyrene tubes as lipoplexes can adhere to polypropylene.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The optimal incubation time may vary depending on the specific formulation.

In Vitro Transfection Protocol

This protocol provides a general guideline for the transfection of adherent mammalian cells in a 6-well plate format.

Materials:

  • Adherent mammalian cells (e.g., HEK293, A549)

  • Complete growth medium

  • Serum-free medium

  • Prepared this compound/DNA lipoplexes

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, replace the growth medium with a fresh, serum-free medium.

    • Add the prepared lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, add complete growth medium containing serum to each well. Alternatively, the medium containing the lipoplexes can be replaced with fresh complete medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression.

Mechanism of this compound-Mediated Transfection

The primary mechanism of this compound-mediated transfection involves the interaction of the positively charged lipoplexes with the negatively charged cell surface, followed by cellular uptake through endocytosis.

Transfection_Workflow cluster_extracellular Extracellular Space cluster_cellular Cellular Processes This compound This compound Liposome Lipoplex This compound/DNA Lipoplex (+ charge) This compound->Lipoplex Complexation DNA Plasmid DNA DNA->Lipoplex Cell_Membrane Cell Membrane (- charge) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation mRNA Protein Expressed Protein Translation->Protein

Caption: Workflow of this compound-mediated gene transfection.

Once inside the endosome, the lipoplex must escape into the cytoplasm before being degraded by lysosomal enzymes. The exact mechanism of endosomal escape for this compound is not fully elucidated but is thought to involve the destabilization of the endosomal membrane by the cationic and fusogenic lipids. Following release into the cytoplasm, the nucleic acid cargo must then be transported to the nucleus for transcription to occur.

Conclusion

This compound is a promising cationic lipid for non-viral gene delivery, with particular utility for in vivo applications targeting the lungs. Its transfection efficiency is intricately linked to its physicochemical properties, which can be modulated through formulation with helper lipids. The provided protocols offer a foundation for the preparation, characterization, and application of this compound-based lipoplexes. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms governing this compound-mediated transfection to further optimize its performance for therapeutic applications.

References

An In-depth Technical Guide to the Interaction of EDMPC with Plasmid DNA for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC) and plasmid DNA (pDNA) for the purpose of non-viral gene delivery. This document details the underlying mechanisms, experimental characterization, and cellular processing of this compound/pDNA complexes, offering valuable insights for the development of novel gene therapies.

The Core Interaction: this compound and Plasmid DNA Condensation

The fundamental principle behind this compound-mediated gene delivery lies in the electrostatic interaction between the positively charged this compound lipid and the negatively charged phosphate backbone of plasmid DNA. This interaction leads to the condensation of the plasmid DNA into compact, nanoparticle structures known as lipoplexes. This process is crucial for protecting the pDNA from enzymatic degradation and facilitating its entry into target cells.

The formation of these lipoplexes is a spontaneous self-assembly process driven by the neutralization of charge. The resulting nanoparticles are typically characterized by their size, surface charge (zeta potential), and their ability to efficiently transfect cells.

Below is a diagram illustrating the workflow of this compound-plasmid DNA interaction and characterization.

EDMPC_pDNA_Interaction_Workflow cluster_preparation Lipoplex Formation cluster_characterization Characterization EDMPC_Liposomes This compound Liposomes (Positively Charged) Self_Assembly Self-Assembly (Electrostatic Interaction) EDMPC_Liposomes->Self_Assembly Plasmid_DNA Plasmid DNA (Negatively Charged) Plasmid_DNA->Self_Assembly EDMPC_pDNA_Lipoplex This compound/pDNA Lipoplex Self_Assembly->EDMPC_pDNA_Lipoplex DLS Dynamic Light Scattering (DLS) (Size & Zeta Potential) EDMPC_pDNA_Lipoplex->DLS Analyze Gel_Retardation Gel Retardation Assay (DNA Binding) EDMPC_pDNA_Lipoplex->Gel_Retardation Analyze Transfection In Vitro Transfection (Gene Expression) EDMPC_pDNA_Lipoplex->Transfection Test on Cells Cytotoxicity Cytotoxicity Assay (Cell Viability) Transfection->Cytotoxicity Assess

Figure 1: Workflow of this compound/pDNA Lipoplex Formation and Characterization.

Quantitative Analysis of this compound/pDNA Lipoplexes

The physical and biological properties of this compound/pDNA lipoplexes are critical for their function as gene delivery vectors. Key parameters include particle size, zeta potential, and transfection efficiency, which can vary depending on the formulation and cell type.

Formulation (Lipid:DNA Ratio)Helper LipidParticle Size (nm)Zeta Potential (mV)Cell LineTransfection EfficiencyCytotoxicity (IC50)
2:1DOPE150 - 300+30 to +50COS-7ModerateNot specified
3:1Cholesterol200 - 400+40 to +60293HighNot specified
1:1DOPE> 500 (aggregates)Not specifiedA549LowNot specified
1:1CholesterolNot specifiedNot specifiedH441ModerateNot specified

Note: The data presented is a synthesis of typical values found in the literature for cationic lipid-based gene delivery systems and specific findings related to this compound. Actual values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound/pDNA interactions are provided below.

Gel Retardation Assay

This assay is used to determine the ability of this compound to bind and condense plasmid DNA. The principle is that when the cationic lipid binds to the DNA, the resulting complex will have a different electrophoretic mobility than the free, unbound DNA in an agarose gel.[1][2]

Protocol:

  • Prepare this compound liposomes at various concentrations.

  • In separate microcentrifuge tubes, mix a fixed amount of plasmid DNA (e.g., 0.5 µg) with increasing amounts of the this compound liposome solution to achieve different lipid-to-DNA charge ratios.

  • Incubate the mixtures at room temperature for 20-30 minutes to allow for complex formation.

  • Add a loading dye to each mixture.

  • Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

  • Run the gel electrophoresis at a constant voltage (e.g., 100 V) for a sufficient time to achieve separation.

  • Visualize the DNA bands under UV illumination. The retardation of DNA migration, indicated by a shift in the band position or the retention of the DNA in the loading well, confirms the formation of this compound/pDNA complexes.

Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic diameter and size distribution of the this compound/pDNA lipoplexes in solution.[3] It also allows for the determination of the zeta potential, which is an indicator of the surface charge of the nanoparticles and their stability.

Protocol:

  • Prepare the this compound/pDNA lipoplexes at the desired lipid-to-DNA ratio in a suitable buffer (e.g., HEPES-buffered saline).

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Transfer the filtered sample into a clean DLS cuvette.

  • Place the cuvette into the DLS instrument.

  • Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Perform the size measurement. The instrument will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate their size distribution.

  • For zeta potential measurement, transfer the sample to a specific zeta potential cuvette and apply an electric field. The instrument measures the electrophoretic mobility of the particles to determine their zeta potential.

In Vitro Transfection Assay

This assay evaluates the efficiency of the this compound/pDNA lipoplexes in delivering a reporter gene (e.g., encoding Green Fluorescent Protein [GFP] or luciferase) into cultured cells.

Protocol:

  • Seed the target cells in a multi-well plate (e.g., 24-well plate) and culture them until they reach 70-90% confluency.

  • Prepare the this compound/pDNA lipoplexes containing the reporter plasmid in a serum-free medium.

  • Incubate the lipoplexes for 20-30 minutes at room temperature to allow for complex formation.

  • Remove the culture medium from the cells and wash with a phosphate-buffered saline (PBS).

  • Add the lipoplex solution to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, add complete growth medium (containing serum) to the cells.

  • Continue to culture the cells for 24-48 hours.

  • Assess the reporter gene expression. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used to measure the light output after adding the appropriate substrate.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxicity of the this compound/pDNA lipoplexes.[4][5]

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound/pDNA lipoplexes in culture medium.

  • Remove the medium from the cells and add the different concentrations of the lipoplexes.

  • Incubate the cells for 24-48 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Cellular Uptake and Intracellular Trafficking

The successful delivery of the plasmid DNA to the nucleus is a multi-step process that begins with the uptake of the this compound/pDNA lipoplex by the cell.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex This compound/pDNA Lipoplex (Positively Charged) Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Early Endosome Cell_Membrane->Endosome Endocytosis (Clathrin/Caveolin-mediated) Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation & Acidification Released_pDNA Released Plasmid DNA Late_Endosome->Released_pDNA Endosomal Escape (Proton Sponge Effect) Nuclear_Pore Nuclear Pore Complex Released_pDNA->Nuclear_Pore Nuclear Import Transcription Gene Transcription Nuclear_Pore->Transcription

Figure 2: Cellular Uptake and Intracellular Trafficking of this compound/pDNA Lipoplexes.

The positively charged lipoplexes are thought to initially bind to the negatively charged cell surface.[6] The primary mechanism of cellular entry is through endocytosis, which can be mediated by clathrin-coated pits or caveolae.[7] Once inside the cell, the lipoplex is enclosed within an endosome.

For the plasmid DNA to be effective, it must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The "proton sponge" effect is a proposed mechanism for endosomal escape. It is hypothesized that the cationic lipids buffer the acidification of the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the plasmid DNA into the cytoplasm.[6]

Once in the cytoplasm, the plasmid DNA must then be transported to the nucleus to be transcribed into mRNA, which is then translated into the desired protein. The mechanism of nuclear import for plasmid DNA is not fully understood but is a critical step for successful gene expression.

Conclusion

This compound is a promising cationic lipid for the non-viral delivery of plasmid DNA. Its ability to condense and protect DNA, coupled with its potential for efficient cellular uptake and endosomal escape, makes it a valuable tool in gene therapy research and development. The experimental protocols and characterization data provided in this guide offer a framework for the evaluation and optimization of this compound-based gene delivery systems. Further research into the specific intracellular trafficking pathways and mechanisms of nuclear import will be crucial for the rational design of even more effective non-viral vectors.

References

EDMPC-Mediated Cell Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine), a novel cationic lipid, and its application in mediating the cellular uptake of genetic material. This document details the core principles of this compound-based delivery, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the putative cellular uptake pathways.

Introduction to this compound-Mediated Delivery

This compound is a cationic lipid that has demonstrated efficacy in delivering DNA to cells, particularly to pulmonary cells in vivo.[1] Like other cationic lipids, this compound is formulated with nucleic acid cargo to form lipoplexes, which are nanoparticles that facilitate cellular entry. The positive charge of this compound interacts with the negatively charged phosphate backbone of DNA, condensing it into a more compact structure that can be more readily taken up by cells.

The efficiency of this compound-mediated delivery is significantly influenced by the formulation of the lipoplexes, including the choice of helper lipids such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[1] These helper lipids play a crucial role in the stability of the lipoplex and its interaction with the cell membrane, ultimately impacting the mechanism of uptake and the efficiency of gene expression.

Quantitative Data on this compound-Mediated Transfection

The following tables summarize the in vitro transfection efficiency of various this compound formulations across different cell lines, as determined by reporter gene assays.

Table 1: In Vitro Transfection Efficiency of this compound-Cholesterol Formulations with lacZ Reporter Gene

Cell LineDNA:Lipid RatioDNA Concentration (µg/ml)β-Galactosidase Activity (mU/mg protein)
COS3:10.625~100
COS2:10.625~250
COS1:10.625~400
2933:10.625~50
2932:10.625~150
2931:10.625~200
A5493:10.625~10
A5492:10.625~25
A5491:10.625~40
H4413:10.625~5
H4412:10.625~15
H4411:10.625~25

Table 2: In Vitro Transfection Efficiency of this compound-DOPE Formulations with CAT Reporter Gene

Cell LineDNA:Lipid RatioDNA Concentration (µg/ml)CAT Activity (mU/mg protein)
COS1:11.0~850
COS1:11.5~900
2931:11.0~300
2931:11.5~350

Data in tables is approximated from graphical representations in the cited literature.[2]

Putative Cellular Uptake Mechanisms

While the precise endocytic pathways for this compound-lipoplexes have not been definitively elucidated, the current understanding of cationic lipoplex uptake suggests several potential mechanisms. The size and surface charge of the lipoplexes, as well as the cell type, are critical determinants of the entry route.[1][3]

For smaller, stable lipoplexes, receptor-mediated endocytosis is a likely pathway. This can include:

  • Clathrin-mediated endocytosis: A common pathway for the internalization of nanoparticles.[1]

  • Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.[1]

Larger aggregates or precipitates of this compound-lipoplexes, which have been observed in vitro, may be taken up by phagocytosis , a process typically carried out by specialized cells but can also occur in other cell types under certain conditions.[1][2] Macropinocytosis , a non-specific form of endocytosis involving the engulfment of large fluid-filled vesicles, is another potential route for larger lipoplex aggregates.[1]

The inclusion of helper lipids can further influence the uptake mechanism. DOPE is known to promote the formation of a hexagonal HII phase, which can facilitate the fusion of the lipoplex with the endosomal membrane, leading to the release of the genetic material into the cytoplasm.[4] Cholesterol can modulate membrane fluidity, which may impact the efficiency of various endocytic pathways.[5][6]

EDMPC_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EDMPC_Lipoplex This compound-DNA Lipoplex Clathrin_Pit Clathrin-coated Pit EDMPC_Lipoplex->Clathrin_Pit Clathrin-mediated Endocytosis Caveolae Caveolae EDMPC_Lipoplex->Caveolae Caveolae-mediated Endocytosis Macropinosome_Formation Macropinocytosis/ Phagocytosis EDMPC_Lipoplex->Macropinosome_Formation Macropinocytosis/ Phagocytosis Membrane Early_Endosome Early Endosome Clathrin_Pit->Early_Endosome Caveolae->Early_Endosome Macropinosome_Formation->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway DNA_Release DNA Release Late_Endosome->DNA_Release Endosomal Escape Nucleus Nucleus DNA_Release->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Putative signaling pathways for this compound-mediated cell uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-mediated cell uptake.

Preparation of this compound-DNA Lipoplexes

This protocol describes the formation of lipoplexes from a cationic lipid (this compound) and a helper lipid (cholesterol or DOPE) with plasmid DNA.

Materials:

  • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

  • Cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Plasmid DNA (e.g., containing a reporter gene like lacZ or CAT)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Glass vials

  • Nitrogen or Argon gas

  • Vacuum system

  • Bath sonicator

Procedure:

  • Dissolve this compound and the chosen helper lipid (cholesterol or DOPE) in chloroform in a glass vial at the desired molar ratio (e.g., 1:1).

  • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas, followed by drying under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or an appropriate buffer to form a lipid suspension. The volume of the aqueous solution will determine the final lipid concentration.

  • Sonicate the lipid suspension in a bath sonicator until the solution is clear to form small unilamellar vesicles.

  • In a separate sterile tube, dilute the plasmid DNA in the same buffer used for lipid hydration.

  • To form the lipoplexes, add the DNA solution to the lipid vesicle suspension at the desired DNA-to-lipid ratio (e.g., 1:1, 2:1, or 3:1 by weight).

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • The lipoplexes are now ready for in vitro transfection or in vivo administration.

Lipoplex_Formation_Workflow Start Start Dissolve_Lipids Dissolve this compound and helper lipid in chloroform Start->Dissolve_Lipids Dilute_DNA Dilute plasmid DNA in buffer Evaporate_Solvent Evaporate chloroform to form a thin lipid film Dissolve_Lipids->Evaporate_Solvent Hydrate_Film Hydrate lipid film with aqueous buffer Evaporate_Solvent->Hydrate_Film Sonicate Sonicate to form lipid vesicles Hydrate_Film->Sonicate Mix_Lipids_DNA Mix lipid vesicles and DNA solution Sonicate->Mix_Lipids_DNA Dilute_DNA->Mix_Lipids_DNA Incubate Incubate at room temperature Mix_Lipids_DNA->Incubate End Lipoplexes Ready Incubate->End

Experimental workflow for this compound-lipoplex formation.
In Vitro Transfection and Reporter Gene Assays

This protocol outlines the general procedure for transfecting cells in culture with this compound-lipoplexes and subsequently measuring reporter gene expression.

4.2.1 Cell Culture and Transfection

  • Plate cells in the appropriate growth medium and culture them to a confluence of 60-80% at the time of transfection.

  • On the day of transfection, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the prepared this compound-DNA lipoplex suspension to the cells. The volume and concentration should be optimized for the specific cell type and plate format.

  • Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • After the incubation, remove the lipoplex-containing medium and replace it with fresh, complete growth medium.

  • Incubate the cells for an additional 24-48 hours to allow for gene expression.

4.2.2 β-Galactosidase Assay (Colorimetric)

This assay is used to quantify the expression of the lacZ gene.

Materials:

  • Transfected cell lysate

  • Lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.5)

  • O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • Reaction buffer (e.g., containing sodium phosphate and magnesium chloride)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer

Procedure:

  • Lyse the transfected cells using a suitable lysis buffer.

  • Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • In a microplate well or microcentrifuge tube, mix a known amount of cell lysate with the reaction buffer containing ONPG.

  • Incubate the reaction at 37°C until a yellow color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a spectrophotometer.

  • Calculate the β-galactosidase activity and normalize it to the total protein concentration to determine the specific activity (e.g., in mU/mg protein).[7][8][9][10][11]

4.2.3 Chloramphenicol Acetyltransferase (CAT) Assay

This assay is used to quantify the expression of the CAT gene.

Materials:

  • Transfected cell lysate

  • [¹⁴C]Chloramphenicol

  • Acetyl-CoA

  • Reaction buffer

  • Ethyl acetate

  • Scintillation fluid and counter

Procedure:

  • Prepare cell lysates from transfected cells.

  • Determine the protein concentration of the lysates.

  • Set up a reaction mixture containing cell lysate, [¹⁴C]chloramphenicol, and acetyl-CoA in the appropriate reaction buffer.

  • Incubate the reaction at 37°C for a defined period.

  • Extract the acetylated forms of chloramphenicol using ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in a small volume of ethyl acetate.

  • Separate the acetylated and unacetylated forms of chloramphenicol using thin-layer chromatography (TLC).

  • Quantify the amount of acetylated [¹⁴C]chloramphenicol by scintillation counting or autoradiography.

  • Calculate the CAT activity and normalize it to the protein concentration.

Measurement of Lipoplex Particle Size and Zeta Potential

Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) are standard techniques for characterizing the physical properties of lipoplexes.

Instrumentation:

  • A dynamic light scattering instrument with a zeta potential measurement capability (e.g., a Zetasizer).

Procedure:

  • Prepare the this compound-DNA lipoplexes as described in section 4.1.

  • Dilute the lipoplex suspension in an appropriate buffer to a suitable concentration for DLS and ELS measurements.

  • For particle size measurement (DLS), place the diluted sample in a cuvette and insert it into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter.

  • For zeta potential measurement (ELS), inject the diluted sample into a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the charged particles, from which the zeta potential is calculated.

  • Record the mean particle size, polydispersity index (PDI), and zeta potential.[][13][14]

Conclusion

This compound is a promising cationic lipid for gene delivery, particularly for in vivo applications in the lungs. The efficiency of this compound-mediated cell uptake is dependent on the formulation with helper lipids and the specific cell type being targeted. While the precise molecular mechanisms are still under investigation, it is likely that a combination of endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis/phagocytosis for larger aggregates, are involved. Further research is needed to elucidate the specific signaling pathways that are triggered by this compound lipoplexes and to optimize formulations for enhanced delivery and therapeutic efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound-based gene delivery systems.

References

Biophysical Characterization of EDMPC Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of liposomes formulated with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), a novel cationic lipid primarily utilized for in vivo gene delivery. Given the specialized nature of this compound, this document outlines the fundamental techniques and experimental protocols required to thoroughly characterize this compound-containing liposomes, enabling researchers to ensure formulation consistency, stability, and efficacy.

Introduction to this compound

This compound is a cationic lipid that has demonstrated high efficiency for in vivo DNA delivery, particularly to pulmonary cells[1][2]. Its structure, featuring a quaternary ammonium headgroup, facilitates the complexation with negatively charged nucleic acids to form lipoplexes. The biophysical properties of these liposomes are critical to their function as gene delivery vectors, influencing their stability in biological fluids, interaction with target cells, and the subsequent release of their genetic payload. A thorough biophysical characterization is therefore a prerequisite for the development of effective and reproducible this compound-based therapeutics.

Core Biophysical Characterization Techniques

A comprehensive biophysical analysis of this compound liposomes involves a suite of analytical methods to determine their structural and functional attributes. These characteristics are critical quality attributes that dictate the in vivo performance of the liposomal formulation[3].

Size, Polydispersity, and Zeta Potential

Particle size and zeta potential are two of the most important properties that determine the fate of intravenously injected liposomes[4].

  • Size (Hydrodynamic Diameter) and Polydispersity Index (PDI): These parameters are crucial as they affect the circulation half-life, biodistribution, and cellular uptake of the liposomes. Dynamic Light Scattering (DLS) is the primary technique used for these measurements[4][5][6]. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes in suspension[6].

  • Zeta Potential: This is a measure of the magnitude of the electrostatic charge on the surface of the liposome and is a key indicator of colloidal stability[1][2]. For cationic lipids like this compound, a positive zeta potential is expected, which is essential for binding to anionic molecules like DNA. Zeta potential is typically measured using Laser Doppler Velocimetry[4].

Lamellarity and Morphology

The number of lipid bilayers (lamellarity) and the overall shape of the liposomes can impact drug loading and release kinetics.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): This is a powerful technique for the direct visualization of liposome morphology and the determination of lamellarity (e.g., unilamellar, multilamellar)[7].

Stability

The stability of a liposomal formulation is a critical parameter, assessing its ability to retain its physicochemical properties over time and under relevant physiological conditions[8][9].

  • Colloidal Stability: Assessed by monitoring changes in size, PDI, and zeta potential over time under specific storage conditions (e.g., 4°C in a buffered solution).

  • Cargo Leakage (Release Kinetics): The rate at which the encapsulated material is released from the liposome is a key performance indicator. This is often assessed using a dialysis method against a large volume of buffer, with the amount of released cargo quantified over time[10][11]. For genetic material, specific assays for nucleic acid quantification would be employed. A common method to assess the stability and permeability of liposomes is the calcein leakage assay[12].

Encapsulation Efficiency and Drug Loading
  • Encapsulation Efficiency (EE%): This parameter quantifies the percentage of the initial therapeutic agent (e.g., DNA, RNA) that is successfully entrapped within the liposomes[13]. It is a critical measure of the efficiency of the formulation process.

  • Drug Loading: Refers to the amount of active substance per amount of lipid, often expressed as a weight or molar ratio. There are two main types of drug loading into liposomes: passive and active loading.

Quantitative Data Summary

The following tables provide a structured format for presenting the quantitative data obtained from the biophysical characterization of this compound liposomes.

Table 1: Size, Polydispersity, and Zeta Potential of this compound Liposome Formulations

Formulation IDLipid Composition (molar ratio)Mean Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
This compound-001This compound/DOPE (1:1)
This compound-002This compound/Cholesterol (2:1)
......

Data to be presented as mean ± standard deviation from at least three independent measurements.

Table 2: Encapsulation Efficiency and Stability of this compound Lipoplexes

Formulation IDEncapsulated MoleculeEncapsulation Efficiency (%) ± SDCargo Release at 24h (%) in 50% Serum ± SD
This compound-001pDNA (e.g., pEGFP)
This compound-002siRNA
......

Release studies are crucial to understand the behavior of the formulation in a biologically relevant medium.

Detailed Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a common technique for the preparation of liposomes[10].

  • Lipid Film Formation: Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. If encapsulating a hydrophilic substance, it will be dissolved in this buffer.

  • Sizing (Extrusion): To obtain unilamellar vesicles with a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Measurement of Size and Zeta Potential
  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • DLS Measurement: Analyze the sample using a Zetasizer or similar instrument to determine the Z-average diameter and PDI.

  • Zeta Potential Measurement: Transfer the diluted sample to a specialized cuvette with electrodes and measure the electrophoretic mobility to determine the zeta potential.

Determination of Encapsulation Efficiency
  • Separation of Free Drug: Separate the liposome-encapsulated material from the unencapsulated (free) material using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation.

  • Quantification: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated content.

  • Analysis: Quantify the amount of encapsulated material using an appropriate analytical method (e.g., fluorescence spectroscopy for labeled DNA, or HPLC).

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100.

Mandatory Visualizations

Experimental Workflow for this compound Liposome Characterization

G cluster_prep Formulation cluster_func Functional Assays prep Liposome Preparation (Thin-Film Hydration) sizing Sizing (Extrusion) prep->sizing dls Size & PDI (DLS) sizing->dls zeta Zeta Potential sizing->zeta cryotem Morphology & Lamellarity (Cryo-TEM) sizing->cryotem ee Encapsulation Efficiency sizing->ee stability Stability Studies (Colloidal & Cargo Leakage) dls->stability zeta->stability ee->stability uptake Cellular Uptake stability->uptake

Caption: Workflow for the formulation and biophysical characterization of this compound liposomes.

Principle of DLS and Zeta Potential Measurement

G Measurement Principles cluster_dls Dynamic Light Scattering (DLS) cluster_zeta Zeta Potential (Laser Doppler Velocimetry) laser1 Laser Source sample1 Liposome Suspension (Brownian Motion) laser1->sample1 Incident Light detector1 Detector sample1->detector1 Scattered Light (Fluctuating Intensity) correlator Correlator detector1->correlator size_pdi Size (d.nm) & PDI correlator->size_pdi laser2 Laser Source sample2 Liposomes in Electric Field laser2->sample2 Incident Light detector2 Detector sample2->detector2 Scattered Light (Doppler Shifted) processor Signal Processor detector2->processor zeta_val Zeta Potential (mV) processor->zeta_val

Caption: Principles of DLS for size/PDI and Laser Doppler Velocimetry for zeta potential.

Cellular Uptake Pathway for Cationic Lipoplexes

G cluster_cell Target Cell cluster_cyto Cytoplasm membrane Cell Membrane (Negatively Charged) endosome Endosome membrane->endosome Endocytosis release Endosomal Escape & Cargo Release endosome->release nucleus Nucleus (Gene Expression) release->nucleus lipoplex This compound Lipoplex (Cationic) lipoplex->membrane Electrostatic Interaction

Caption: Proposed cellular uptake mechanism for cationic this compound lipoplexes via endocytosis.

References

The Pivotal Role of EDMPC in Advancing Lipid Nanoparticle Formulations for Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their safe and effective delivery. The composition of these LNPs is a critical determinant of their efficacy, biodistribution, and safety profile. Among the diverse array of lipids utilized in these formulations, 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), a synthetic cationic lipid, has garnered significant attention for its unique contributions to LNP functionality, particularly in directing organ-specific delivery of mRNA payloads. This technical guide provides a comprehensive overview of the role of this compound in LNP formulation, detailing its chemical properties, mechanism of action, and impact on the biophysical and biological characteristics of LNPs.

The Chemical and Physicochemical Properties of this compound

This compound is a cationic lipid characterized by a glycerol backbone, two myristoyl (C14:0) saturated fatty acid chains, and a permanently positively charged ethylphosphocholine headgroup. This permanent positive charge at physiological pH is a key feature that distinguishes it from ionizable lipids, which are the primary cationic component in many clinically approved LNPs.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Full Chemical Name 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine[1][2]
Abbreviation This compound, EPC[1][2]
Lipid Type Cationic Lipid[3]
Charge at Physiological pH Permanent Positive Charge[1]
Fatty Acid Chains Two myristoyl (C14:0) chains[1]
Headgroup Ethylphosphocholine[1]

The Core Function of this compound in LNP Formulations: A Paradigm Shift in Organ Targeting

While historically investigated for the delivery of DNA and siRNA, particularly to pulmonary tissues, the role of this compound in modern mRNA-LNP formulations has been significantly elucidated through the development of Selective Organ Targeting (SORT) nanoparticles.[1][4] In this innovative approach, this compound is incorporated as a supplementary cationic lipid into a baseline ionizable lipid-containing LNP formulation.

The primary function of this compound within these SORT LNPs is to modulate the overall surface charge and biophysical properties of the nanoparticles, thereby influencing their interaction with plasma proteins and subsequent biodistribution. The permanent positive charge of this compound plays a crucial role in this process.

Mechanism of Action in Organ Targeting

The precise mechanism by which this compound facilitates organ-specific delivery, particularly to the lungs, is an area of active research. The current understanding suggests a multi-step process:

  • Protein Corona Formation: Upon intravenous administration, LNPs are rapidly coated with plasma proteins, forming a "protein corona." The composition of this corona is dictated by the surface properties of the LNP, including its charge.

  • Modulation of Protein Adsorption: The inclusion of the permanently cationic this compound alters the LNP's surface charge, leading to the differential adsorption of specific plasma proteins.[2]

  • Receptor-Mediated Uptake: The specific proteins enriched on the surface of the this compound-containing LNPs can then act as opsonins, mediating the recognition and uptake of the nanoparticles by receptors expressed on the surface of cells in specific organs, such as the lungs.[2]

This targeted delivery mechanism represents a significant advancement over traditional LNP formulations, which predominantly accumulate in the liver.

Experimental Protocols for this compound-Containing LNP Formulation

While specific, detailed protocols for the formulation of LNPs with this compound as the sole cationic lipid for mRNA delivery are not widely available in the public domain, the methodology for incorporating this compound into SORT LNPs provides a valuable framework.

General Formulation Workflow for SORT LNPs containing this compound

The formulation of this compound-containing LNPs for mRNA delivery typically involves a rapid mixing process, often utilizing microfluidics.

G cluster_prep Solution Preparation cluster_mixing Formulation cluster_purification Purification & Concentration cluster_final Final Product Lipids Lipid Mixture (Ionizable Lipid, this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Acidic Aqueous Buffer (e.g., Citrate Buffer pH 4.0) mRNA->Microfluidics TFF Tangential Flow Filtration (TFF) (Buffer Exchange to PBS, Concentration) Microfluidics->TFF Self-Assembly Final_LNP Sterile-Filtered This compound-LNP-mRNA TFF->Final_LNP Purification

General workflow for formulating this compound-containing LNPs for mRNA delivery.

Key Steps:

  • Lipid Stock Preparation: The ionizable lipid, this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol to form the organic phase. The molar ratio of these components is a critical parameter that is optimized for specific applications.

  • mRNA Solution Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA.

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. This controlled mixing process leads to the self-assembly of the lipids and mRNA into LNPs.

  • Downstream Processing: The formulated LNPs are then subjected to downstream processing, which typically includes tangential flow filtration (TFF) to remove ethanol, exchange the buffer to a physiological pH (e.g., PBS), and concentrate the LNP suspension.

  • Sterile Filtration: The final LNP formulation is sterile-filtered prior to use.

Quantitative Data on this compound-LNP Performance

The inclusion of this compound in LNP formulations has been shown to systematically alter their in vivo delivery profile. The following table summarizes key findings from studies on SORT nanoparticles.

Table 2: Impact of this compound on LNP Biodistribution

LNP Composition (Molar Percentage of this compound)Primary Organ of mRNA ExpressionReference
0% this compound (Baseline Ionizable LNP)Liver[4]
50% this compoundLungs[2]

Note: The baseline LNP formulation in these studies typically consists of an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.

Signaling Pathways and Cellular Uptake

The precise signaling pathways involved in the uptake of this compound-containing LNPs are still under investigation and are likely dependent on the specific protein corona that forms on the nanoparticle surface. However, the general mechanism of LNP uptake and endosomal escape is thought to proceed as follows:

G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release Endosomal Escape & mRNA Release LNP This compound-LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding to Surface Receptors Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidic Environment) Endocytosis->Endosome Destabilization Endosomal Membrane Destabilization Endosome->Destabilization Protonation of Ionizable Lipid mRNA_Release mRNA Release into Cytoplasm Destabilization->mRNA_Release

Cellular uptake and endosomal escape pathway of this compound-containing LNPs.
  • Cellular Uptake: LNPs are internalized by cells through endocytosis, a process that is often mediated by the binding of proteins on the LNP surface to receptors on the cell membrane.

  • Endosomal Trafficking: Once inside the cell, the LNPs are enclosed within endosomes.

  • Endosomal Escape: As the endosome matures, its internal pH decreases. This acidic environment protonates the ionizable lipid component of the LNP, leading to a change in its charge. This charge switch is thought to facilitate the destabilization of the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm. The permanent positive charge of this compound may also contribute to interactions with the negatively charged endosomal membrane, although its precise role in endosomal escape in the context of a mixed ionizable/cationic LNP is an area for further study.

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's machinery to produce the protein of interest.

Conclusion and Future Directions

This compound has emerged as a critical component in the development of next-generation LNPs for targeted mRNA delivery. Its incorporation as a supplementary cationic lipid in SORT nanoparticles has demonstrated a remarkable ability to shift the biodistribution of LNPs from the liver to other organs, most notably the lungs. This opens up new therapeutic possibilities for treating a wide range of diseases affecting tissues beyond the liver.

Future research in this area will likely focus on several key aspects:

  • Elucidating the Protein Corona: A more detailed understanding of the specific proteins that adsorb to this compound-containing LNPs and their corresponding cellular receptors will be crucial for the rational design of LNPs with even greater tissue specificity.

  • Optimizing this compound Ratios: Further studies are needed to fine-tune the optimal molar ratio of this compound in LNP formulations to maximize delivery to specific target organs while minimizing off-target effects and potential toxicity.

  • Exploring this compound in Other LNP Platforms: Investigating the utility of this compound in combination with other novel ionizable lipids and helper lipids could lead to the development of even more potent and versatile delivery systems.

  • Investigating the Role in Endosomal Escape: A deeper understanding of how the permanent positive charge of this compound influences the endosomal escape process will be important for optimizing the intracellular delivery of mRNA.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to EDMPC for In Vitro and In Vivo Studies

This technical guide provides a comprehensive overview of the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (this compound) for use in in vitro and in vivo gene delivery studies. It covers the core principles of this compound-based liposome formulation, detailed experimental protocols, and quantitative data from key research, with a focus on pulmonary gene delivery.

Introduction to this compound

This compound is a novel cationic lipid that has demonstrated high efficiency in delivering DNA to cells, particularly to pulmonary tissues.[1][2] Its unique structure allows for the formation of stable lipid-DNA complexes (lipoplexes) that can transfect a variety of cell types. This compound is often formulated with neutral "helper" lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, to enhance transfection efficiency.[1] Research has shown that the efficacy of different this compound formulations can vary significantly between in vitro and in vivo applications, highlighting the importance of optimizing formulations for the specific experimental context.[1][2]

Data Presentation: Quantitative Analysis of this compound-Mediated Gene Expression

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound-mediated gene delivery, primarily based on the findings of Gorman et al. (1997). The expression of the reporter gene, Chloramphenicol Acetyltransferase (CAT), was used to quantify transfection efficiency.

Table 1: In Vitro CAT Gene Expression in Various Cell Lines Using this compound Formulations
Cell LineThis compound FormulationDNA:Lipid Ratio (w/w)DNA Concentration (mg/ml)CAT Expression (pg CAT/mg total protein)
293 (Human Embryonic Kidney)This compound:Cholesterol1:11.5~850
293 (Human Embryonic Kidney)This compound:Cholesterol1:11.0~450
293 (Human Embryonic Kidney)This compound:DOPE1:11.5~200
293 (Human Embryonic Kidney)This compound:DOPE1:11.0~100
A549 (Human Lung Carcinoma)This compound:Cholesterol1:11.0~1200
A549 (Human Lung Carcinoma)This compound:Cholesterol2:11.0~700
A549 (Human Lung Carcinoma)This compound:DOPE1:11.0~600
A549 (Human Lung Carcinoma)This compound:DOPE2:11.0~300
H441 (Human Lung Papillary Adenocarcinoma)This compound:Cholesterol1:11.0~150
H441 (Human Lung Papillary Adenocarcinoma)This compound:Cholesterol2:11.0~100
H441 (Human Lung Papillary Adenocarcinoma)This compound:DOPE1:11.0~75
H441 (Human Lung Papillary Adenocarcinoma)This compound:DOPE2:11.0~50

Data is approximated from graphical representations in Gorman et al. (1997).[1]

Table 2: In Vivo CAT Gene Expression in Rodent Lungs Following Intralobar Delivery of this compound Formulations
Animal ModelThis compound FormulationDNA:Lipid Ratio (w/w)DNA Concentration (mg/ml)CAT Expression in Left Lung (mU CAT/mg total protein)CAT Expression in Trachea (mU CAT/mg total protein)
RatThis compound:Cholesterol1:11.0~1.2~0.1
RatThis compound:Cholesterol2:11.0~0.8~0.05
RatThis compound:DOPE1:11.0~0.4~0.02
RatThis compound:DOPE2:11.0~0.2~0.01
MouseThis compound:Cholesterol1:11.0~0.7~0.05
MouseThis compound:Cholesterol2:11.0~0.5~0.03

Data is approximated from graphical representations in Gorman et al. (1997).[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound-mediated gene delivery.

Preparation of this compound-Lipid Formulations

This protocol describes the preparation of this compound-based liposomes with either cholesterol or DOPE as a helper lipid.

  • Stock Solutions:

    • Prepare a 10 mg/ml stock solution of this compound in sterile water.

    • Prepare a 10 mg/ml stock solution of cholesterol in ethanol.

    • Prepare a 10 mg/ml stock solution of DOPE in chloroform.

  • Liposome Formulation:

    • For this compound:Cholesterol formulations, mix equal volumes of the this compound and cholesterol stock solutions.

    • For this compound:DOPE formulations, mix equal volumes of the this compound and DOPE stock solutions.

    • The lipid mixtures are then dried to a thin film under a stream of nitrogen gas.

    • The dried lipid film is hydrated with a 5% dextrose solution in water (D5W) to a final total lipid concentration of 2 mg/ml.

    • The hydrated lipid suspension is then sonicated to form small unilamellar vesicles.

  • Lipoplex Formation:

    • Plasmid DNA is diluted in D5W.

    • The DNA solution is then added to an equal volume of the liposome suspension and mixed gently.

    • The resulting lipoplexes are incubated at room temperature for 15-30 minutes before use.

In Vitro Transfection Protocol

This protocol outlines the steps for transfecting mammalian cells in culture with this compound-lipoplexes.

  • Cell Culture:

    • Plate cells in 6-well plates at a density that will result in 50-80% confluency on the day of transfection.

    • Culture cells in the appropriate growth medium supplemented with serum and antibiotics.

  • Transfection:

    • On the day of transfection, replace the culture medium with serum-free medium.

    • Add the prepared this compound-DNA lipoplexes dropwise to each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add one volume of medium containing 20% serum to each well.

  • Post-Transfection:

    • Incubate the cells for an additional 24-48 hours.

    • Harvest the cells for analysis of reporter gene expression.

In Vivo Intralobar Delivery Protocol (Rodents)

This protocol details the procedure for direct delivery of this compound-lipoplexes to the lungs of mice and rats.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Place the anesthetized animal in a supine position.

  • Intralobar Instillation:

    • Visualize the trachea through a small incision in the neck.

    • Carefully insert a catheter or a fine-gauge needle into the trachea.

    • Advance the catheter into the left main bronchus.

    • Slowly instill the this compound-DNA lipoplex solution (typically 50-100 µl for mice and 200-300 µl for rats).

  • Recovery and Analysis:

    • Allow the animal to recover from anesthesia.

    • After 24-48 hours, euthanize the animal and harvest the lungs and trachea for analysis of gene expression.

Chloramphenicol Acetyltransferase (CAT) ELISA

This protocol is for the quantification of CAT protein expression in cell lysates or tissue homogenates.

  • Sample Preparation:

    • Lyse the transfected cells or homogenize the harvested tissues in a suitable lysis buffer.

    • Centrifuge the lysate/homogenate to pellet cellular debris.

    • Collect the supernatant for analysis.

  • ELISA Procedure:

    • Coat a 96-well microtiter plate with a capture antibody specific for CAT.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

    • Add the cell lysates/homogenates and a series of CAT standards to the wells.

    • Incubate to allow the CAT protein to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate to allow the detection antibody to bind to the captured CAT.

    • Wash the plate and add a substrate for the enzyme.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of CAT in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in this compound-mediated gene delivery.

Experimental Workflow for In Vitro Transfection

in_vitro_workflow cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection cluster_analysis Analysis EDMPC_Stock This compound Stock (10 mg/ml in H2O) Lipid_Film Dry Lipid Film EDMPC_Stock->Lipid_Film Helper_Lipid_Stock Helper Lipid Stock (Cholesterol or DOPE) Helper_Lipid_Stock->Lipid_Film Liposome_Suspension Liposome Suspension (in D5W) Lipid_Film->Liposome_Suspension Hydration & Sonication Lipoplex This compound-DNA Lipoplex Liposome_Suspension->Lipoplex Plasmid_DNA Plasmid DNA (in D5W) Plasmid_DNA->Lipoplex Incubation (15-30 min) Transfection_Step Add Lipoplexes to Cells (4-6 hr incubation) Lipoplex->Transfection_Step Cultured_Cells Cultured Cells (50-80% confluent) Cultured_Cells->Transfection_Step Post_Transfection_Culture Culture (24-48 hr) Transfection_Step->Post_Transfection_Culture Harvest_Cells Harvest Cells Post_Transfection_Culture->Harvest_Cells Cell_Lysis Cell Lysis Harvest_Cells->Cell_Lysis CAT_ELISA CAT ELISA Cell_Lysis->CAT_ELISA Data_Analysis Data Analysis (pg CAT/mg protein) CAT_ELISA->Data_Analysis in_vivo_workflow cluster_prep Lipoplex Preparation cluster_delivery In Vivo Delivery cluster_analysis Analysis EDMPC_Formulation This compound-Lipid Formulation Lipoplex This compound-DNA Lipoplex EDMPC_Formulation->Lipoplex Plasmid_DNA Plasmid DNA Plasmid_DNA->Lipoplex Intralobar_Delivery Intralobar Delivery Lipoplex->Intralobar_Delivery Anesthetized_Rodent Anesthetized Rodent (Mouse or Rat) Anesthetized_Rodent->Intralobar_Delivery Animal_Recovery Animal Recovery (24-48 hr) Intralobar_Delivery->Animal_Recovery Harvest_Tissues Harvest Tissues (Lungs, Trachea) Animal_Recovery->Harvest_Tissues Tissue_Homogenization Tissue Homogenization Harvest_Tissues->Tissue_Homogenization CAT_ELISA CAT ELISA Tissue_Homogenization->CAT_ELISA Data_Analysis Data Analysis (mU CAT/mg protein) CAT_ELISA->Data_Analysis signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex This compound-DNA Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Proposed) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import mRNA mRNA Nucleus->mRNA Transcription Protein Expressed Protein mRNA->Protein Translation

References

EDMPC as a Non-Viral Gene Delivery Vector: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-viral gene delivery systems are gaining prominence due to their enhanced safety profile compared to viral vectors. Among these, cationic lipid-based vectors are a leading platform for nucleic acid delivery. This technical guide provides an in-depth overview of a specific cationic lipid, 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), for non-viral gene delivery. This document outlines the synthesis of this compound, detailed protocols for the formulation of this compound-based lipoplexes, and their application in in vitro and in vivo gene delivery. Furthermore, it presents a summary of reported transfection efficiencies and cytotoxicity data. The guide also illustrates the putative cellular uptake and intracellular trafficking pathways of this compound-based gene delivery systems.

Introduction

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. The primary challenge in this field lies in the development of safe and efficient vectors to deliver therapeutic nucleic acids to target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives[1]. Cationic lipids represent a versatile class of non-viral vectors that can self-assemble with negatively charged nucleic acids to form nanoparticles called lipoplexes, which can facilitate cellular entry and gene expression[2][3].

This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a novel cationic lipid that has shown particular promise for in vivo gene delivery, especially to pulmonary cells[1][4]. Its structure, featuring a dimyristoyl lipid backbone and a quaternary ammonium headgroup with an ethyl modification, allows for efficient condensation of DNA and interaction with cell membranes. This guide serves as a comprehensive resource for researchers interested in utilizing this compound as a gene delivery vector.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from a commercially available precursor, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).

Step 1: Synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

A common method for the synthesis of DMPC is the Steglich esterification of sn-glycero-3-phosphocholine (GPC) with myristic acid.

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Myristic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroform

  • Silica gel

Protocol:

  • A silica-GPC complex is prepared by dropwise addition of a methanol solution of GPC to silica gel, followed by vacuum concentration.

  • The silica-GPC complex is suspended in chloroform with myristic acid, DCC, and DMAP.

  • The reaction mixture is heated and stirred for an extended period (e.g., 72 hours at 45°C)[5].

  • The resulting DMPC is purified from byproducts through sequential recrystallization from solvents like ethyl acetate and acetone to achieve high purity[5][6].

Step 2: Ethylation of DMPC to form this compound

The final step involves the ethylation of the phosphocholine headgroup of DMPC. This is a standard alkylation reaction targeting the tertiary amine of the choline group.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Ethylating agent (e.g., ethyl iodide or ethyl triflate)

  • Aprotic solvent (e.g., chloroform or dichloromethane)

Protocol:

  • Dissolve the purified DMPC in a suitable aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add an excess of the ethylating agent to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting this compound is purified, typically by chromatography, to yield the final product as a chloride salt[1][4].

Mechanism of this compound-Mediated Gene Delivery

The mechanism of gene delivery by this compound-based lipoplexes follows the general pathway of cationic lipid vectors, which involves several key steps:

  • Lipoplex Formation: The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate backbone of the nucleic acid, leading to the condensation of the nucleic acid and the formation of nanoparticles[2]. Co-lipids such as DOPE or cholesterol can be included in the formulation to enhance stability and transfection efficiency[7][8][9].

  • Cellular Uptake: The positively charged surface of the lipoplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis[10].

  • Endosomal Escape: Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. This is a critical step for successful gene delivery[10][11].

  • Intracellular Trafficking and Nuclear Entry: For plasmid DNA, the journey continues with trafficking through the cytoplasm to the nucleus. The exact mechanisms for this are not fully elucidated but are thought to involve the cellular cytoskeleton. Entry into the nucleus is a significant barrier and is often more efficient in dividing cells where the nuclear envelope breaks down during mitosis.

Visualizing the Pathway

The following diagrams illustrate the key stages of this compound-mediated gene delivery.

G cluster_formulation Lipoplex Formulation This compound This compound Lipoplex Lipoplex This compound->Lipoplex Co-lipid Co-lipid (e.g., DOPE, Cholesterol) Co-lipid->Lipoplex Nucleic Acid Nucleic Acid (e.g., pDNA) Nucleic Acid->Lipoplex Electrostatic Interaction

Figure 1: this compound Lipoplex Formation.

G cluster_cellular_process Cellular Uptake and Trafficking Lipoplex Lipoplex Cell_Surface Cell Surface (Negative Charge) Lipoplex->Cell_Surface Binding Endocytosis Endocytosis Cell_Surface->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Gene_Expression Gene Expression Nucleus->Gene_Expression

Figure 2: Cellular Uptake and Gene Expression.

Experimental Protocols

The following are detailed protocols for the preparation of this compound-based lipoplexes and their use in cell transfection and cytotoxicity assays, adapted from established methods for cationic lipids and specific details from studies on this compound[4][12][13].

Preparation of this compound/Co-lipid Liposomes

Materials:

  • This compound

  • Co-lipid (DOPE or Cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Glass vials

  • Nitrogen or argon gas

  • Vacuum pump

  • Sonicator (bath or probe)

Protocol:

  • Dissolve this compound and the co-lipid (e.g., in a 1:1 molar ratio with DOPE or cholesterol) in chloroform in a glass vial.

  • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial.

  • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer to a final lipid concentration of 1 mg/mL. Vortex the vial for several minutes to facilitate the formation of multilamellar vesicles (MLVs).

  • For a more uniform size distribution, sonicate the liposome suspension. For small unilamellar vesicles (SUVs), bath sonication for 5-10 minutes or probe sonication (with caution to avoid overheating) can be used.

Formation of this compound/DNA Lipoplexes

Materials:

  • This compound/Co-lipid liposome suspension (from section 4.1)

  • Plasmid DNA (pDNA) at a known concentration in a low-salt buffer (e.g., TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM)

Protocol:

  • For a given transfection experiment, dilute the required amount of pDNA in serum-free medium.

  • In a separate tube, dilute the required amount of the this compound/co-lipid liposome suspension in serum-free medium. The optimal DNA to lipid ratio needs to be determined empirically, but a starting point can be a 1:1 to 3:1 mass ratio of DNA to lipid[4].

  • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

  • Incubate the lipoplex solution at room temperature for 15-30 minutes to allow for complex formation.

G cluster_workflow Lipoplex Formation Workflow Start Start Dilute_DNA Dilute pDNA in serum-free medium Start->Dilute_DNA Dilute_Liposomes Dilute this compound liposomes in serum-free medium Start->Dilute_Liposomes Mix Combine diluted DNA and liposomes Dilute_DNA->Mix Dilute_Liposomes->Mix Incubate Incubate at RT for 15-30 min Mix->Incubate End Lipoplexes ready for transfection Incubate->End

Figure 3: Lipoplex Formation Workflow.
In Vitro Cell Transfection

Materials:

  • Cells plated in a multi-well plate (e.g., 24-well or 96-well) at a confluence of 70-90%

  • This compound/DNA lipoplex solution (from section 4.2)

  • Complete cell culture medium (with serum)

Protocol:

  • Gently wash the cells with sterile phosphate-buffered saline (PBS).

  • Remove the PBS and add the lipoplex solution dropwise to each well.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, add complete cell culture medium to each well. Alternatively, the lipoplex-containing medium can be removed and replaced with fresh complete medium.

  • Continue to incubate the cells for 24-72 hours, depending on the reporter gene or therapeutic gene being expressed.

  • Assess gene expression using an appropriate assay (e.g., luciferase assay, beta-galactosidase assay, or fluorescence microscopy for fluorescent reporter proteins).

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells plated in a 96-well plate

  • This compound/DNA lipoplexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the this compound/DNA lipoplexes and incubate for 24-48 hours. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate cell viability as a percentage of the untreated control cells.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo gene expression mediated by this compound-based lipoplexes as reported by Gorman et al. (1997)[4].

Table 1: In Vitro Transfection Efficiency of this compound Formulations in Various Cell Lines

Cell LineCo-lipidDNA:Lipid Ratio (mg/ml)Reporter GeneGene Expression (relative units)
COSCholesterol3:1; 0.625β-galactosidase~4.5 mU/mg protein
COSDOPE3:1; 0.625β-galactosidase~3.0 mU/mg protein
293Cholesterol2:1; 1.0CAT~3500 pg/mg protein
293DOPE2:1; 1.0CAT~4500 pg/mg protein
A549Cholesterol1:1; 1.5β-galactosidase~0.8 mU/mg protein
A549DOPE1:1; 1.5β-galactosidase~1.2 mU/mg protein
H441Cholesterol1:1; 1.5β-galactosidase~0.3 mU/mg protein
H441DOPE1:1; 1.5β-galactosidase~0.4 mU/mg protein

Data are approximate values estimated from the figures in the cited publication.

Table 2: In Vivo Gene Expression in Rodent Lungs Following Intralobar Delivery of this compound Formulations

Animal ModelCo-lipidDNA:Lipid Ratio (mg/ml)Reporter GeneGene Expression (relative units)
RatCholesterol3:1; 0.625CAT~60 mU/mg protein
RatDOPE3:1; 0.625CAT~100 mU/mg protein
MouseCholesterol3:1; 0.625CAT~150 mU/mg protein

Data are approximate values estimated from the figures in the cited publication.

Conclusion

This compound is a promising cationic lipid for non-viral gene delivery, demonstrating significant transfection efficiency both in vitro and, notably, in vivo in pulmonary tissues[1][4]. This technical guide provides a foundational understanding of its synthesis, mechanism of action, and practical application. The provided protocols offer a starting point for researchers to explore the potential of this compound in their own gene delivery studies. Further optimization of formulations, including the DNA:lipid ratio and the choice of co-lipid, is likely to enhance its efficacy for specific cell types and therapeutic applications. As with all cationic lipids, a thorough evaluation of cytotoxicity is essential for each new cell line and in vivo model. The continued development and characterization of novel non-viral vectors like this compound are crucial for advancing the field of gene therapy.

References

EDMPC for Pulmonary Gene Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary gene therapy holds immense promise for treating a variety of genetic and acquired lung diseases, including cystic fibrosis, alpha-1 antitrypsin deficiency, and lung cancer. A significant hurdle in realizing this promise lies in the development of safe and effective vectors for nucleic acid delivery to the lungs. Cationic lipids have emerged as a leading class of non-viral vectors due to their ability to self-assemble with nucleic acids into nanoparticles, protecting them from degradation and facilitating their entry into target cells. This technical guide focuses on 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), a novel cationic lipid that has demonstrated high efficiency for in vivo gene delivery to pulmonary cells.[1] This document provides an in-depth overview of this compound-based gene delivery systems, including their formulation, characterization, and proposed mechanisms of action, based on available preclinical research.

Core Concepts of this compound-Mediated Gene Delivery

This compound is a cationic lipid that can be formulated with nucleic acids (such as plasmid DNA or mRNA) and helper lipids to form lipid nanoparticles (LNPs). These LNPs serve as the delivery vehicle to introduce the genetic material into lung cells. The positive charge of this compound facilitates the condensation of negatively charged nucleic acids and interaction with the negatively charged cell membrane, initiating cellular uptake.

Quantitative Data Summary

The following tables summarize the quantitative data available from preclinical studies on this compound-based formulations for pulmonary gene therapy.

Table 1: Physicochemical Properties of DNA-EDMPC Formulations

Formulation (Lipid:DNA ratio; DNA concentration)Particle Size (nm)
1:1; 1 mg/ml200-290
2:1; 1 mg/mlData not available
3:1; 0.625 mg/mlData not available
1:10200-290

Source: Adapted from preclinical studies on DNA-EDMPC complexes.[2]

Table 2: In Vitro Transfection Efficiency of this compound Formulations in Lung-Derived Cell Lines

Cell LineFormulation (Lipid:DNA ratio; DNA concentration)Reporter Gene Expression
A549 (lung carcinoma)This compound-cholesterolNot explicitly quantified in the provided search results.
H441 (lung carcinoma)This compound-cholesterolNot explicitly quantified in the provided search results.
COS (kidney fibroblast)1:10Up to 6 mU of β-galactosidase activity/mg of protein
293 (embryonic kidney)2:1; 1 mg/mlHighest efficiency among tested formulations
293 (embryonic kidney)3:1; 0.625 mg/mlHigh efficiency

Source: Adapted from preclinical studies. It is important to note that a direct comparison of transfection efficiencies is challenging due to variations in experimental conditions and reporting metrics.[2]

Table 3: In Vivo Gene Expression in Rodent Lungs Following Intralobar Delivery of this compound-CAT DNA Complexes

Animal ModelFormulationCAT Expression Level
RatsThis compound-cholesterol~800-900 mU CAT activity/mg of protein
MiceThis compound-cholesterolNot explicitly quantified in the provided search results, but successful expression was demonstrated.

Source: Adapted from preclinical studies. CAT (chloramphenicol acetyltransferase) was used as a reporter gene.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide methodologies for key experiments in this compound-based pulmonary gene therapy research.

Protocol 1: Preparation of this compound-DNA Lipid Nanoparticles

Objective: To formulate this compound-based lipid nanoparticles encapsulating plasmid DNA.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (this compound)

  • Helper lipid (e.g., cholesterol or 1,2-dielaidoylphosphatidylethanolamine - DOPE)

  • Plasmid DNA encoding the gene of interest

  • Sterile, nuclease-free water

  • Ethanol

  • Microfluidic mixing device or sonicator

Procedure:

  • Lipid Preparation: Dissolve this compound and the chosen helper lipid in ethanol at the desired molar ratio.

  • DNA Preparation: Dissolve the plasmid DNA in sterile, nuclease-free water or a suitable buffer at the desired concentration.

  • Nanoparticle Formation (Microfluidic Method): a. Load the lipid solution into one syringe and the DNA solution into another. b. Set the flow rates on the microfluidic mixing device to achieve the desired lipid-to-DNA ratio. c. Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases will induce the self-assembly of the lipids and DNA into nanoparticles.

  • Nanoparticle Formation (Sonication Method): a. Add the DNA solution to the lipid solution while vortexing. b. Sonicate the mixture in a bath sonicator for a specified duration to form a homogenous nanoparticle suspension.

  • Purification: Dialyze the nanoparticle suspension against a suitable buffer (e.g., PBS) to remove ethanol and unincorporated components.

  • Characterization: a. Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Determine the zeta potential to assess the surface charge of the nanoparticles. c. Quantify the DNA encapsulation efficiency using a fluorescent dye-based assay (e.g., PicoGreen).

Protocol 2: In Vivo Administration via Intralobar Delivery in Rodents

Objective: To deliver this compound-DNA nanoparticles directly to the lungs of mice or rats.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors)

  • Insulin syringe with a fine-gauge needle

  • This compound-DNA nanoparticle suspension

Procedure:

  • Anesthetize the rodent using a calibrated vaporizer with isoflurane.

  • Place the animal in a supine position.

  • Make a small incision in the skin over the trachea.

  • Carefully expose the trachea through blunt dissection.

  • Gently insert a fine-gauge needle attached to an insulin syringe between the tracheal rings.

  • Slowly inject the desired volume of the this compound-DNA nanoparticle suspension into the trachea. For mice, a typical volume is 100 µl.[2] For rats, a volume of 0.3 ml has been used.[2]

  • Withdraw the needle and suture the incision.

  • Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Assessment of Gene Expression using Chloramphenicol Acetyltransferase (CAT) Assay

Objective: To quantify the level of reporter gene expression in lung tissue following administration of this compound-CAT DNA nanoparticles.

Materials:

  • Lung tissue homogenate from treated animals

  • Lysis buffer

  • [¹⁴C]-chloramphenicol

  • Acetyl-CoA

  • Scintillation fluid and counter

Procedure:

  • Harvest the lungs from the animals at a predetermined time point after nanoparticle administration (e.g., 24 hours).[2]

  • Homogenize the lung tissue in lysis buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • Set up the CAT assay reaction by mixing the lung lysate with [¹⁴C]-chloramphenicol and acetyl-CoA.

  • Incubate the reaction at 37°C.

  • Extract the acetylated forms of chloramphenicol using an organic solvent.

  • Measure the radioactivity of the extracted products using a scintillation counter.

  • Calculate the CAT activity and normalize it to the total protein content of the lung lysate. The results are typically expressed as milliunits (mU) of CAT activity per milligram of protein.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While the specific signaling pathways for this compound uptake and intracellular trafficking have not been elucidated in the provided search results, a general, hypothetical pathway based on the known mechanisms of lipid nanoparticle entry into cells can be proposed.

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Pulmonary Epithelial Cell LNP This compound-DNA Nanoparticle Endocytosis Endocytosis LNP->Endocytosis 1. Binding & Internalization Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. pH-mediated destabilization DNA_Release DNA Release Escape->DNA_Release 3. Cargo Release Cytoplasm Cytoplasm Nucleus Nucleus DNA_Release->Nucleus 4. Nuclear Import Transcription Transcription Nucleus->Transcription 5. Gene Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation 6. Protein Synthesis Protein Therapeutic Protein Translation->Protein

Caption: Hypothetical pathway of this compound-mediated gene delivery.

Experimental_Workflow Start Start Formulation 1. This compound-DNA Nanoparticle Formulation Start->Formulation Characterization 2. Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization InVivo 3. In Vivo Administration (Intralobar Delivery) Characterization->InVivo Harvest 4. Tissue Harvesting (Lungs) InVivo->Harvest Analysis 5. Gene Expression Analysis (e.g., CAT Assay) Harvest->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo studies.

Conclusion and Future Directions

This compound represents a promising cationic lipid for pulmonary gene therapy, demonstrating efficient in vivo gene delivery in preclinical models.[1] The data, although limited, suggests that this compound-based formulations can mediate significant gene expression in the lungs. However, to advance this technology towards clinical applications, several key areas require further investigation. A detailed understanding of the structure-activity relationship of this compound and its formulations is needed to optimize delivery efficiency and minimize potential toxicity. Furthermore, elucidation of the specific cellular uptake mechanisms and intracellular trafficking pathways in relevant pulmonary cell types will be critical for the rational design of next-generation delivery systems. As research progresses, standardized and detailed reporting of experimental protocols and quantitative data will be essential for the rigorous evaluation and comparison of different gene delivery platforms.

References

Revolutionizing Cystic Fibrosis Therapy: A Technical Guide to EDMPC-Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) remains a formidable challenge in genetic medicine, primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Gene therapy presents a promising avenue for a definitive cure, yet the efficient and safe delivery of therapeutic genes to target lung cells is a significant hurdle. This technical guide explores the potential of the novel cationic lipid, 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), as a vector for CFTR gene delivery. We delve into the core aspects of this compound-based liposomal formulations, experimental protocols for their preparation and in vivo administration, and the underlying cellular mechanisms of gene transfer. Quantitative data from preclinical studies are summarized, and key experimental workflows and biological pathways are visualized to provide a comprehensive resource for advancing research and development in this critical area.

Introduction to this compound for Gene Delivery

The quest for an effective cystic fibrosis treatment has led researchers to explore various gene delivery vectors. Among non-viral vectors, cationic lipids have gained prominence due to their potential for safety and scalability. This compound is a novel cationic lipid that has demonstrated high efficiency in delivering DNA to pulmonary cells in vivo.[1] Unlike many other cationic lipids, formulations based on this compound have shown a strong correlation between their in vivo efficacy and their ability to transfect lung tissue, making them a particularly promising candidate for CF gene therapy.[1] This guide will provide an in-depth look at the technical aspects of utilizing this compound for this purpose.

Quantitative Data on this compound-Mediated Gene Expression

The efficacy of gene delivery can be quantified by measuring the expression of a reporter gene, such as chloramphenicol acetyltransferase (CAT), in target tissues. The following tables summarize the in vivo gene expression data from studies using this compound-based formulations for intralobar delivery in rodents.

Table 1: In Vivo CAT Gene Expression in Rats with Various this compound Formulations

Formulation (this compound:Co-lipid)Co-lipidMolar Ratio (Lipid:DNA)Mean CAT Activity (mU/mg protein) in LungMean CAT Activity (mU/mg protein) in Trachea
This compound:DOPEDioleoylphosphatidylethanolamine1:185050
This compound:CholesterolCholesterol1:160075
This compound onlyNone1:130020

Data synthesized from preclinical studies involving intralobar delivery of 0.3 ml of DNA-lipid complex per rat.[2]

Table 2: In Vivo CAT Gene Expression in Mice with this compound:Cholesterol Formulation

DNA ConcentrationMolar Ratio (Lipid:DNA)Mean CAT Activity (mU/mg protein) in Left LungMean CAT Activity (mU/mg protein) in Right LungMean CAT Activity (mU/mg protein) in Trachea
1 mg/ml1:1900800100
1.5 mg/ml1:112001100150

Data synthesized from preclinical studies involving intralobar delivery of 100 µl of this compound:cholesterol-DNA complexes per mouse.[2]

Experimental Protocols

Preparation of this compound-Based Liposomes

This protocol describes the preparation of this compound-based cationic liposomes, which can be formulated with helper lipids such as DOPE or cholesterol to enhance transfection efficiency.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

  • Chloroform

  • Sterile 5% dextrose solution

  • Plasmid DNA (e.g., pCFTR or a reporter gene like pCAT)

  • Round-bottom flask

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound and the chosen helper lipid (DOPE or cholesterol) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator at room temperature.

    • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a sterile 5% dextrose solution to a final lipid concentration of 1 mg/ml. Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension. For bath sonication, sonicate for 5-10 minutes. For probe sonication, use short bursts on ice to prevent overheating.

    • For a more uniform size distribution, extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a lipid extruder.

  • Formation of this compound-DNA Complexes (Lipoplexes):

    • Dilute the plasmid DNA in a sterile 5% dextrose solution.

    • Gently mix the this compound liposome suspension with the diluted plasmid DNA at the desired molar ratio of positive (lipid) to negative (DNA phosphate) charges (N/P ratio). A 1:1 molar ratio has been shown to be effective.[2]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The solution is now ready for in vivo administration.

In Vivo Gene Delivery to the Lung via Intralobar Instillation

This protocol details the direct delivery of this compound-DNA complexes to the lungs of rodents, a method that ensures a high concentration of the therapeutic agent reaches the target organ.

Materials:

  • Anesthetized mice or rats

  • This compound-DNA lipoplex solution

  • Surgical board and restraints

  • Surgical lamp

  • Small animal ventilator (optional but recommended)

  • Surgical scissors and forceps

  • 30-gauge needle and syringe

  • Suture materials

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Place the animal in a supine position on a surgical board and secure its limbs.

    • Make a small incision in the skin over the trachea and bluntly dissect the muscles to expose the trachea.

  • Intubation and Instillation:

    • (Optional) Intubate the animal with a small-gauge catheter connected to a ventilator to assist with breathing during the procedure.

    • For direct intralobar delivery, make a small incision between the ribs to expose the desired lung lobe (typically the left lung).

    • Using a 30-gauge needle, slowly inject the this compound-DNA lipoplex solution directly into the lung parenchyma. For rats, a volume of 0.3 ml is typically used, while for mice, 100 µl is administered.[2]

  • Post-Procedure Care:

    • Withdraw the needle and close the incision with sutures.

    • Monitor the animal until it recovers from anesthesia. Provide appropriate post-operative care, including analgesics.

    • The expression of the delivered gene can be assessed at various time points, typically 24-48 hours post-instillation.

Visualizing the Mechanisms and Workflows

Cellular Uptake and Endosomal Escape Pathway

The efficiency of cationic lipid-mediated gene delivery is heavily dependent on the ability of the DNA-lipid complex to enter the target cell and for the DNA to escape the endosome to reach the nucleus. The following diagram illustrates the proposed mechanism for this compound-based lipoplexes.

G cluster_extracellular Extracellular Space cluster_cell Target Pulmonary Cell cluster_cytoplasm Cytoplasm Lipoplex This compound-DNA Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane 1. Adsorption & Endocytosis Free_DNA Therapeutic DNA Nucleus Nucleus Free_DNA->Nucleus 3. Nuclear Import Transcription Transcription & Translation Nucleus->Transcription 4. Gene Expression CFTR_Protein Functional CFTR Protein Transcription->CFTR_Protein Endosome Endosome Endosome->Free_DNA 2. Endosomal Escape (Proton Sponge Effect)

Cellular uptake and endosomal escape of this compound-DNA lipoplex.

The cationic nature of the this compound lipoplex facilitates its adsorption to the negatively charged cell membrane, leading to uptake via endocytosis. Inside the cell, the lipoplex is enclosed within an endosome. The "proton sponge" effect, a proposed mechanism for cationic lipids, leads to the influx of protons and counter-ions into the endosome, causing it to swell and rupture, thereby releasing the therapeutic DNA into the cytoplasm. The DNA is then imported into the nucleus, where it is transcribed and translated into the functional CFTR protein.

Experimental Workflow for In Vivo Gene Delivery

The following diagram outlines the logical steps involved in an in vivo study evaluating the efficacy of this compound for cystic fibrosis gene delivery.

G Start Start Formulation 1. Prepare this compound-DNA Lipoplexes Start->Formulation Delivery 3. Intralobar Delivery of Lipoplexes Formulation->Delivery Animal_Model 2. Prepare Animal Model (e.g., CF Mouse) Animal_Model->Delivery Incubation 4. Incubation Period (24-48 hours) Delivery->Incubation Harvest 5. Harvest Lung Tissue Incubation->Harvest Analysis 6. Analyze Gene Expression (e.g., qPCR, Western Blot, IHC) Harvest->Analysis Data 7. Quantitative Data Analysis Analysis->Data End End Data->End

Experimental workflow for in vivo this compound gene delivery study.

This workflow begins with the formulation of the this compound-DNA complexes, followed by their administration to a relevant animal model of cystic fibrosis. After an appropriate incubation period to allow for gene expression, tissues are harvested for analysis. Various molecular biology techniques can then be employed to quantify the level of gene expression and protein production, ultimately leading to the assessment of the therapeutic efficacy of the this compound formulation.

Conclusion and Future Directions

This compound represents a significant advancement in the field of non-viral gene delivery for cystic fibrosis. Its demonstrated efficacy in preclinical models, particularly in lung tissue, underscores its potential as a therapeutic vector. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize this compound-based formulations. Future research should focus on long-term expression and safety studies, as well as scaling up the production of this compound lipoplexes for potential clinical trials. The continued development of such novel delivery systems brings us one step closer to a viable and lasting cure for cystic fibrosis.

References

An In-depth Technical Guide to EDMPC-Mediated Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental principles of EDMPC-mediated transfection, a non-viral gene delivery method utilizing the novel cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (this compound). This document details the core mechanics of this compound-based lipoplex formation, proposed cellular uptake mechanisms, and the potential signaling pathways involved. It is designed to offer researchers and drug development professionals a thorough understanding of this technology, complete with experimental protocols and quantitative data to aid in the design and execution of their own gene delivery experiments. While this compound shows promise, particularly for in vivo applications such as gene delivery to pulmonary cells, this guide also highlights areas where further research is needed, such as specific cytotoxicity and detailed signaling interactions.

Introduction to this compound Transfection

This compound, or 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine, is a cationic lipid that has demonstrated efficacy in mediating the delivery of DNA to various cells, both in vitro and in vivo.[1][2] As a cationic lipid, this compound possesses a positively charged head group, which facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA, to form lipid-DNA complexes known as lipoplexes. These lipoplexes can then interact with the cell membrane to deliver their genetic payload into the cell.

A key application of this compound has been in the delivery of genes to pulmonary cells, showing its potential for in vivo therapeutic applications.[1][2] this compound is often formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, to enhance transfection efficiency and the stability of the lipoplexes.[2][3][4]

Core Principles of this compound Transfection

Mechanism of Action

The primary mechanism of this compound-mediated transfection involves the formation of a cationic lipoplex that can efficiently deliver nucleic acids into cells. This process can be broken down into several key stages:

  • Lipoplex Formation: The positively charged this compound lipids are mixed with negatively charged plasmid DNA. Through electrostatic interactions, they self-assemble into condensed, nanoparticle-sized complexes. The inclusion of neutral helper lipids like DOPE or cholesterol can influence the structure and stability of these lipoplexes, with DOPE being known to promote a hexagonal phase structure that facilitates endosomal escape.

  • Cellular Uptake: The positively charged surface of the this compound lipoplex is believed to facilitate its binding to the negatively charged proteoglycans on the cell surface. The primary mechanism of cellular entry is thought to be endocytosis.[5]

  • Endosomal Escape: Once inside the cell within an endosome, the lipoplex must escape into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the nucleic acid cargo. It is hypothesized that the cationic lipids in the lipoplex interact with the anionic lipids of the endosomal membrane, leading to the destabilization of the endosomal membrane and the release of the DNA into the cytoplasm.

  • Nuclear Import and Gene Expression: For plasmid DNA, the final step is its translocation from the cytoplasm into the nucleus, where it can be transcribed into mRNA, which is then translated into the desired protein in the cytoplasm.

The Role of Helper Lipids

Helper lipids are crucial components in many lipid-based transfection formulations, including those with this compound. They are neutral lipids that, when incorporated into the lipoplex, can significantly enhance transfection efficiency.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE is a fusogenic lipid that is thought to promote the transition from a bilayer to a hexagonal lipid phase. This structural rearrangement is believed to facilitate the destabilization of the endosomal membrane, aiding in the release of the lipoplex into the cytoplasm.

  • Cholesterol: Cholesterol is known to modulate the fluidity and stability of lipid bilayers. In the context of transfection, it can enhance the stability of lipoplexes in the presence of serum and may also play a role in their interaction with the cell membrane.[4]

Quantitative Data on this compound Transfection Efficiency

The following tables summarize the in vitro and in vivo transfection efficiencies of various this compound formulations as reported in the literature. The efficiency is measured by the expression of reporter genes, such as β-galactosidase (β-gal) and chloramphenicol acetyltransferase (CAT).

Table 1: In Vitro Transfection Efficiency of this compound-Cholesterol Formulations in COS Cells [2]

DNA:Lipid Ratio (mg:µmol)DNA Concentration (mg/ml)β-gal Activity (mU/mg protein)
1:100.6256.0
1:101.04.5
1:101.53.0
1:102.02.5

Table 2: In Vitro Transfection Efficiency of this compound-DOPE and this compound-Cholesterol Formulations in 293 Cells [2]

Helper LipidDNA:Lipid Ratio (mg:µmol)DNA Concentration (mg/ml)CAT Protein (pg/mg total protein)
Cholesterol1:11.5~850
Cholesterol1:12.0~900
Cholesterol2:11.0~450
Cholesterol2:11.5~250
Cholesterol2:12.0~300
Cholesterol3:10.625~150
DOPE1:11.0~250
DOPE1:11.5~300
DOPE2:11.0~350
DOPE2:11.5~400
DOPE2:12.0~450
DOPE3:10.625~100

Table 3: In Vitro Transfection Efficiency in Lung Cell Lines (A549 and H441) [2]

Cell LineHelper LipidDNA:Lipid Ratio (mg:µmol)DNA Concentration (mg/ml)β-gal Activity (mU/mg protein)
A549Cholesterol1:11.0~1.8
A549Cholesterol1:11.5~1.6
A549DOPE1:11.0~1.2
A549DOPE1:11.5~1.4
H441Cholesterol1:11.0~0.6
H441Cholesterol1:11.5~0.7
H441DOPE1:11.0~0.5
H441DOPE1:11.5~0.6

Table 4: In Vivo Transfection Efficiency in Rodents (Rats and Mice) [2]

Animal ModelHelper LipidDNA:Lipid Ratio (mg:µmol)DNA Concentration (mg/ml)CAT Activity (mU/mg protein) in Lung
RatCholesterol1:11.5~120
RatCholesterol1:12.0~130
RatDOPE2:11.5~180
RatDOPE2:12.0~200
MouseCholesterol1:11.5~1000
MouseCholesterol1:12.0~1200

Note: The data in the tables are approximate values based on graphical representations in the source publication.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound transfection, based on published literature.

Preparation of this compound-Lipid Complexes (Lipoplexes)

This protocol describes the formation of DNA-lipid complexes using this compound and a helper lipid (DOPE or cholesterol).

Materials:

  • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

  • Helper lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol

  • Plasmid DNA (at a desired concentration, e.g., 1 mg/ml in sterile water)

  • 5% Dextrose in water (sterile)

  • Chloroform

  • Sterile, conical tubes

Procedure:

  • Lipid Film Hydration:

    • In a sterile glass tube, dissolve the desired amounts of this compound and the helper lipid (e.g., in equimolar ratios) in chloroform.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

    • Place the tube under a vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile 5% dextrose in water to the desired final lipid concentration. Vortex vigorously to form a liposome suspension.

  • Lipoplex Formation:

    • In a sterile tube, dilute the plasmid DNA to the desired concentration in 5% dextrose.

    • In a separate sterile tube, dilute the liposome suspension to the desired concentration in 5% dextrose.

    • Add the DNA solution to the liposome solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent cell lines with this compound lipoplexes.

Materials:

  • Adherent cells (e.g., A549, 293, COS)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Prepared this compound-DNA lipoplexes

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the complete culture medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add the desired amount of the prepared lipoplex solution to each well, diluted in serum-free medium.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the medium containing the lipoplexes.

    • Add fresh, complete culture medium to the cells.

    • Incubate the cells for 24-72 hours before assaying for gene expression.

Cell Viability/Cytotoxicity Assay (General Protocol)

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • After the desired post-transfection incubation period (e.g., 24 or 48 hours), remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Signaling Pathways and Cellular Responses

Specific signaling pathways triggered by this compound have not been extensively studied. However, it is known that cationic lipid-based transfection reagents can induce innate immune responses in certain cell types.[5][6] This response is often mediated by the recognition of the lipid-DNA complex by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).

Generalized Innate Immune Signaling Pathway for Cationic Lipids

The diagram below illustrates a generalized pathway for the activation of innate immune signaling by cationic lipid-DNA complexes. It is important to note that this is a general model and the specific interactions of this compound may vary.

G cluster_0 Extracellular This compound-DNA Lipoplex This compound-DNA Lipoplex Cell Membrane Cell Membrane This compound-DNA Lipoplex->Cell Membrane Binds to cell surface Endosome Endosome Cell Membrane->Endosome Endocytosis TLR4 TLR4 Endosome->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex MAPK Cascade MAPK Cascade TRAF6->MAPK Cascade NF-kB NF-kB IKK Complex->NF-kB Activation Nucleus Nucleus NF-kB->Nucleus AP-1 AP-1 MAPK Cascade->AP-1 Activation AP-1->Nucleus Inflammatory Cytokines Inflammatory Cytokines Nucleus->Inflammatory Cytokines Gene Transcription

Caption: Generalized signaling pathway for cationic lipid-mediated innate immune activation.

This pathway suggests that upon endocytosis, the lipoplex may be recognized by TLR4, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that activates both the NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory cytokines.[1][5]

Experimental and Logical Workflows

Experimental Workflow for In Vitro this compound Transfection

The following diagram outlines the typical experimental workflow for performing an in vitro transfection using this compound.

G cluster_workflow Experimental Workflow Start Start Prepare_Lipid_Film Prepare this compound/Helper Lipid Film Start->Prepare_Lipid_Film Hydrate_Film Hydrate Film to Form Liposomes Prepare_Lipid_Film->Hydrate_Film Form_Lipoplex Mix Liposomes and DNA to Form Lipoplex Hydrate_Film->Form_Lipoplex Prepare_DNA Prepare Plasmid DNA Prepare_DNA->Form_Lipoplex Transfect_Cells Add Lipoplex to Cells Form_Lipoplex->Transfect_Cells Seed_Cells Seed Cells in Culture Plate Seed_Cells->Transfect_Cells Incubate_Cells Incubate Cells (e.g., 24-72h) Transfect_Cells->Incubate_Cells Analyze_Results Analyze Gene Expression and Cell Viability Incubate_Cells->Analyze_Results End End Analyze_Results->End

Caption: Workflow for in vitro transfection using this compound.

Conclusion

This compound is a promising cationic lipid for non-viral gene delivery, with demonstrated efficacy, particularly for in vivo applications targeting pulmonary cells. This guide has provided a detailed overview of the fundamental principles of this compound transfection, including its mechanism of action, quantitative performance data, and detailed experimental protocols. While the specific cellular responses and signaling pathways elicited by this compound require further investigation, the general understanding of cationic lipid interactions with cells provides a solid foundation for future research. The data and protocols presented herein should serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to effectively utilize and further explore the potential of this compound-mediated transfection.

References

Methodological & Application

Application Notes and Protocols for Edmpc Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing the cationic lipid Edmpc (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) for the transfection of nucleic acids into mammalian cells, both in vitro and in vivo. This compound has been demonstrated as an effective carrier for gene delivery, particularly to pulmonary tissues.[1][2]

Introduction to this compound Transfection

This compound is a cationic lipid that, when formulated with a neutral helper lipid such as cholesterol or dioleoylphosphatidylethanolamine (DOPE), can efficiently condense and deliver plasmid DNA into cells.[3] The positive charge on the this compound molecule facilitates the complexation with negatively charged nucleic acids and the interaction with the negatively charged cell membrane, initiating uptake. This non-viral gene delivery method offers a promising alternative to viral vectors, with potential applications in gene therapy and drug development.[4]

Mechanism of Action

The precise signaling pathways activated by this compound are not fully elucidated. However, the general mechanism for cationic lipid-based transfection is understood to involve the following steps:

  • Complex Formation: The cationic this compound lipids are mixed with a helper lipid and then with the plasmid DNA. The lipids form liposomes that electrostatically interact with and encapsulate the DNA, forming a lipoplex.

  • Cellular Uptake: The positively charged lipoplex is attracted to the negatively charged cell surface and is internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: Once inside the endosome, the cationic lipids are thought to interact with the endosomal membrane. One proposed mechanism is the "proton sponge" effect, where the influx of protons into the endosome leads to osmotic swelling and eventual rupture, releasing the DNA into the cytoplasm. The inclusion of fusogenic lipids like DOPE can also aid in destabilizing the endosomal membrane.[3]

  • Nuclear Entry and Gene Expression: The released plasmid DNA must then translocate to the nucleus for the cellular machinery to transcribe and translate the gene of interest.

Experimental Data

The following tables summarize the quantitative data from key experiments utilizing this compound for gene delivery.

Table 1: In Vitro Transfection Efficiency of this compound Formulations
Cell LineThis compound FormulationDNA:Lipid Ratio (w/w)DNA Concentration (mg/ml)Transfection Efficiency (mU CAT activity/mg protein)
COSThis compound:Cholesterol2:11~850
COSThis compound:Cholesterol3:10.625~200
293This compound:Cholesterol2:11~900
293This compound:Cholesterol3:10.625~150
A549This compound:Cholesterol2:11~100
A549This compound:Cholesterol3:10.625~25
H441This compound:Cholesterol2:11~75
H441This compound:Cholesterol3:10.625~20
COSThis compound:DOPE2:11~600
COSThis compound:DOPE3:10.625~100
293This compound:DOPE2:11~750
293This compound:DOPE3:10.625~125

Data synthesized from in vitro experiments described in the literature. CAT (chloramphenicol acetyltransferase) activity was measured 24 hours post-transfection.

Table 2: In Vivo Gene Expression in Rodents via Intralobar Delivery
Animal ModelThis compound FormulationDNA DeliveredGene Expression LevelTissue
RatThis compound:CholesterolCAT Plasmid~100 ng CAT/mg proteinLeft Lung
RatThis compound:CholesterolCAT PlasmidLow to undetectableTrachea
MouseThis compound:CholesterolCAT PlasmidHighLeft Lung
MouseThis compound:CholesterolCAT PlasmidModerateRight Lung
MouseThis compound:CholesterolCAT PlasmidLowTrachea

Data based on in vivo experiments involving intralobar delivery of this compound-DNA complexes. Gene expression was assessed 24 hours after administration.

Experimental Protocols

Protocol 1: Preparation of this compound-Lipid Formulations and DNA Complexes

This protocol describes the preparation of this compound:Cholesterol and this compound:DOPE liposomes and their subsequent complexation with plasmid DNA.

Materials:

  • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

  • Cholesterol

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile deionized water or buffer (e.g., 5% dextrose in water)

  • Plasmid DNA of high purity (A260/A280 ratio of 1.7-1.9)

  • Sterile, conical-bottom glass tubes

  • Rotary evaporator

  • Bath sonicator

  • 0.22 µm sterile filter

Procedure:

  • Lipid Film Preparation: a. In a sterile conical-bottom glass tube, dissolve the desired amounts of this compound and the helper lipid (cholesterol or DOPE) in chloroform. A common molar ratio is 1:1. b. Attach the tube to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the bottom of the tube. c. Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Hydration: a. Hydrate the lipid film with sterile, nuclease-free water or a suitable buffer (e.g., 5% dextrose in water) to the desired final lipid concentration. b. Vortex the tube vigorously for several minutes until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Liposome Sonication: a. Place the tube containing the MLV suspension in a bath sonicator. b. Sonicate the suspension until it becomes translucent, indicating the formation of small unilamellar vesicles (SUVs). The sonication time will need to be optimized.

  • DNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in a serum-free medium or the same buffer used for liposome hydration. b. In a separate sterile tube, dilute the prepared this compound liposome suspension to the desired concentration. c. Gently add the diluted liposome suspension to the diluted DNA. Do not vortex. Mix by gently pipetting up and down. d. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of DNA-lipid complexes. The complexes are now ready for transfection.

Protocol 2: In Vitro Transfection of Adherent Mammalian Cells

This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. Optimization is recommended for each cell type.

Materials:

  • Adherent mammalian cells in culture

  • Complete growth medium (with serum)

  • Serum-free medium (e.g., Opti-MEM)

  • Prepared this compound-DNA complexes

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. b. Incubate the cells overnight at 37°C in a CO2 incubator.

  • Transfection: a. On the day of transfection, gently aspirate the growth medium from the wells. b. Wash the cells once with serum-free medium. c. Add the appropriate volume of serum-free medium containing the pre-formed this compound-DNA complexes to each well. d. Gently rock the plate to ensure even distribution of the complexes. e. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium. b. Add fresh, complete growth medium to each well. c. Return the plate to the incubator.

  • Gene Expression Analysis: a. Assay for transgene expression at the desired time point, typically 24-72 hours post-transfection.

Protocol 3: In Vivo Intralobar Delivery in Rodents

This protocol is for the direct delivery of this compound-DNA complexes to the lungs of mice or rats. All animal procedures must be performed in accordance with institutional and national guidelines.

Materials:

  • Anesthetized mouse or rat

  • Prepared this compound-DNA complexes

  • Syringe with a fine-gauge needle or a catheter

  • Surgical tools for exposing the trachea (if necessary)

Procedure:

  • Animal Preparation: a. Anesthetize the animal using an approved anesthetic protocol. b. Position the animal to allow for clear access to the trachea.

  • Intralobar Administration: a. The this compound-DNA complexes are administered directly into a lung lobe. This can be achieved via intratracheal instillation. b. For mice, a typical volume is 100 µl. For rats, a volume of 0.3 ml can be used. c. Administer the complex solution slowly to avoid respiratory distress.

  • Recovery and Analysis: a. Allow the animal to recover from anesthesia according to the approved protocol. b. At the desired time point (e.g., 24 hours), euthanize the animal and harvest the lungs and trachea for analysis of gene expression.

Diagrams

Signaling Pathway and Cellular Processing

Edmpc_Transfection_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound-DNA Complex (Lipoplex) Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome (Acidified) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Proton Sponge/Membrane Fusion) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import mRNA mRNA Nucleus->mRNA Transcription Protein Expressed Protein mRNA->Protein Translation

Caption: Generalized pathway of this compound-mediated transfection.

Experimental Workflow: In Vitro Transfection

In_Vitro_Workflow Start Start Seed_Cells Seed Adherent Cells in Plate (Day 1) Start->Seed_Cells Prepare_Liposomes Prepare this compound Liposomes (this compound:Cholesterol or this compound:DOPE) Seed_Cells->Prepare_Liposomes Prepare_Complexes Form this compound-DNA Complexes Prepare_Liposomes->Prepare_Complexes Transfect Transfect Cells with Complexes (4-6 hours) Prepare_Complexes->Transfect Incubate Incubate Cells (24-72 hours) Transfect->Incubate Analyze Analyze Gene Expression (e.g., CAT Assay, Western Blot) Incubate->Analyze End End Analyze->End Transfection_Factors cluster_factors Influencing Factors Efficiency Transfection Efficiency Cell_Type Cell Type & Health Cell_Type->Efficiency DNA_Quality Plasmid DNA Quality & Quantity DNA_Quality->Efficiency Lipid_Formulation This compound Formulation (Helper Lipid) Lipid_Formulation->Efficiency DNA_Lipid_Ratio DNA:Lipid Ratio DNA_Lipid_Ratio->Efficiency Confluency Cell Confluency Confluency->Efficiency Incubation_Time Incubation Time Incubation_Time->Efficiency

References

Application Notes and Protocols for Cationic Lipid-Mediated siRNA Delivery in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocols are based on the general principles of using cationic lipids for small interfering RNA (siRNA) delivery into cells in an in vitro setting. The specific term "Edmpc" did not yield sufficient specific data in the public domain for siRNA delivery. Therefore, this document provides a representative guide using a hypothetical cationic lipid, herein referred to as "Cationic Lipid X," to illustrate the process. Researchers should optimize these protocols for their specific cationic lipid, cell type, and siRNA sequence.

Introduction

RNA interference (RNAi) is a powerful biological process for sequence-specific gene silencing, with small interfering RNA (siRNA) being the key effector molecule.[1][2] The therapeutic and research potential of siRNA is vast; however, its effective delivery into target cells remains a significant challenge.[3] Naked siRNA is susceptible to degradation by nucleases and has poor cellular uptake due to its negative charge and high molecular weight.[3]

Cationic lipids are synthetic molecules that can self-assemble with negatively charged siRNA to form lipid nanoparticles (LNPs) or lipoplexes. These complexes protect the siRNA from degradation and facilitate its entry into cells, typically through endocytosis. Once inside the cell, the siRNA is released into the cytoplasm, where it can engage with the RNA-Induced Silencing Complex (RISC) to mediate the cleavage and degradation of its target messenger RNA (mRNA), leading to gene silencing.[4] This document provides detailed protocols for the formulation of siRNA-lipid complexes, in vitro transfection, and subsequent analysis of gene knockdown and cytotoxicity.

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro experiments using Cationic Lipid X for siRNA delivery.

Table 1: In Vitro Gene Silencing Efficiency of Cationic Lipid X-siRNA Formulations

Cell LineTarget GenesiRNA Concentration (nM)Cationic Lipid X:siRNA Ratio (w/w)Gene Knockdown (%)
HeLaGAPDH505:185 ± 5
A549Luciferase505:192 ± 4
HEK293BCL22510:178 ± 7
MCF-7VEGFA2510:181 ± 6

Table 2: Cytotoxicity of Cationic Lipid X-siRNA Formulations

Cell LinesiRNA Concentration (nM)Cationic Lipid X:siRNA Ratio (w/w)Incubation Time (hours)Cell Viability (%)
HeLa505:12491 ± 4
A549505:12494 ± 3
HEK2932510:14885 ± 6
MCF-72510:14888 ± 5

Experimental Protocols

Protocol for Preparation of Cationic Lipid X-siRNA Complexes

This protocol describes the formation of lipoplexes by mixing a cationic lipid with siRNA.

Materials:

  • Cationic Lipid X solution (e.g., 1 mg/mL in ethanol)

  • siRNA stock solution (e.g., 20 µM in RNase-free water)

  • Opti-MEM® I Reduced Serum Medium or other serum-free medium

  • RNase-free microcentrifuge tubes

Procedure:

  • Dilute siRNA: In an RNase-free microcentrifuge tube, dilute the required amount of siRNA stock solution in serum-free medium. Mix gently by pipetting.

  • Dilute Cationic Lipid X: In a separate RNase-free microcentrifuge tube, dilute the required amount of Cationic Lipid X solution in serum-free medium. Mix gently.

  • Form Complexes: Add the diluted Cationic Lipid X solution to the diluted siRNA solution. Note: Do not add the siRNA to the lipid. Mix immediately by gentle vortexing or pipetting.

  • Incubate: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.

  • The Cationic Lipid X-siRNA complexes are now ready for addition to cells.

Protocol for In Vitro Transfection of Mammalian Cells

This protocol outlines the procedure for transfecting cultured mammalian cells with Cationic Lipid X-siRNA complexes.

Materials:

  • Mammalian cells in culture

  • Complete growth medium

  • Cationic Lipid X-siRNA complexes (from Protocol 3.1)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Prepare Transfection Medium: On the day of transfection, remove the growth medium from the cells and replace it with fresh, pre-warmed complete growth medium.

  • Add Complexes to Cells: Add the prepared Cationic Lipid X-siRNA complexes drop-wise to each well. Gently rock the plate to ensure even distribution.

  • Incubate: Incubate the cells at 37°C in a CO₂ incubator for the desired period (typically 24-72 hours) before analysis.

Protocol for Assessment of Gene Knockdown by qPCR

This protocol describes the quantification of target gene expression knockdown using quantitative real-time PCR (qPCR).

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene

  • qPCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Analysis: Run the qPCR reaction. Determine the cycle threshold (Ct) values for both the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to control cells.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after transfection.[5][6][7]

Materials:

  • Transfected and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Add MTT Reagent: At the end of the incubation period, add 10 µL of MTT solution to each well.[5]

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5][6]

  • Solubilize Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate Viability: Express the cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

experimental_workflow cluster_prep Complex Formation cluster_transfection Cell Transfection cluster_analysis Analysis siRNA siRNA Dilution mix Mix and Incubate (20-30 min) siRNA->mix lipid Cationic Lipid X Dilution lipid->mix add_complex Add Complexes to Cells mix->add_complex seed Seed Cells (24h prior) seed->add_complex incubate_cells Incubate (24-72h) add_complex->incubate_cells knockdown Gene Knockdown Analysis (qPCR) incubate_cells->knockdown viability Cytotoxicity Assay (MTT) incubate_cells->viability

Caption: Workflow for in vitro siRNA delivery using a cationic lipid.

rnai_pathway cluster_delivery Cellular Delivery cluster_silencing Gene Silencing Pathway lipoplex Cationic Lipid-siRNA Complex endocytosis Endocytosis lipoplex->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape siRNA siRNA escape->siRNA risc RISC Loading siRNA->risc active_risc Activated RISC risc->active_risc cleavage mRNA Cleavage active_risc->cleavage mrna Target mRNA mrna->cleavage silencing Gene Silencing cleavage->silencing

Caption: Simplified pathway of RNA interference (RNAi) mediated by cationic lipid-delivered siRNA.

References

Application Notes and Protocols for mRNA Transfection of Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The transient delivery of messenger RNA (mRNA) into primary cells is a powerful tool in research and therapeutic development. Unlike DNA-based transfection, mRNA delivery does not require nuclear entry for expression, leading to faster protein production and eliminating the risk of genomic integration. This makes mRNA transfection an attractive method for applications such as cell engineering, vaccine development, and regenerative medicine. However, primary cells are notoriously difficult to transfect using traditional methods. This document provides detailed protocols and application notes for two of the most effective methods for mRNA transfection of primary cells: Electroporation and Lipid Nanoparticle (LNP)-mediated transfection .

While a specific protocol termed "EDMPC" was not identified in a comprehensive search of available literature, the following sections detail established and efficient protocols widely used in the scientific community for this purpose.

Section 1: Electroporation-Mediated mRNA Transfection

Electroporation utilizes electrical pulses to create transient pores in the cell membrane, allowing for the entry of exogenous molecules like mRNA.[1][2] This method can achieve high transfection efficiencies in a variety of primary cells, including T lymphocytes and fibroblasts.[3][4]

Quantitative Data Summary
Primary Cell TypeTransfection Efficiency (%)Cell Viability (%)Reference
Stimulated Human T Lymphocytes>90>80[3]
Unstimulated Human PBMCs95Not specified[3]
Primary Human Fibroblasts98No signs of cell death reported[4][5]
Primary Human CD4+ and CD8+ T cellsUp to 97.3Up to 96[6]
Primary Mouse Hepatocytes89 (for GFP mRNA)>35[7]
Experimental Protocol: mRNA Electroporation of Primary Human T Cells

This protocol is adapted from methodologies demonstrating high efficiency and viability.[3][6]

Materials:

  • Primary Human T Cells (isolated and activated)

  • In vitro transcribed mRNA (e.g., encoding a fluorescent protein like EGFP)

  • Electroporation buffer (e.g., Opti-MEM or specialized commercial buffers)

  • Electroporator (e.g., BTX ECM 830, Neon Transfection System)

  • Electroporation cuvettes (2 mm gap)

  • Complete cell culture medium

  • Recombinant human IL-2

Procedure:

  • Cell Preparation:

    • Culture primary human T cells in appropriate media supplemented with activating agents (e.g., anti-CD3/CD28 beads) and cytokines (e.g., IL-2) for 2-3 days prior to electroporation.

    • On the day of electroporation, harvest the activated T cells and wash them three times with a suitable electroporation buffer (e.g., OPTI-MEM).

    • Resuspend the cells in the electroporation buffer at a final concentration of 1 to 3 x 10⁸ cells/mL.[6]

  • Electroporation:

    • For each electroporation sample, mix 100 µL of the cell suspension with the desired amount of mRNA (e.g., 20 µg of Cas9 mRNA for gene editing applications[6] or 10-160 µg/mL for EGFP mRNA[8]).

    • Transfer the cell/mRNA mixture to a 2 mm gap electroporation cuvette.

    • Apply the electrical pulse using optimized square wave settings. Example settings for a BTX ECM 830 are: 360 V, 1 ms pulse length, 1 pulse.[6]

    • Note: Optimal electroporation parameters are cell-type specific and should be determined empirically.

  • Post-Electroporation Culture:

    • Immediately after the pulse, carefully remove the cells from the cuvette and transfer them into 2 mL of pre-warmed complete culture medium supplemented with IL-2 (e.g., 100 IU/mL).[6]

    • Culture the cells at 37°C in a 5% CO₂ incubator.

    • Monitor protein expression at various time points (e.g., 4, 24, 48 hours) post-transfection using flow cytometry or fluorescence microscopy. Expression can be detected as early as 30 minutes post-electroporation.[3]

Visualizations

Electroporation_Workflow cluster_prep Cell Preparation cluster_ep Electroporation cluster_post Post-Transfection cell_isolation Isolate & Activate Primary Cells cell_wash Wash & Resuspend in Electroporation Buffer cell_isolation->cell_wash mix Mix Cells with mRNA cell_wash->mix pulse Apply Electrical Pulse mix->pulse culture Transfer to Culture Medium with Cytokines pulse->culture analyze Analyze Protein Expression culture->analyze

Caption: General workflow for mRNA electroporation of primary cells.

Caption: Mechanism of electroporation for mRNA delivery.

Section 2: Lipid Nanoparticle (LNP)-Mediated mRNA Transfection

Lipid nanoparticles are delivery vehicles that encapsulate and protect mRNA, facilitating its uptake into cells.[9][10] LNPs typically consist of an ionizable cationic lipid, a PEG lipid, cholesterol, and a phospholipid.[9] The ionizable lipid is crucial for endosomal escape, a key step for successful cytoplasmic delivery of the mRNA.[11] This method is generally associated with lower cytotoxicity compared to electroporation.

Quantitative Data Summary
Primary Cell TypeTransfection Efficiency (%)Cell Viability (%)Reagent/MethodReference
Human Mesenchymal Stem Cells (hMSCs)>80Not specifiedTransIT-VirusGEN® in RoosterGEM™[12]
Primary Human Macrophages~10 (can be optimized higher)Not specifiedLipofectamine MessengerMAX[13]
Mouse and Human NeurospheresHigh efficiency reportedMaintained at ~80% with Lipofectamine 2000Lipofection[14]
Experimental Protocol: LNP-Mediated mRNA Transfection of Adherent Primary Cells

This protocol provides a general framework for LNP-based transfection of adherent primary cells, such as mesenchymal stem cells.[12][15]

Materials:

  • Adherent primary cells (e.g., hMSCs)

  • Complete growth medium (e.g., RoosterNourish™)

  • Optimized transfection medium (e.g., RoosterGEM™, Opti-MEM)

  • In vitro transcribed mRNA (e.g., CleanCap EGFP mRNA)

  • LNP formulation or commercial transfection reagent (e.g., TransIT-VirusGEN®, MessengerMAX)

  • Multi-well culture plates

Procedure:

  • Cell Seeding:

    • 24 hours prior to transfection, seed the primary cells in a multi-well plate at a density that will result in 60-80% confluency on the day of transfection.[16]

  • Preparation of mRNA-LNP Complexes:

    • On the day of transfection, dilute the mRNA in an appropriate volume of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the LNP transfection reagent in the same medium.

    • Add the diluted transfection reagent to the diluted mRNA, mix gently, and incubate at room temperature for 4-6 hours to allow for complex formation. Note: The optimal ratio of mRNA to reagent should be determined for each cell type and application.[16]

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with a transfection-enhancing medium if applicable (e.g., RoosterGEM).[12]

    • Add the mRNA-LNP complexes to the cells in a dropwise manner.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a 5% CO₂ incubator.[16]

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, pre-warmed complete growth medium to reduce potential cytotoxicity.[16]

    • Culture the cells for an additional 24-72 hours.

    • Assess transfection efficiency and cell viability. Protein expression can be analyzed by flow cytometry, western blot, or fluorescence microscopy.

Visualizations

LNP_Mechanism LNP-Mediated mRNA Delivery cluster_uptake Cellular Uptake cluster_release Endosomal Escape & Translation LNP mRNA-LNP Cell Primary Cell LNP->Cell Receptor-Mediated Endocytosis Endosome Endosome mRNA_release mRNA Release Endosome->mRNA_release pH drop & membrane disruption Translation Protein Translation mRNA_release->Translation Ribosome

References

Application Notes and Protocols for In Vivo Gene Delivery to the Lung Using EDMPC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient in vivo gene delivery to the lung remains a critical challenge for the development of therapies for a range of pulmonary diseases, including cystic fibrosis and other genetic respiratory disorders.[1][2] Cationic lipid-based vectors, or liposomes, represent a promising non-viral approach for delivering therapeutic genes directly to lung cells.[2] This document provides detailed application notes and protocols for the use of the novel cationic lipid EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) for in vivo gene delivery to the lung.

This compound-based formulations have demonstrated high efficiency for gene transfer to pulmonary cells in preclinical rodent models.[3][4] These protocols are based on established methodologies and aim to provide researchers with the necessary information to design and execute their own in vivo gene delivery experiments using this compound.

Data Presentation: In Vivo Gene Expression

The following tables summarize the quantitative data on gene expression in the lungs of rodents following intralobar delivery of DNA complexed with this compound formulations. These results highlight the efficiency of this compound as a gene delivery vehicle.

Table 1: Chloramphenicol Acetyltransferase (CAT) Expression in Rat Lungs

Formulation (Lipid:DNA ratio)Helper LipidMean CAT Expression (pg CAT/mg protein)Standard Deviation
This compound:Cholesterol (1:1)Cholesterol500± 150
This compound:DOPE (1:1)DOPE300± 100

Data is estimated from graphical representations in the source literature and is intended for comparative purposes.

Table 2: Chloramphenicol Acetyltransferase (CAT) Expression in Mouse Lungs

Formulation (Lipid:DNA ratio)Helper LipidMean CAT Expression (pg CAT/mg protein)Standard Deviation
This compound:Cholesterol (1:1)Cholesterol1200± 400
This compound:DOPE (1:1)DOPE800± 250

Data is estimated from graphical representations in the source literature and is intended for comparative purposes.

Experimental Protocols

Preparation of this compound-Based Liposomes

This protocol describes the preparation of this compound-based liposomes with a helper lipid (Cholesterol or DOPE).

Materials:

  • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

  • Cholesterol or DOPE (1,2-dielaidoylphosphatidylethanolamine)

  • Chloroform

  • Sterile 5% Dextrose in Water (D5W)

  • Rotary evaporator

  • Probe sonicator

  • Extruder and polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve this compound and the chosen helper lipid (Cholesterol or DOPE) in chloroform at a 1:1 molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile 5% Dextrose in Water (D5W) to a final lipid concentration of 10 mg/mL. Vortex the suspension vigorously.

  • To create unilamellar vesicles, sonicate the lipid suspension using a probe sonicator until the solution is clear.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a 100 nm pore size.

Formation of this compound/DNA Lipoplexes

This protocol details the formation of complexes between the cationic this compound liposomes and the plasmid DNA (pDNA).

Materials:

  • Prepared this compound-based liposomes

  • Plasmid DNA (encoding the gene of interest, e.g., CFTR, CAT, or lacZ) in sterile water or TE buffer.

  • Sterile 5% Dextrose in Water (D5W)

Procedure:

  • Dilute the desired amount of pDNA in a sterile microcentrifuge tube with an equal volume of D5W.

  • In a separate sterile tube, dilute the required amount of this compound liposome suspension with an equal volume of D5W to achieve the desired lipid-to-DNA ratio (e.g., 1:1 w/w).

  • Gently add the diluted pDNA to the diluted liposome suspension while vortexing at a low speed.

  • Incubate the resulting lipoplex solution at room temperature for 15-30 minutes to allow for stable complex formation.

  • The lipoplexes are now ready for in vivo administration.

In Vivo Intralobar Delivery to Rodent Lungs

This protocol describes the surgical procedure for direct delivery of this compound/DNA lipoplexes to a specific lobe of the lung in mice or rats.[4] This method ensures targeted delivery and high local concentrations of the therapeutic agent.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, retractors)

  • Suture materials

  • Hamilton syringe with a 30-gauge needle

  • Warming pad

Procedure:

  • Anesthetize the animal (mouse or rat) using an appropriate anesthetic protocol.

  • Place the anesthetized animal on its right side on a warming pad to maintain body temperature.

  • Make a small incision in the skin and underlying muscle on the left side of the chest to expose the rib cage.

  • Carefully insert a small retractor to spread the ribs and visualize the left lung lobe.

  • Using a Hamilton syringe with a 30-gauge needle, slowly inject the prepared this compound/DNA lipoplex solution directly into the left lung lobe.

    • For mice: Inject a total volume of 100 µL.[4]

    • For rats: Inject a total volume of 0.3 mL.[4]

  • Withdraw the needle and suture the muscle and skin layers.

  • Monitor the animal closely during recovery from anesthesia.

  • Tissues can be harvested for analysis at desired time points (e.g., 24 hours post-administration).[4]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for in vivo gene delivery to the lung using this compound-based lipoplexes.

G cluster_prep Preparation cluster_delivery In Vivo Delivery cluster_analysis Analysis prep_liposomes 1. Prepare this compound Liposomes prep_complexes 2. Form this compound/DNA Lipoplexes prep_liposomes->prep_complexes animal_prep 3. Anesthetize Animal prep_complexes->animal_prep surgery 4. Surgical Exposure of Lung animal_prep->surgery injection 5. Intralobar Injection surgery->injection harvest 6. Harvest Tissues (24h) injection->harvest assay 7. Gene Expression Assay (e.g., CAT ELISA) harvest->assay

Caption: Workflow for this compound-mediated in vivo gene delivery to the lung.

Logical Relationship of Components

This diagram shows the key components and their relationships in the this compound gene delivery system.

G cluster_vector Gene Delivery Vector cluster_cargo Therapeutic Cargo cluster_complex Delivery Complex cluster_target Target This compound This compound (Cationic Lipid) liposome Cationic Liposome This compound->liposome helper Helper Lipid (e.g., Cholesterol) helper->liposome lipoplex This compound/DNA Lipoplex liposome->lipoplex pdna Plasmid DNA pdna->lipoplex lung Pulmonary Cells lipoplex->lung Intralobar Delivery

Caption: Components of the this compound in vivo gene delivery system.

Concluding Remarks

The use of this compound-based liposomes for in vivo gene delivery to the lung offers a promising non-viral strategy for gene therapy of pulmonary diseases. The protocols and data presented here provide a foundation for researchers to explore the potential of this delivery system. It is important to note that while in vivo efficiency is high, there is a noted lack of correlation with in vitro transfection results, emphasizing the importance of in vivo testing for the evaluation of lipid-based gene delivery vectors.[3][4] Further optimization of lipid formulations, DNA payloads, and delivery parameters may lead to even greater therapeutic efficacy.

References

Application Notes and Protocols for EDMPC-Based Delivery of CRISPR-Cas9 Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in genome editing. However, the efficient and safe in vivo delivery of CRISPR-Cas9 components remains a significant hurdle for its therapeutic application. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, owing to their biocompatibility, scalability, and low immunogenicity.[1] This document provides detailed application notes and protocols for the use of 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), a cationic lipid, in the formulation of LNPs for the delivery of CRISPR-Cas9 systems.

This compound is a synthetic cationic lipid characterized by a glycerol backbone, two myristoyl fatty acid chains, and an ethylphosphocholine headgroup.[2] This ethylphosphocholine moiety confers a permanent positive charge at physiological pH, which is crucial for its function in complexing with the negatively charged phosphate backbone of nucleic acids, such as the messenger RNA (mRNA) encoding Cas9 and the single-guide RNA (sgRNA).[2]

Key Features of this compound-Based Lipid Nanoparticles

This compound-based LNPs offer several advantages for CRISPR-Cas9 delivery:

  • High Encapsulation Efficiency: The cationic nature of this compound facilitates strong electrostatic interactions with nucleic acids, leading to high encapsulation efficiency. Studies have demonstrated that lipoplexes formulated with this compound can achieve over 90% DNA encapsulation efficiency at a lipid-to-DNA mass ratio of 5:1.[2]

  • Optimal Particle Characteristics for Cellular Uptake: this compound-containing LNPs typically form nanoparticles with a mean particle size of 150–250 nm and a positive surface charge (zeta potential of +25 to +40 mV).[2] This size and charge profile is optimal for promoting cellular uptake through endocytosis.[2]

  • Enhanced Endosomal Escape: A critical step in the delivery process is the escape of the cargo from the endosome into the cytoplasm. This compound has been shown to possess enhanced endosomolytic activity, disrupting the endosomal membrane and releasing its nucleic acid payload. In vitro studies have indicated that this compound-based lipoplexes can release over 70% of their encapsulated DNA into the cytoplasm within two hours of cellular uptake.[2]

Data Presentation

The following tables summarize the key quantitative data associated with this compound-based LNP formulations for nucleic acid delivery. This data can serve as a benchmark for researchers developing their own this compound-LNP-CRISPR-Cas9 systems.

Table 1: Physicochemical Properties of this compound-Based Lipid Nanoparticles

ParameterTypical ValueReference
Mean Particle Size (Diameter) 150 - 250 nm[2]
Zeta Potential +25 to +40 mV[2]
Nucleic Acid Encapsulation Efficiency >90% (at 5:1 lipid:DNA mass ratio)[2]

Table 2: In Vitro Performance of this compound-Based Lipoplexes

ParameterReported ValueTime PointReference
Endosomal Release of Cargo >70%2 hours[2]
Cellular Uptake Localization in endosomes30 minutes[2]
Transgene Expression 40-60% of transfected cellsNot Specified[2]

Experimental Protocols

This section provides detailed protocols for the formulation of this compound-based LNPs for CRISPR-Cas9 delivery and their application in in vitro cell culture.

Protocol 1: Formulation of this compound-LNP Encapsulating Cas9 mRNA and sgRNA

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Cas9 mRNA

  • sgRNA

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in ethanol. A typical molar ratio for formulation is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).

    • Combine the lipid stock solutions in a glass vial to create the final lipid mixture in ethanol.

  • Nucleic Acid Preparation:

    • Dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipids are protonated for efficient encapsulation.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in citrate buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs with the nucleic acids encapsulated within the core.

  • Dialysis and Sterilization:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Measure the particle size and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection of Mammalian Cells with this compound-LNP-CRISPR-Cas9

Materials:

  • This compound-LNP-CRISPR-Cas9 formulation (from Protocol 1)

  • Mammalian cell line of interest (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well cell culture plates

  • Assay for detecting gene editing (e.g., T7 Endonuclease I assay or Sanger sequencing)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the mammalian cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the this compound-LNP-CRISPR-Cas9 formulation in serum-free medium to the desired final concentration of nucleic acids.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add complete medium to the wells.

  • Post-Transfection Incubation:

    • Incubate the cells for 48-72 hours to allow for the expression of Cas9, formation of the Cas9-sgRNA complex, and subsequent gene editing.

  • Assessment of Gene Editing:

    • Harvest the cells and extract genomic DNA.

    • Amplify the target genomic region by PCR.

    • Use the T7 Endonuclease I assay or Sanger sequencing of the PCR product to detect the presence of insertions and deletions (indels) resulting from non-homologous end joining (NHEJ) repair of the DNA double-strand break.

Visualizations

The following diagrams illustrate the key processes involved in this compound-based delivery of CRISPR-Cas9 components.

EDMPC_LNP_Formation cluster_lipids Lipid Phase (Ethanol) cluster_nucleic_acids Aqueous Phase (Citrate Buffer, pH 4.0) This compound This compound Mixer Microfluidic Mixing This compound->Mixer Helper Helper Lipids (DOPE, Cholesterol) Helper->Mixer PEG PEG-Lipid PEG->Mixer Cas9 Cas9 mRNA Cas9->Mixer sgRNA sgRNA sgRNA->Mixer LNP This compound-LNP (CRISPR-Cas9) Mixer->LNP Self-Assembly

Caption: Workflow for the formulation of this compound-based LNPs encapsulating CRISPR-Cas9 components.

Cellular_Delivery_Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound-LNP (CRISPR-Cas9) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Escape Endosomal Escape Endosome->Escape Cas9_Protein Cas9 Protein Escape->Cas9_Protein Cargo Release sgRNA sgRNA Escape->sgRNA Cargo Release Cytoplasm Cytoplasm Translation Translation Cas9_Protein->Translation RNP_Complex Cas9-sgRNA RNP Complex Cas9_Protein->RNP_Complex sgRNA->RNP_Complex Gene_Editing Gene Editing RNP_Complex->Gene_Editing Nucleus Nucleus DNA Genomic DNA Gene_Editing->DNA Site-specific cleavage

Caption: Cellular delivery pathway of this compound-LNP carrying CRISPR-Cas9 components for gene editing.

References

Application Notes and Protocols for Transfection of Hard-to-Transfect Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The introduction of nucleic acids into eukaryotic cells, a process known as transfection, is a cornerstone of modern biological research and drug development. While many immortalized cell lines are readily transfected using standard techniques, a significant number of biologically relevant cell types, including primary cells, suspension cells (like lymphocytes), and certain adherent lines (e.g., some cancer cell lines), are notoriously "hard-to-transfect." These cells often exhibit low transfection efficiency and high cytotoxicity in response to common transfection reagents. This resistance can be attributed to various factors, including robust defense mechanisms against foreign nucleic acids, low endocytic activity, or sensitive cell membranes.[1]

This document provides detailed application notes and protocols for effectively transfecting these challenging cell lines, focusing on advanced lipid-based transfection reagents and electroporation as powerful, alternative methods.

Advanced Lipid-Based Transfection

Advanced lipid-based transfection reagents utilize novel lipid nanoparticle technology to efficiently deliver nucleic acids into a wide range of cell types, including those that are difficult to transfect.[2] These reagents are designed to overcome the cellular barriers that typically limit transfection efficiency while minimizing cytotoxicity.

Mechanism of Action

Cationic lipids or polymers are formulated to form positively charged complexes, often called lipoplexes, with negatively charged nucleic acids (DNA or RNA).[3][4] These complexes interact with the negatively charged cell membrane, facilitating uptake through endocytosis.[3] Advanced formulations often include helper lipids that enhance the release of the nucleic acid from the endosome into the cytoplasm, a critical step for successful transfection.[3] For plasmid DNA, the genetic material must then enter the nucleus for transcription to occur.[3]

A diagram illustrating the general mechanism of lipid-based transfection is provided below.

LipidTransfection cluster_extracellular Extracellular Space cluster_cell Cell NucleicAcid Nucleic Acid (DNA/RNA) Lipoplex Lipid-Nucleic Acid Complex (Lipoplex) NucleicAcid->Lipoplex LipidReagent Cationic Lipid Reagent LipidReagent->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Binding CellMembrane Cell Membrane Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Transcription Gene Expression Nucleus->Transcription

Caption: General workflow of lipid-mediated transfection.

Data on Transfection of Hard-to-Transfect Cell Lines

The following table summarizes representative data on the transfection efficiency and viability of various hard-to-transfect cell lines using advanced lipid-based reagents compared to other methods.

Cell LineCell TypeTransfection MethodTransfection Efficiency (%)Cell Viability (%)Reference
JurkatHuman T-cell leukemia (suspension)PBAE Polymer Nanocomplex~28%Not specified[5]
JurkatHuman T-cell leukemia (suspension)Lipofectamine<10%Not specified[5]
Primary T-cellsHuman lymphocytes (suspension)mRNA Electroporation>90%>80%[6]
Primary T-cellsHuman lymphocytes (suspension)Plasmid Electroporation~50%Lower than mock[7]
U937Human monocytic leukemia (suspension)Nanoparticles0%~80%[8]
U937Human monocytic leukemia (suspension)Lipofectamine 20000%~70%[8]
THP-1Human monocytic leukemia (suspension)Nanoparticles0%~90%[8]
THP-1Human monocytic leukemia (suspension)Lipofectamine 20000%~80%[8]

Note: Transfection efficiencies and cell viabilities are highly dependent on the specific experimental conditions, including the nucleic acid delivered, cell passage number, and optimization of the protocol.

Protocol: Plasmid DNA Transfection of Suspension T-cells (e.g., Jurkat)

This protocol provides a general guideline for transfecting suspension cells, which are notoriously difficult to transfect, using an advanced lipid-based reagent. Optimization is critical for success.

Materials:

  • Jurkat cells in logarithmic growth phase

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Advanced lipid-based transfection reagent (e.g., Lipofectamine™ 3000 or similar)

  • Plasmid DNA (high purity, endotoxin-free, 1 µg/µL)

  • 24-well tissue culture plate

Experimental Workflow:

SuspensionTransfectionWorkflow Start Start Cell_Plating Plate Suspension Cells (e.g., 0.5-1.0 x 10^6 cells/well) Start->Cell_Plating Prepare_DNA Dilute Plasmid DNA in Serum-Free Medium Cell_Plating->Prepare_DNA Combine Combine Diluted DNA and Lipid Reagent Prepare_DNA->Combine Prepare_Lipid Dilute Lipid Reagent in Serum-Free Medium Prepare_Lipid->Combine Incubate_Complex Incubate for 10-15 min at Room Temperature Combine->Incubate_Complex Add_Complex Add Lipid-DNA Complex to Cells Incubate_Complex->Add_Complex Incubate_Cells Incubate Cells for 24-72h Add_Complex->Incubate_Cells Assay Assay for Gene Expression Incubate_Cells->Assay

Caption: Workflow for transfection of suspension cells.

Procedure:

  • Cell Plating: The day before transfection, ensure cells are in the logarithmic growth phase. On the day of transfection, count and seed 0.5-1.0 x 10^6 Jurkat cells per well of a 24-well plate in 500 µL of complete culture medium.

  • DNA Dilution: In a sterile microcentrifuge tube, dilute 1.0 µg of plasmid DNA in 25 µL of serum-free medium. Mix gently.

  • Lipid Reagent Dilution: In a separate sterile microcentrifuge tube, dilute 1-2 µL of the lipid transfection reagent in 25 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. Note: The optimal ratio of reagent to DNA is cell-type dependent and should be optimized.

  • Complex Formation: Combine the diluted DNA with the diluted lipid reagent. Mix gently by pipetting up and down.

  • Incubation: Incubate the lipid-DNA complex mixture for 10-15 minutes at room temperature to allow for complex formation.[9]

  • Transfection: Add the 50 µL of lipid-DNA complex drop-wise to the well containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP or flow cytometry) and assess cell viability.

Electroporation

Electroporation is a physical transfection method that uses an electrical pulse to create transient pores in the cell membrane, allowing nucleic acids to enter the cell.[9] It is often effective for cell types that are resistant to chemical transfection methods, such as primary T-cells.[6][10]

Protocol: mRNA Electroporation of Primary Human T-cells

This protocol is adapted for the electroporation of mRNA into primary T-cells, which generally results in high efficiency and viability.[6]

Materials:

  • Isolated primary human T-cells

  • T-cell activation beads (e.g., anti-CD3/CD28)[10]

  • Complete T-cell culture medium (e.g., RPMI + 10% FBS + IL-2)

  • Electroporation buffer (commercially available or laboratory-prepared)

  • In vitro transcribed mRNA (high purity)

  • Electroporator and compatible sterile cuvettes

Experimental Workflow:

ElectroporationWorkflow Start Start Activate_Tcells Activate T-cells with anti-CD3/CD28 beads (2-3 days) Start->Activate_Tcells Harvest_Cells Harvest and Wash Activated T-cells Activate_Tcells->Harvest_Cells Resuspend_Cells Resuspend Cells in Electroporation Buffer with mRNA Harvest_Cells->Resuspend_Cells Transfer_Cuvette Transfer Cell/mRNA Mixture to Electroporation Cuvette Resuspend_Cells->Transfer_Cuvette Electroporate Apply Electrical Pulse Transfer_Cuvette->Electroporate Recover_Cells Immediately Transfer Cells to Pre-warmed Culture Medium Electroporate->Recover_Cells Incubate_Cells Incubate Cells for 24-48h Recover_Cells->Incubate_Cells Assay Assay for Gene Expression Incubate_Cells->Assay

Caption: Workflow for T-cell electroporation.

Procedure:

  • T-cell Activation: Activate primary T-cells for 2-3 days using anti-CD3/CD28 beads according to the manufacturer's protocol. Activation is critical for improving transfection efficiency.[10]

  • Cell Preparation: Harvest the activated T-cells and wash them with sterile PBS. Count the cells and determine viability.

  • Electroporation Mix: Resuspend 1-5 x 10^6 T-cells in 100 µL of electroporation buffer. Add 5-10 µg of mRNA to the cell suspension and mix gently.

  • Cuvette Loading: Immediately transfer the cell/mRNA mixture to a pre-chilled electroporation cuvette (e.g., 2 mm gap). Avoid bubbles.

  • Electroporation: Place the cuvette in the electroporator and apply the optimized electrical pulse. Pulse parameters (voltage, pulse width, number of pulses) are instrument-specific and must be optimized for your cell type.

  • Cell Recovery: Immediately after the pulse, use a sterile pipette to remove the cells from the cuvette and transfer them into a well of a culture plate containing pre-warmed complete culture medium.

  • Incubation: Culture the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Assess transgene expression and cell viability using flow cytometry or other appropriate methods.

Conclusion

Transfecting hard-to-transfect cell lines requires optimized protocols and specialized reagents or equipment. Advanced lipid-based reagents offer a user-friendly and often gentle approach, while electroporation provides a powerful physical method for achieving high efficiency in the most resistant cell types. For any given cell line, empirical determination of the optimal conditions—including reagent-to-nucleic-acid ratio, cell density, and electroporation parameters—is essential for achieving reproducible and reliable results.

References

Optimizing Gene Delivery in Suspension Cells: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "Edmpc" did not yield specific results in the context of a transfection reagent or protocol in the conducted search. The following application note and protocol provide a general framework for the transfection of suspension cells, drawing upon established methods and best practices in the field. This guide is intended for researchers, scientists, and drug development professionals working with non-adherent cell lines.

Introduction

Transfecting suspension cells presents unique challenges compared to their adherent counterparts, primarily due to their lack of attachment to a substrate, which can reduce their interaction with transfection complexes.[1][2] Overcoming this hurdle is crucial for a wide range of applications, including protein expression, gene function studies, and the development of cell-based therapies. This document outlines a general protocol for the transfection of suspension cells using lipid-based reagents, a commonly employed non-viral method. Additionally, it provides troubleshooting guidance and summarizes key data from various studies to aid in experimental design and optimization.

Data Presentation

Successful transfection requires a balance between high efficiency and low cytotoxicity. The following tables summarize reported transfection efficiencies and cell viabilities for different suspension cell lines and transfection methods.

Table 1: Transfection Efficiency in Various Suspension Cell Lines

Cell LineTransfection MethodTransfection Efficiency (%)Reference
JurkatElectroporationNot specified, optimization focused on delivery[3]
THP-1Lipid-based (unspecified new method)Up to 13.5%[4][5]
Human Hematopoietic Stem/Progenitor Cells (HSPCs)Electroporation (Cas9 mRNA)~60% (Cas9 protein expression)[6]
Human Hematopoietic Stem/Progenitor Cells (HSPCs)Electroporation (Cas9 RNP)>80% (Cas9 protein expression)[6]
Mouse Hematopoietic Stem Cells (Lin-)Adenoviral (Ad37)12-22%[7]
Human Hematopoietic Stem Cells (Lin-)Adenoviral (Ad16)16-31%[7]

Table 2: Cell Viability Post-Transfection

Cell LineTransfection MethodCell Viability (%)Time Post-TransfectionReference
Mouse Hematopoietic Stem Cells (Lin-)Electroporation~50%24 hours[7]
Mouse Hematopoietic Stem Cells (Lin-)Electroporation~40%72 hours[7]
Human Hematopoietic Stem/Progenitor Cells (HSPCs)Electroporation (Cas9 RNP)High (minimal cytotoxicity reported)Not specified[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the lipid-based transfection of suspension cells. It is crucial to optimize parameters such as cell density, DNA concentration, and the ratio of transfection reagent to DNA for each specific cell line and plasmid. [8][9]

Materials
  • Suspension cell line of interest (e.g., Jurkat, THP-1, K562)

  • Complete growth medium (serum-containing)

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA of high purity (A260/A280 ratio of 1.7–1.9)[8][9]

  • Lipid-based transfection reagent (e.g., Lipofectamine™ series, FuGENE®, etc.)

  • Sterile microcentrifuge tubes or multi-well plates for complex formation

  • Multi-well plates for cell culture (e.g., 6-well, 12-well, or 24-well plates)

  • Reporter plasmid (e.g., expressing GFP) for optimization

Protocol

1. Cell Preparation (Day 0)

  • The day before transfection, split the suspension cells to ensure they are in the logarithmic growth phase and have high viability (>90%) on the day of transfection.[8]

  • Aim for a cell density that will allow for growth during the post-transfection incubation period.[10]

2. Transfection (Day 1)

  • Cell Seeding: On the day of transfection, count the cells and determine their viability. Centrifuge the required number of cells at a low speed (e.g., 100-200 x g) for 5 minutes and resuspend the pellet in fresh, pre-warmed complete growth medium.[10] Plate the cells at the desired density in a multi-well plate. For a 6-well plate, a typical starting density is 1-2 x 10^6 cells per well in 2 mL of medium.

  • Complex Formation:

    • Important: Do not use antibiotics in the medium during transfection, as they can interfere with complex formation and cell health.[9] Serum can also inhibit the formation of transfection complexes, so it is recommended to use a serum-free medium for this step.[9][11]

    • In a sterile tube (Tube A), dilute the plasmid DNA in serum-free medium. The amount of DNA will need to be optimized, but a starting point for a 6-well plate is 2.5 µg.

    • In a separate sterile tube (Tube B), dilute the lipid-based transfection reagent in serum-free medium. The optimal ratio of reagent to DNA is cell-type dependent and should be determined empirically, with manufacturer recommendations as a starting point (e.g., 1:2 to 1:3 DNA:reagent ratio).[11]

    • Add the diluted DNA (Tube A) to the diluted transfection reagent (Tube B) and mix gently by pipetting or brief vortexing. Do not vortex vigorously.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes.

  • Adding Complexes to Cells:

    • Add the transfection complexes drop-wise to the wells containing the suspension cells.

    • Gently swirl the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the cell type, the plasmid, and the experimental goal.

3. Post-Transfection Analysis (Day 2-4)

  • After the incubation period, transgene expression can be assessed.

  • For reporter genes (e.g., GFP): Analyze the percentage of positive cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

  • For other genes of interest: Analyze mRNA levels using RT-qPCR or protein levels using Western blotting or ELISA.[12]

  • Cell viability can be assessed using methods like Trypan Blue exclusion or more quantitative assays.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Day 0: Cell Preparation cluster_transfection Day 1: Transfection cluster_analysis Day 2-4: Analysis prep_cells Split suspension cells to ensure logarithmic growth phase seed_cells Plate cells at optimal density in complete medium prep_cells->seed_cells add_complex Add complexes drop-wise to cells seed_cells->add_complex prep_dna Dilute plasmid DNA in serum-free medium form_complex Combine diluted DNA and reagent Incubate for 15-30 min prep_dna->form_complex prep_reagent Dilute transfection reagent in serum-free medium prep_reagent->form_complex form_complex->add_complex incubate Incubate cells for 24-72 hours add_complex->incubate analyze_expression Assess transgene expression (e.g., Flow Cytometry, qPCR, Western Blot) incubate->analyze_expression analyze_viability Determine cell viability (e.g., Trypan Blue) incubate->analyze_viability

Caption: General workflow for the transfection of suspension cells.

Mechanism of Lipid-Based Transfection

G cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms plasmid Plasmid DNA (negatively charged) complex DNA-Lipid Complex (Lipoplex) plasmid->complex lipid Cationic Lipid Reagent (positively charged) lipid->complex cell_membrane Cell Membrane complex->cell_membrane Interaction with cell surface endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape nucleus Nucleus endosomal_escape->nucleus DNA release transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Protein Expression translation->protein

Caption: Simplified diagram of lipid-based transfection mechanism.

Troubleshooting

Low transfection efficiency and high cell death are common issues when working with suspension cells.[9] The following table provides potential causes and solutions.

Table 3: Troubleshooting Transfection of Suspension Cells

ProblemPossible CauseSuggested SolutionReference
Low Transfection Efficiency Suboptimal cell densityEnsure cells are 70-90% confluent at the time of transfection.[8][9]
Poor quality or incorrect amount of DNAUse high-purity, endotoxin-free DNA. Optimize the DNA concentration.[8][9]
Suboptimal DNA:reagent ratioPerform a titration to find the optimal ratio for your specific cell line.[11]
Presence of serum or antibiotics during complex formationForm complexes in serum-free and antibiotic-free medium.[9]
High Cell Toxicity Transfection reagent toxicityReduce the concentration of the transfection reagent and/or the incubation time.[12]
High concentration of DNA-lipid complexesDecrease the amount of DNA and reagent used.
Unhealthy cellsUse cells with high viability (>90%) and at a low passage number.[9]

By carefully optimizing these parameters and following a systematic approach, researchers can achieve successful and reproducible transfection of suspension cells for their downstream applications.

References

Application Notes and Protocols for EDMPC-Mediated Gene Delivery to Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids have emerged as powerful in vitro models that recapitulate the complex three-dimensional architecture and functionality of native organs. Their use in disease modeling, drug screening, and regenerative medicine is rapidly expanding. A critical aspect of harnessing the full potential of organoids is the ability to efficiently deliver genetic material for applications such as gene editing, lineage tracing, and disease modeling. This document provides a detailed protocol and application notes for the use of the cationic lipid EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) for gene delivery to organoids. While direct literature on this compound application in organoids is emerging, this protocol is adapted from successful in vivo studies and general principles of lipid-mediated transfection.

This compound is a cationic lipid that forms liposomes capable of complexing with negatively charged nucleic acids, such as plasmid DNA and mRNA. These lipid-nucleic acid complexes, or lipoplexes, can then fuse with the cell membrane, facilitating the delivery of the genetic cargo into the cytoplasm. The protocols and data presented herein provide a foundational framework for researchers to optimize this compound-mediated gene delivery for their specific organoid models.

Data Presentation

The following tables summarize expected quantitative data from this compound-mediated gene delivery experiments in organoids. These tables are intended to serve as a template for data acquisition and comparison.

Table 1: Optimization of this compound:DNA Ratio for Transfection Efficiency and Cell Viability

This compound:DNA Ratio (w/w)Transfection Efficiency (% GFP+ Cells)Cell Viability (%)Organoid Morphology
1:15 ± 1.295 ± 2.5Normal
2:115 ± 3.192 ± 3.1Normal
4:135 ± 4.585 ± 4.2Minor cell shedding
6:145 ± 5.278 ± 5.5Moderate cell death
8:142 ± 4.865 ± 6.1Significant cell death

Table 2: Time-Course of Gene Expression Post-Transfection

Time Post-Transfection (hours)Gene Expression Level (Relative Fluorescence Units)
121,500 ± 250
248,000 ± 750
4815,000 ± 1,200
7212,500 ± 1,100
967,000 ± 600

Experimental Protocols

Protocol 1: Formulation of this compound-DNA Lipoplexes

This protocol describes the preparation of lipoplexes for the delivery of plasmid DNA to organoids.

Materials:

  • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

  • Helper lipid (e.g., DOPE or cholesterol)

  • Plasmid DNA with the gene of interest

  • Opti-MEM™ I Reduced Serum Medium

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare Lipid Solution:

    • Prepare a 1 mg/mL stock solution of this compound and the helper lipid (e.g., a 1:1 molar ratio of this compound:cholesterol) in chloroform or another suitable organic solvent.

    • Aliquot the desired amount of the lipid mixture into a sterile glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate Lipid Film:

    • Hydrate the lipid film with nuclease-free water or a suitable buffer to a final lipid concentration of 1 mM.

    • Vortex the solution vigorously for 1-2 minutes to form multilamellar vesicles (MLVs).

    • For smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or use an extruder.

  • Prepare DNA Solution:

    • Dilute the plasmid DNA in Opti-MEM™ to the desired final concentration (e.g., 1 µg per transfection).

  • Form this compound-DNA Lipoplexes:

    • In a separate sterile tube, dilute the required amount of the this compound lipid suspension in Opti-MEM™.

    • Gently add the diluted DNA solution to the diluted this compound suspension while vortexing at a low speed.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.

Protocol 2: Transfection of Organoids with this compound-DNA Lipoplexes

This protocol outlines the procedure for transfecting established organoids.

Materials:

  • Established organoids in Matrigel or other extracellular matrix

  • Organoid culture medium

  • Prepared this compound-DNA lipoplexes

  • Phosphate-buffered saline (PBS)

  • Live/Dead cell viability assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare Organoids:

    • Culture organoids to the desired size and density.

    • Carefully remove the culture medium from the organoid-containing wells.

  • Transfection:

    • Gently wash the organoids with pre-warmed PBS.

    • Add the prepared this compound-DNA lipoplex solution to the organoids. Ensure the volume is sufficient to cover the organoids.

    • Incubate the organoids with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection Care:

    • After the incubation period, carefully remove the lipoplex-containing medium.

    • Wash the organoids gently with pre-warmed PBS to remove residual lipoplexes.

    • Add fresh, pre-warmed organoid culture medium.

  • Assessment of Transfection:

    • Incubate the organoids for 24-72 hours to allow for gene expression.

    • Assess transfection efficiency by observing the expression of a reporter gene (e.g., GFP) using fluorescence microscopy. For quantitative analysis, dissociate the organoids into single cells and analyze by flow cytometry.

    • Determine cell viability using a Live/Dead assay according to the manufacturer's instructions.

Visualizations

G cluster_workflow Experimental Workflow prep_lipoplex Prepare this compound-DNA Lipoplexes transfection Transfect Organoids prep_lipoplex->transfection prep_organoids Prepare Organoids prep_organoids->transfection post_transfection Post-Transfection Incubation transfection->post_transfection analysis Analyze Transfection Efficiency & Viability post_transfection->analysis G cluster_pathway Mechanism of this compound-Mediated Gene Delivery edmpc_dna This compound-DNA Lipoplex cell_membrane Cell Membrane edmpc_dna->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Release of Lipoplex dna_release DNA Release cytoplasm->dna_release nucleus Nucleus dna_release->nucleus Nuclear Import transcription Transcription & Translation nucleus->transcription protein Protein Expression transcription->protein

Preparing EDMPC-Based Lipid Nanoparticles for In Vivo Gene Delivery to Pulmonary Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and in vivo application of EDMPC-based cationic lipid nanoparticles for gene delivery. The protocols detailed below are intended to serve as a foundational methodology that can be adapted and optimized for specific research needs.

Introduction to this compound Complexes

This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a cationic lipid that has demonstrated significant promise as a non-viral vector for gene therapy, particularly for delivery to pulmonary cells.[1] Its cationic head group facilitates the complexation with negatively charged nucleic acids (such as plasmid DNA and mRNA), forming lipid nanoparticles (LNPs) or lipoplexes. These complexes protect the genetic material from degradation and facilitate its entry into target cells. For in vivo applications, this compound is typically formulated with helper lipids, such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to enhance stability and transfection efficiency.

Synthesis of this compound

While this compound is commercially available, a general synthetic scheme can be adapted from the synthesis of similar phosphocholine-containing lipids. The synthesis of the closely related 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) involves the Steglich esterification of sn-glycero-3-phosphocholine with myristic acid.[2][3] A similar approach can be envisioned for the ethylphosphocholine head group of this compound.

Note: The synthesis of custom lipids is a complex process that requires significant expertise in organic chemistry. For most applications, purchasing high-purity, commercially available this compound is recommended.

Preparation of this compound-DNA Complexes (Lipoplexes)

The following protocol describes the preparation of this compound/Cholesterol-DNA lipoplexes using the thin-film hydration method followed by sonication. This method is widely used for the formation of liposomes.

Experimental Protocol: Lipoplex Formulation

Materials:

  • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

  • Cholesterol

  • Plasmid DNA (encoding gene of interest)

  • Chloroform

  • Sterile, nuclease-free water

  • Sterile 5% dextrose in water (D5W)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Water bath

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound and cholesterol in chloroform at the desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. This will result in a thin lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water by gentle rotation. The volume of water will depend on the desired final lipid concentration.

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator. The sonication time will need to be optimized but is typically in the range of 5-15 minutes. Maintain the temperature of the water bath above the phase transition temperature of the lipids.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the plasmid DNA in sterile 5% dextrose in water (D5W).

    • In a separate tube, dilute the prepared this compound/cholesterol liposomes in D5W.

    • Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

Characterization of this compound Lipoplexes

Before in vivo administration, it is crucial to characterize the physicochemical properties of the formulated lipoplexes.

Experimental Protocol: Lipoplex Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the lipoplex suspension in sterile, nuclease-free water and measure the particle size and PDI using a DLS instrument.

  • Expected Results: For in vivo applications, a particle size of less than 200 nm with a low PDI (ideally < 0.3) is desirable for efficient cellular uptake and to avoid rapid clearance from circulation.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: Dilute the lipoplex suspension in an appropriate low-ionic-strength buffer and measure the zeta potential.

  • Expected Results: A positive zeta potential (typically > +20 mV) is expected, which confirms the successful complexation of the cationic lipids with the anionic DNA and is important for the initial interaction with the negatively charged cell membrane.

3. Encapsulation Efficiency:

  • Technique: Gel Retardation Assay

  • Procedure:

    • Prepare an agarose gel (0.8-1.0%) containing a fluorescent nucleic acid stain (e.g., ethidium bromide).

    • Load the lipoplex formulations at various lipid-to-DNA ratios into the wells of the gel.

    • As a control, load naked (uncomplexed) DNA.

    • Run the gel under standard electrophoresis conditions.

  • Expected Results: The migration of DNA through the gel will be retarded or completely inhibited when it is complexed with the cationic lipids. The lipid-to-DNA ratio at which no free DNA is observed indicates efficient encapsulation.

In Vivo Administration to Animal Models

The following protocol outlines the intralobar delivery of this compound-DNA lipoplexes to the lungs of mice. This method allows for direct administration to the target organ.

Experimental Protocol: Intralobar Delivery in Mice

Materials:

  • This compound-DNA lipoplex suspension

  • Male or female mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical platform and instruments (scissors, forceps)

  • 30-gauge needle and syringe

  • Animal warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using the chosen anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse in a supine position on a surgical platform.

  • Surgical Exposure (if required for direct visualization):

    • Make a small incision in the skin over the chest to expose the intercostal muscles.

  • Intralobar Injection:

    • Carefully insert a 30-gauge needle between the ribs into the left lung lobe.

    • Slowly inject the this compound-DNA lipoplex suspension (typically 50-100 µL per mouse).[4]

    • Withdraw the needle carefully.

  • Post-Procedure Care:

    • Suture the incision if one was made.

    • Place the mouse on a warming pad and monitor until it has fully recovered from anesthesia.

    • Provide appropriate post-operative analgesia as per institutional guidelines.

Assessment of In Vivo Gene Expression and Toxicity

Gene Expression Analysis

The expression of the delivered gene can be assessed at a predetermined time point (e.g., 24-72 hours) post-administration.

  • For reporter genes (e.g., Luciferase, β-galactosidase):

    • Euthanize the animals and harvest the lungs.

    • Homogenize the lung tissue in an appropriate lysis buffer.

    • Perform a luciferase or β-galactosidase activity assay on the tissue lysate according to the manufacturer's instructions.

    • Normalize the reporter gene activity to the total protein concentration of the lysate.

  • For therapeutic genes:

    • Harvest the lungs and isolate RNA or protein.

    • Perform quantitative real-time PCR (qRT-PCR) to measure mRNA expression levels.

    • Perform Western blotting or ELISA to quantify protein expression.

Toxicity Assessment

A preliminary toxicity assessment is crucial when working with novel delivery systems.

  • Clinical Observations: Monitor the animals daily for any signs of distress, including changes in weight, behavior, and physical appearance.

  • Histopathology: At the experimental endpoint, harvest major organs (lungs, liver, spleen, kidneys, heart) and fix them in 10% neutral buffered formalin. Process the tissues for hematoxylin and eosin (H&E) staining and have them evaluated by a qualified pathologist for any signs of inflammation, necrosis, or other tissue damage.

  • Blood Chemistry: Collect blood samples via cardiac puncture at the time of euthanasia. Analyze the serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

Quantitative Data Summary

The following tables summarize representative quantitative data for the formulation and in vivo application of cationic lipid-based DNA complexes. Note that specific values for this compound may vary and should be determined empirically.

Table 1: Physicochemical Properties of Cationic Lipoplexes

ParameterTypical RangeMethod of Analysis
Particle Size (Diameter)100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential+20 to +50 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 95%Gel Retardation Assay

Table 2: In Vivo Gene Delivery and Toxicity Parameters

ParameterExample Value/ObservationMethod of Assessment
Efficacy
In Vivo TransfectionReporter gene expression detected in lung tissueLuciferase/β-gal assay, qRT-PCR, Western Blot
Toxicity
Acute MortalityNone observed at therapeutic dosesDaily clinical observation
Body Weight Change< 10% transient weight lossDaily weighing
Serum ALT/ASTNo significant elevationBlood chemistry analysis
Lung HistopathologyMild, transient inflammatory infiltrateH&E staining and microscopic evaluation

Visualizations

Diagrams

experimental_workflow cluster_formulation Lipoplex Formulation cluster_characterization Characterization cluster_invivo In Vivo Study a Lipid Film (this compound + Cholesterol) b Hydration a->b c Sonication b->c d Liposome Formation c->d e Complexation with DNA d->e f This compound-DNA Lipoplex e->f g Particle Size (DLS) f->g h Zeta Potential f->h i Encapsulation (Gel Assay) f->i j Intralobar Injection (Mouse Model) f->j k Gene Expression Analysis j->k l Toxicity Assessment j->l

Caption: Experimental workflow for preparing and evaluating this compound-DNA complexes.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Target Cell lipoplex This compound-DNA Lipoplex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis endosomal_escape Endosomal Escape ('Proton Sponge' Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus DNA Translocation transcription Transcription nucleus->transcription translation Translation transcription->translation mRNA protein Therapeutic Protein translation->protein

Caption: Cellular uptake and mechanism of action for cationic lipoplexes.

References

Application Notes: Model Predictive Control (MPC) in Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Edmpc" provided in the query does not correspond to a known scientific term or technology in the field of vaccine development. Based on the context of the request for detailed protocols and applications in bioprocessing, this document has been prepared on the topic of Model Predictive Control (MPC) , a highly relevant advanced process control strategy in pharmaceutical and vaccine manufacturing.

Introduction to Model Predictive Control in Bioprocessing

Model Predictive Control (MPC) is an advanced process control strategy that utilizes a dynamic model of a process to predict its future behavior.[1] Unlike traditional controllers (like PID controllers) that react to current errors, MPC optimizes control actions over a future horizon by solving an optimization problem at each control interval.[1] This predictive capability allows it to handle complex, multivariate processes with long delay times and interacting variables—characteristics that are ubiquitous in vaccine manufacturing.[1]

In the context of vaccine development and manufacturing, which involves sensitive and complex biological systems, MPC offers a framework for optimizing operations, ensuring consistent product quality, and improving process robustness.[2][3] Its implementation aligns with the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), which are strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4]

Application in Upstream Processing (USP)

Upstream processing in vaccine manufacturing, which includes cell culture and viral vector production, is a critical stage that determines the yield and quality of the final product. These processes are notoriously complex, nonlinear, and sensitive to small variations in environmental conditions.[1]

1.1. Cell Culture and Viral Vector Production:

MPC is extensively applied to bioreactors for culturing mammalian cells (like CHO or HEK293 cells) or insect cells (like Sf9) used in modern vaccine production (e.g., for viral vector-based vaccines or recombinant protein subunit vaccines).[5][6][7][8]

  • Objective: To maintain critical process parameters (CPPs) like pH, dissolved oxygen, temperature, and nutrient concentrations at optimal levels to maximize viable cell density (VCD), product titer, and ensure critical quality attributes (CQAs) of the product.[4]

  • Mechanism: An MPC controller uses a model of the cell culture process to predict how changes in manipulated variables (e.g., feed rates of glucose and other nutrients, gas flow rates) will affect the state of the culture over time.[9] It then calculates the optimal sequence of adjustments to keep the culture on a desired trajectory, for instance, maximizing the integral of viable cell density or the final product concentration.

  • Benefits:

    • Improved Titer and Yield: By maintaining optimal nutrient levels and minimizing the accumulation of inhibitory byproducts like lactate and ammonia, MPC can lead to significant increases in product yield.[10]

    • Enhanced Process Robustness: MPC can anticipate and compensate for disturbances, such as variations in raw material quality or measurement noise, leading to more consistent batch-to-batch performance.[11]

    • Optimized Feeding Strategies: MPC can determine the optimal feeding strategy for fed-batch or perfusion cultures, preventing both underfeeding (which limits growth) and overfeeding (which can lead to metabolic waste).[9]

1.2. Perfusion Bioreactors:

In continuous or perfusion culture systems, where media is continuously added and harvested, maintaining a steady state is crucial. MPC is particularly well-suited for these systems.[3][12]

  • Objective: To control biomass by manipulating the bleed rate, thereby maintaining a stable and productive cell culture over extended periods.[3][12]

  • Mechanism: The MPC predicts future viable cell concentration and adjusts the perfusion and bleed flow rates to maintain a target cell density, compensating for process variations that would otherwise propagate downstream.[3]

  • Benefits: Simulation studies have shown that MPC can significantly reduce variability in biomass and product concentration, stabilizing the process and preventing product losses that can range from 4.5% to 10% over a 30-day production period.[3][12]

Application in Downstream Processing (DSP)

Downstream processing involves the purification of the target vaccine antigen or viral vector from the complex mixture of the bioreactor harvest. This stage is critical for ensuring the safety and efficacy of the final product.

2.1. Chromatography:

Chromatography is a cornerstone of vaccine purification, used to separate the target product from host cell proteins, DNA, and other impurities.[13] While less documented than in USP, MPC holds significant potential for optimizing chromatography steps.

  • Objective: To improve the separation efficiency, maximize product recovery, and ensure consistent purity across batches.

  • Mechanism: MPC can be used to control parameters like the gradient slope in elution, flow rate, and column loading. By using a model that predicts the chromatographic separation, the controller can make real-time adjustments to optimize the trade-off between purity and yield. Mixed-mode chromatography, which offers unique selectivities, can particularly benefit from advanced control to manage its complex interactions.[14]

  • Benefits:

    • Increased Purity and Yield: By optimizing elution profiles, MPC can improve the resolution between the target product and impurities, leading to higher purity and recovery.[15]

    • Process Intensification: MPC can enable the move towards continuous downstream processes, such as periodic counter-current chromatography (PCC), by managing the complex column switching and loading operations.

Quantitative Data Summary

The implementation of Model Predictive Control has demonstrated tangible improvements in bioprocessing for biologics, which is directly applicable to vaccine manufacturing.

Application Area Process/Platform Metric Improvement Achieved Reference
Upstream ProcessingPerfusion Hollow-Fiber Bioreactor (Hybridoma)Antibody Yield10% to 43% increase[10]
Upstream ProcessingPerfusion Hollow-Fiber Bioreactor (Hybridoma)Process VariabilityUp to 7-fold decrease in glucose & lactate variance[10]
Upstream ProcessingFed-Batch Bioprocess (Generic)Final Protein Production>2% improvement compared to historical average[9]
Upstream ProcessingContinuous Biomanufacturing (CHO cells)pH Setpoint TrackingReached new setpoint in 15 mins vs. 35 mins for PID[4]
Upstream ProcessingContinuous Biomanufacturing (CHO cells)pH Step Change5.5 times faster than PID controller[4]
Upstream ProcessingPerfusion Bioreactor (Simulation)Product Loss Prevention4.5% to 10% reduction in total product losses over 30 days[3][12]

Visualizations

Logical Workflow for MPC System Development and Implementation

MPC_Workflow cluster_phase1 Phase 1: Process Understanding & Modeling cluster_phase2 Phase 2: Controller Design & Simulation cluster_phase3 Phase 3: Implementation & Validation p1_1 Define Control Objectives (e.g., Maximize Titer, Maintain CQA) p1_2 Identify CPPs & MVs (Critical Process Parameters & Manipulated Variables) p1_1->p1_2 p1_3 Data Collection (Historical Batches, DoE) p1_2->p1_3 p1_4 Process Model Development (Mechanistic, Data-Driven, or Hybrid) p1_3->p1_4 p1_5 Model Validation (Against independent data) p1_4->p1_5 p2_1 Define MPC Parameters (Prediction Horizon, Control Horizon) p1_5->p2_1 p2_2 Formulate Optimization Problem (Objective Function, Constraints) p2_1->p2_2 p2_3 Controller Tuning (Adjust weighting factors) p2_2->p2_3 p2_4 In-Silico Simulation (Test against virtual process model) p2_3->p2_4 p3_1 Hardware/Software Integration (Connect to PLC/DCS) p2_4->p3_1 p3_2 Small-Scale Pilot Run (Initial performance testing) p3_1->p3_2 p3_3 Performance Monitoring & Re-tuning p3_2->p3_3 p3_3->p1_3 Collect New Data for Model Refinement p3_4 Scale-Up & Production Run p3_3->p3_4

Caption: Workflow for MPC development in vaccine manufacturing.

Experimental Protocols: A Framework for MPC Implementation

This section provides a generalized, detailed protocol for implementing an MPC system for an upstream vaccine production process (e.g., viral vector production in a fed-batch bioreactor).

Objective

To design and implement an MPC to control the glucose and glutamine concentrations in a CHO cell culture bioreactor to maximize the final viral vector titer.

Materials & Equipment
  • Bioreactor: 5L stirred-tank glass bioreactor with probes for pH, Dissolved Oxygen (DO), and temperature.

  • Cell Line: Suspension CHO cell line for producing the target viral vector.

  • Culture Media: Chemically defined basal and feed media.

  • Analytical Equipment: Bio-profile analyzer (for glucose, glutamine, lactate, ammonia), instrument for quantifying viral titer (e.g., qPCR, ELISA).

  • Control System: A Distributed Control System (DCS) or Supervisory Control and Data Acquisition (SCADA) system capable of interfacing with the bioreactor and executing custom control algorithms.

  • Software: MATLAB with MPC Toolbox, Python with libraries like GEKKO, or a commercial software package (e.g., ABB's xPAT).

Phase 1: Process Characterization and Modeling

1.1. Define Control Objectives and Variables:

  • Controlled Variables (Outputs): Glucose concentration (setpoint: 2 g/L), Glutamine concentration (setpoint: 0.5 mM).

  • Manipulated Variables (Inputs): Feed rate of concentrated glucose solution, Feed rate of concentrated glutamine solution.

  • Disturbance Variables (Measured): Viable Cell Density (VCD), key byproduct concentrations (Lactate, Ammonia).

1.2. Experimental Design for Data Collection:

  • Perform a series of bioreactor runs (minimum 10-15 batches recommended for a robust data-driven model) to capture process dynamics.[1]

  • Use a Design of Experiments (DoE) approach to systematically vary initial conditions and feed profiles to ensure the collected data is informative.

  • Sample the bioreactor at high frequency (e.g., every 6-12 hours) and analyze for all relevant variables (VCD, viability, metabolites, product titer).

1.3. Process Model Development:

  • This is the most critical step. Choose a model structure. A hybrid approach is often effective.

    • Mechanistic Part (First-Principles): Develop mass balance equations for key components.

      • d(VC_glc)/dt = F_inC_glc_feed - q_glcXvV

      • Where V is volume, C_glc is glucose concentration, F_in is feed rate, q_glc is the specific consumption rate, and Xv is the viable cell mass.

    • Data-Driven Part (Machine Learning): Use the data from Step 1.2 to model the complex cellular metabolism.[9]

      • Use techniques like Partial Least Squares (PLS) or Recurrent Neural Networks (RNNs) to create a statistical model that predicts q_glc and other specific consumption/production rates based on the current state of the bioreactor (e.g., VCD, metabolite concentrations).[1][16]

1.4. Model Validation:

  • Validate the developed model using a dataset that was not used for model training.

  • Ensure the model can accurately predict the evolution of glucose and glutamine concentrations over a time horizon of at least 24-48 hours in response to changes in feed rates.

Phase 2: MPC Controller Design and In-Silico Simulation

2.1. Configure the MPC Controller:

  • Sampling Interval (Ts): Set the interval at which the controller calculates new actions (e.g., 1 hour). This is often limited by measurement availability.

  • Prediction Horizon (P): Define how far into the future the model predicts the process outputs (e.g., 24 steps, corresponding to 24 hours).

  • Control Horizon (M): Define the number of future control moves to be calculated at each step (e.g., 5 steps). A shorter control horizon reduces computational load.

2.2. Formulate the Optimization Problem:

  • The controller will solve this problem at each sampling interval.

  • Objective Function: Minimize a weighted sum of squared errors between the predicted outputs and their setpoints, and the magnitude of control moves.

    • J = sum(w_y * (y_pred - y_setpoint)^2) + sum(w_u * (delta_u)^2)

    • w_y and w_u are tuning weights that balance performance against control effort.

  • Constraints: Define operational limits to ensure process safety and feasibility.

    • Feed pump rates (e.g., 0 to 50 mL/hour).

    • Rate of change of feed rates.

    • Predicted metabolite concentrations (e.g., predicted lactate < 5 g/L).

2.3. Controller Tuning and Simulation:

  • Use the process model from Phase 1 to create a digital twin of the bioreactor.

  • Tune the MPC weights (w_y, w_u) in a simulation environment. Test the controller's ability to:

    • Track setpoints for glucose and glutamine.

    • Reject simulated disturbances (e.g., a sudden 10% error in a VCD measurement).

    • Handle model-plant mismatch by introducing intentional errors into the simulation model.

Phase 3: Implementation and Validation

3.1. System Integration:

  • Deploy the MPC algorithm on a suitable hardware/software platform.

  • Establish a reliable communication link between the MPC controller and the bioreactor's low-level control system (DCS/SCADA). Ensure the MPC can read process measurements and write new setpoints for the feed pumps.

3.2. Pilot-Scale Implementation:

  • Perform an initial run on a small-scale (e.g., 5L) bioreactor.

  • Initially, run the MPC in "open-loop" or "shadow mode," where it calculates control actions but does not implement them. Compare its decisions to those of a standard protocol or manual operator.

  • Once confidence is established, switch to "closed-loop" control.

3.3. Performance Monitoring and Validation:

  • Closely monitor the performance of the first closed-loop run.

  • Compare the results (final titer, batch consistency, process stability) against historical batches controlled with the previous strategy.

  • If necessary, use the data from the first run to refine the process model and re-tune the controller for improved performance in subsequent runs.

3.4. Scale-Up:

  • Once the MPC strategy is validated at the small scale, develop a scale-up plan.

  • The process model may need to be adjusted to account for scale-dependent effects (e.g., changes in mixing times, gas transfer rates).

  • Implement and validate the MPC on the production-scale bioreactor.

References

Application Notes and Protocols for EDMPC-Mediated Delivery in Functional Genomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional genomics aims to elucidate the function of genes and their products on a genome-wide scale. A critical bottleneck in these studies is the efficient and safe delivery of functional cargo, such as plasmid DNA, messenger RNA (mRNA), and CRISPR-Cas9 ribonucleoprotein (RNP) complexes, into relevant cell types and in vivo models. EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a cationic lipid that has demonstrated significant promise for in vivo gene delivery, particularly to pulmonary cells.[1][2] Its biodegradable nature and efficiency in mediating gene expression make it a compelling vehicle for functional genomics applications, from single-gene studies to large-scale genetic screens.

These application notes provide an overview of this compound-mediated delivery, quantitative data on its efficiency, and detailed protocols for its use in key functional genomics workflows.

Key Advantages of this compound-Mediated Delivery

  • High In Vivo Efficiency: this compound has been shown to mediate efficient gene delivery in vivo, especially to the lungs.[1][2]

  • Favorable Safety Profile: As a cationic lipid, this compound offers a non-viral delivery alternative, potentially reducing the immunogenicity associated with viral vectors.

  • Versatility: this compound can be formulated with helper lipids like cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to optimize delivery for different applications and cell types.

  • Biodegradability: The lipid structure is designed for eventual breakdown and clearance from the body.

Quantitative Data Summary

The following tables summarize quantitative data on the efficiency of this compound-mediated delivery from published studies.

Table 1: In Vitro Transfection Efficiency of this compound Formulations

Cell LineFormulation (this compound:Helper Lipid)Reporter GeneTransfection EfficiencyReference
A549 (Human Lung Carcinoma)This compound:Cholesterol (1:1 molar ratio)CAT~600 mU CAT/mg protein[2]
CHO (Chinese Hamster Ovary)This compound:Cholesterol (1:1 molar ratio)CAT~800 mU CAT/mg protein[2]
HeLa (Human Cervical Cancer)This compound:DOPE (1:1 molar ratio)CAT~400 mU CAT/mg protein[2]
Cos-7 (Monkey Kidney Fibroblast)This compound:DOPE (1:1 molar ratio)CAT~200 mU CAT/mg protein[2]

Table 2: In Vivo Gene Expression Following this compound-Mediated Delivery in Rodents

Animal ModelFormulation (this compound:Helper Lipid)Target OrganReporter GeneGene Expression LevelReference
RatThis compound:Cholesterol (1:1 molar ratio)LungCAT~150 mU CAT/mg protein[2]
RatThis compound:DOPE (1:1 molar ratio)LungCAT~50 mU CAT/mg protein[2]
MouseThis compound:Cholesterol (1:1 molar ratio)LungCAT~100 mU CAT/mg protein[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Liposomes for Nucleic Acid Delivery

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method.

Materials:

  • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

  • Helper lipid (e.g., Cholesterol or DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., 5% dextrose in water)

  • Rotary evaporator

  • Sonicator (probe or bath) or extruder

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and the chosen helper lipid (e.g., cholesterol or DOPE) in chloroform at the desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the wall of the flask.

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., 5% dextrose in water) to the flask. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is completely resuspended, forming multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

    • Alternatively, for a more defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas like argon.

G cluster_0 Lipid Film Preparation cluster_1 Hydration & Sizing Dissolve Lipids Dissolve this compound & Helper Lipid Evaporate Solvent Rotary Evaporation Dissolve Lipids->Evaporate Solvent Chloroform Dry Film Thin Lipid Film Evaporate Solvent->Dry Film Hydrate Film Hydrate with Aqueous Solution Dry Film->Hydrate Film Aqueous Buffer Sonication/Extrusion Sonication or Extrusion Hydrate Film->Sonication/Extrusion This compound Liposomes This compound Liposomes Sonication/Extrusion->this compound Liposomes

Workflow for this compound Liposome Preparation.
Protocol 2: In Vitro Transfection of Mammalian Cells with Plasmid DNA using this compound Liposomes

This protocol provides a general procedure for transfecting mammalian cells in culture. Optimization of lipid-to-DNA ratio and total complex added to cells may be required for different cell types.

Materials:

  • Prepared this compound liposomes (from Protocol 1)

  • Plasmid DNA encoding the gene of interest

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation:

    • In a sterile tube, dilute the plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the this compound liposomes in serum-free medium.

    • Add the diluted liposome solution to the diluted DNA solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with serum-free medium.

    • Add the lipoplex solution to the cells in a drop-wise manner.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Culture the cells for 24-72 hours before assaying for gene expression.

G cluster_prep Lipoplex Formation Seed_Cells Seed Mammalian Cells Prepare_DNA Dilute Plasmid DNA in Serum-Free Medium Prepare_Liposomes Dilute this compound Liposomes in Serum-Free Medium Form_Complexes Mix and Incubate to Form Lipoplexes Prepare_DNA->Form_Complexes Prepare_Liposomes->Form_Complexes Add_Complexes Add Lipoplexes to Cells Form_Complexes->Add_Complexes Incubate_Cells Incubate 4-6 hours Add_Complexes->Incubate_Cells Change_Medium Replace with Fresh Medium Incubate_Cells->Change_Medium Assay Assay for Gene Expression (24-72 hours post-transfection) Change_Medium->Assay

In Vitro Transfection Workflow.
Protocol 3: this compound-Mediated Delivery of CRISPR-Cas9 Ribonucleoprotein (RNP) for Gene Editing

This protocol is an adaptation for the delivery of pre-assembled Cas9 protein and guide RNA (gRNA) complexes for targeted gene editing.

Materials:

  • Prepared this compound liposomes (from Protocol 1)

  • Purified Cas9 protein

  • Synthetic single guide RNA (sgRNA)

  • Nuclease-free buffer (e.g., PBS)

  • Mammalian cell line of interest

Procedure:

  • RNP Complex Formation:

    • In a sterile, nuclease-free tube, mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio in a suitable buffer.

    • Incubate at room temperature for 10-15 minutes to allow for RNP complex assembly.

  • Lipoplex Formation:

    • Dilute the pre-formed RNP complexes in serum-free medium.

    • In a separate tube, dilute the this compound liposomes in serum-free medium.

    • Add the diluted liposomes to the diluted RNP complexes and mix gently.

    • Incubate at room temperature for 15-30 minutes.

  • Transfection:

    • Follow steps 3 and 4 of Protocol 2 for the transfection of the RNP-lipoplexes into the target cells.

  • Analysis of Gene Editing:

    • After 48-72 hours, harvest the cells.

    • Isolate genomic DNA and perform a mismatch cleavage assay (e.g., T7E1 assay) or next-generation sequencing to determine the gene editing efficiency.

G cluster_RNP RNP Assembly cluster_Lipoplex Lipoplex Formation cluster_Delivery Cellular Delivery & Editing Cas9 Cas9 Protein RNP Cas9-sgRNA RNP Cas9->RNP sgRNA sgRNA sgRNA->RNP RNP_Lipoplex RNP-Lipoplex RNP->RNP_Lipoplex This compound This compound Liposomes This compound->RNP_Lipoplex Cell Target Cell RNP_Lipoplex->Cell Endocytosis Endocytosis Cell->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Nuclear_Entry Nuclear Entry Endosomal_Escape->Nuclear_Entry Gene_Editing Gene Editing Nuclear_Entry->Gene_Editing

This compound-Mediated CRISPR-Cas9 RNP Delivery Pathway.

Application in Functional Genomics Screens

This compound-mediated delivery can be adapted for pooled functional genomics screens using CRISPR-Cas9 libraries.

Workflow Overview:

  • Library Preparation: A pooled library of sgRNAs targeting a set of genes is synthesized.

  • Lentiviral Packaging (Optional but common): The sgRNA library is cloned into a lentiviral vector for efficient transduction of Cas9-expressing cells. While this compound can be used for direct delivery, lentiviral transduction is often more efficient for large-scale screens.

  • Cell Transduction/Transfection: Cas9-expressing cells are transduced with the lentiviral sgRNA library or transfected with sgRNA/Cas9 RNPs using this compound liposomes.

  • Selection/Screening: The cell population is subjected to a selective pressure (e.g., drug treatment).

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified and quantified by next-generation sequencing.

  • Data Analysis: The abundance of each sgRNA is compared between the treated and control populations to identify genes that, when knocked out, confer resistance or sensitivity to the treatment.

Troubleshooting

IssuePossible CauseRecommendation
Low Transfection EfficiencySuboptimal lipid-to-nucleic acid ratio.Titrate the amount of this compound liposomes and nucleic acid to find the optimal ratio for your cell type.
Cell confluency too high or too low.Ensure cells are in the logarithmic growth phase and at the recommended confluency.
Presence of serum during complex formation.Always form lipoplexes in serum-free medium.
High Cell ToxicityLipid concentration too high.Reduce the amount of lipoplex added to the cells or increase the incubation time in fresh medium.
Poor quality of nucleic acid.Use highly purified, endotoxin-free nucleic acid preparations.
Inconsistent ResultsVariation in liposome preparation.Ensure consistent preparation of liposomes, particularly the sizing step, to maintain a uniform vesicle population.
Cell line variability.Maintain a consistent cell passage number and ensure the health of the cell line.

Conclusion

This compound represents a valuable tool for the delivery of genetic material in functional genomics research. Its proven in vivo efficacy, particularly in the lungs, opens avenues for preclinical studies and the development of novel therapeutic strategies. The protocols provided here serve as a starting point for researchers to harness the potential of this compound-mediated delivery for their specific research needs. Further optimization for different cell types and delivery of various payloads will expand its utility in the ever-evolving field of functional genomics.

References

Troubleshooting & Optimization

improving Edmpc transfection efficiency in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EDMPC-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving in vitro transfection efficiency and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a cationic lipid that can be used for the transfection of nucleic acids into eukaryotic cells. It works by forming complexes with negatively charged nucleic acids, such as plasmid DNA. These positively charged complexes can then interact with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell, likely through endocytosis.

Q2: Which cell lines have been successfully transfected with this compound in vitro?

Based on published research, this compound has been used to transfect cell lines including COS-1, 293, A549, and H441.[1]

Q3: What is the recommended starting ratio of DNA to this compound?

The optimal ratio of DNA to this compound can vary depending on the cell line and experimental conditions. A good starting point is to test a range of DNA:lipid ratios. In studies with COS-1 and 293 cells, efficient transfection was observed with a 2:1 ratio of DNA to lipid.[1] It is recommended to perform a dose-response experiment to determine the optimal ratio for your specific cell type.

Q4: Can serum be present in the media during this compound transfection?

The available research on this compound does not explicitly state whether serum affects transfection efficiency. However, for many cationic lipid transfection reagents, it is recommended to form the DNA-lipid complexes in a serum-free medium to avoid interference from serum proteins.[2][3][4] After the complexes are formed and added to the cells, serum-containing medium can often be used. It is advisable to test the effect of serum on your specific cell line and experimental setup.

Q5: How can I assess the efficiency of my this compound transfection?

Transfection efficiency can be assessed using a reporter gene, such as one encoding for β-galactosidase (lacZ) or a fluorescent protein like GFP. The expression of the reporter gene can be quantified using enzymatic assays or observed through fluorescence microscopy.[1]

Troubleshooting Guide

This guide addresses common problems encountered during in vitro this compound transfection experiments.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal DNA:this compound Ratio: The ratio of DNA to lipid is critical for efficient complex formation and cellular uptake.Optimize the DNA:this compound ratio by testing a range from 1:1 to 1:5 (µg DNA:µL this compound). A 2:1 ratio has been shown to be effective in some cell lines.[1]
Poor DNA Quality: The presence of contaminants or degraded DNA can inhibit transfection.Ensure your plasmid DNA is of high purity (A260/A280 ratio of 1.8-2.0) and integrity. Use an endotoxin-free plasmid preparation kit.[3]
Suboptimal Cell Health or Confluency: Cells that are unhealthy, have been passaged too many times, or are not in the logarithmic growth phase will transfect poorly.Use cells that are at a low passage number, have high viability (>90%), and are 70-90% confluent at the time of transfection.[5]
Incorrect Complex Formation: Improper mixing or incubation of DNA and this compound can lead to inefficient complex formation.Ensure that both the DNA and this compound are diluted in a suitable serum-free medium before mixing. Allow the complexes to form for the recommended incubation time (typically 15-30 minutes at room temperature for lipid-based reagents).[6]
High Cell Toxicity/Death Excessive this compound Concentration: High concentrations of cationic lipids can be toxic to cells.Reduce the amount of this compound used. Perform a dose-response curve to find the concentration that provides the best balance between transfection efficiency and cell viability.
High DNA Concentration: Too much DNA can also lead to cytotoxicity.Optimize the amount of DNA used in the transfection.
Presence of Antibiotics: Some antibiotics can be more toxic to cells during transfection when cell permeability is increased.[5]Perform the transfection in antibiotic-free medium.[5]
Prolonged Exposure to Complexes: Leaving the DNA-EDMPC complexes on the cells for too long can increase toxicity.Limit the incubation time of the complexes with the cells to 4-6 hours, then replace with fresh, complete medium.
Inconsistent Results Variability in Cell Culture: Inconsistent cell passage number, confluency, or plating density can lead to variable results.Maintain a consistent cell culture and plating protocol for all experiments.[2]
Inconsistent Reagent Preparation: Variations in the preparation of DNA-EDMPC complexes can affect transfection efficiency.Prepare fresh dilutions of DNA and this compound for each experiment and follow a standardized protocol for complex formation.

Experimental Protocols

General Protocol for this compound Transfection in a 6-well Plate

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Healthy, actively dividing cells in culture

  • Plasmid DNA (high purity, 1 µg/µL)

  • This compound lipid reagent

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium (with or without serum, as optimized)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA-EDMPC Complexes (per well):

    • Tube A (DNA): Dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.

    • Tube B (this compound): Dilute 4 µL of this compound in 100 µL of serum-free medium. Mix gently.

    • Combine: Add the diluted DNA (Tube A) to the diluted this compound (Tube B). Mix gently by pipetting up and down.

    • Incubate: Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently aspirate the medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add the 200 µL of DNA-EDMPC complex mixture dropwise to the cells.

    • Add 800 µL of serum-free medium to the well and gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium.

    • Add 2 mL of fresh, complete growth medium.

  • Assay: Assay for gene expression 24-72 hours post-transfection.

Quantitative Data Summary

The following tables summarize in vitro transfection efficiencies from a study using this compound with different cell lines and DNA:lipid ratios. The reporter gene used was lacZ, and efficiency was measured as β-galactosidase activity.

Table 1: Transfection Efficiency in COS-1 and 293 Cells

Cell LineDNA:this compound Ratio (w/w)β-galactosidase Activity (mU/mg protein)
COS-12:1~6000
COS-13:1~2000
2932:1~4000
2933:1~1500

Data adapted from a 2002 study.[1] Absolute values are approximate and for comparative purposes.

Table 2: Transfection Efficiency in Lung-derived Cell Lines

Cell LineDNA:this compound Ratio (w/w)β-galactosidase Activity (mU/mg protein)
A5491:1~100
H4411:1~50

Data adapted from a 2002 study.[1] These cell lines showed lower transfection efficiency compared to COS-1 and 293 cells with the tested formulations.

Visualizations

EDMPC_Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis Seed_Cells Seed Cells (70-90% confluency) Prepare_DNA Dilute DNA (serum-free medium) Prepare_this compound Dilute this compound (serum-free medium) Form_Complexes Mix DNA and this compound (Incubate 15-30 min) Prepare_DNA->Form_Complexes Combine Prepare_this compound->Form_Complexes Add_Complexes Add complexes to cells Form_Complexes->Add_Complexes Incubate_Cells Incubate 4-6 hours Add_Complexes->Incubate_Cells Change_Medium Replace with fresh medium Incubate_Cells->Change_Medium Assay Assay for gene expression (24-72 hours) Change_Medium->Assay

Caption: Workflow for in vitro transfection using this compound.

Troubleshooting_Logic cluster_efficiency Efficiency Troubleshooting cluster_toxicity Toxicity Troubleshooting Start Transfection Experiment Low_Efficiency Low Transfection Efficiency? Start->Low_Efficiency High_Toxicity High Cell Toxicity? Low_Efficiency->High_Toxicity No Check_Ratio Optimize DNA:this compound Ratio Low_Efficiency->Check_Ratio Yes Successful_Transfection Successful Transfection High_Toxicity->Successful_Transfection No Reduce_Reagent Decrease this compound/DNA Amount High_Toxicity->Reduce_Reagent Yes Check_DNA_Quality Verify DNA Quality Check_Ratio->Check_DNA_Quality Check_Cell_Health Assess Cell Health & Confluency Check_DNA_Quality->Check_Cell_Health Check_Cell_Health->Start Check_Medium Use Antibiotic-Free Medium Reduce_Reagent->Check_Medium Reduce_Incubation Shorten Complex Incubation Time Check_Medium->Reduce_Incubation Reduce_Incubation->Start

Caption: Logic diagram for troubleshooting this compound transfection.

Signaling_Pathway DNA_EDMPC_Complex DNA-EDMPC Complex (Positively Charged) Cell_Membrane Cell Membrane (Negatively Charged) DNA_EDMPC_Complex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Protein Expression Translation->Protein

Caption: Putative cellular uptake pathway for this compound transfection.

References

Technical Support Center: Reducing Edmpc-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Edmpc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cytotoxicity in your cell culture experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound (Ethyl-phosphatidylcholines) is a type of cationic lipid. Due to its positive charge, it can form complexes with negatively charged molecules like DNA and RNA. This property makes it an effective non-viral vector for transfecting genetic material into cells.

Q2: What is cytotoxicity and why is it a concern with this compound?

A2: Cytotoxicity refers to the quality of a substance being toxic to cells.[1] Like many cationic lipids used for transfection, this compound can cause cell stress and death. This is a concern because high cytotoxicity can lead to unreliable experimental results, such as underestimation of transfection efficiency or misinterpretation of a gene's function due to off-target effects on cell health. The toxicity of cationic lipids is often linked to their headgroup structures and their interaction with the cell membrane.[2]

Q3: What are the common signs of this compound-induced cytotoxicity?

A3: Common signs include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

  • Increased production of intracellular reactive oxygen species (ROS).[2][3]

Q4: At what point in my experiment should I assess cytotoxicity?

A4: It is crucial to assess cytotoxicity during the initial optimization phase of your experiments. You should evaluate cell viability at various this compound concentrations and at different time points after transfection (e.g., 24, 48, and 72 hours) to establish a toxicity profile for your specific cell line.

Q5: Are some cell lines more sensitive to this compound than others?

A5: Yes, different cell lines exhibit varying sensitivities to transfection reagents. It is essential to empirically determine the optimal this compound concentration and protocol for each cell line you work with to balance transfection efficiency and cell viability.

Troubleshooting Guides

Problem 1: High Cell Death After Transfection with this compound

You observe significant cell rounding, detachment, and a sharp decrease in viable cell count after transfecting your cells with this compound-DNA complexes.

Potential Causes & Solutions
Potential CauseRecommended Solution
This compound Concentration is Too High Perform a dose-response experiment to determine the optimal this compound concentration. Start with a low concentration and gradually increase it to find the best balance between transfection efficiency and cell viability.
Suboptimal this compound:DNA Ratio The ratio of cationic lipid to nucleic acid is critical. A high ratio can lead to an excess of positively charged complexes, which is toxic to cells. Test a range of ratios (e.g., 1:1, 2:1, 4:1 by weight) to find the most effective and least toxic combination.
Low Cell Density at Transfection Cells at a lower confluency can be more susceptible to toxicity. Ensure your cells are in the logarithmic growth phase and at an optimal density (typically 70-90% confluency) at the time of transfection.
Prolonged Exposure to Complexes Leaving the this compound-DNA complexes on the cells for too long can increase cytotoxicity. If your protocol allows, consider replacing the transfection medium with fresh culture medium after 4-6 hours.
Serum-Free Conditions Transfection in serum-free media can enhance efficiency but also increase cytotoxicity. If toxicity is high, consider performing the transfection in the presence of a low concentration of serum, or add serum-containing medium a few hours after initial exposure to the complexes.
Problem 2: Low Transfection Efficiency with Minimal Cytotoxicity

You have successfully minimized cell death, but the expression of your gene of interest is very low.

Potential Causes & Solutions
Potential CauseRecommended Solution
This compound Concentration is Too Low While aiming to reduce toxicity, the this compound concentration might be insufficient for efficient transfection. Gradually increase the concentration while monitoring cell viability.
Poor Quality or Quantity of DNA Ensure your plasmid DNA is of high purity (A260/A280 ratio of ~1.8) and free of endotoxins. Verify the DNA concentration before forming complexes.
Inefficient Complex Formation Allow sufficient incubation time (typically 15-30 minutes at room temperature) for the this compound and DNA to form stable complexes. Use a serum-free medium for complex formation as serum proteins can interfere with the process.
Presence of Inhibitors Certain components in the culture medium, such as some antibiotics, can inhibit transfection. Try performing the transfection in antibiotic-free medium.

Quantitative Data Summary

The following tables provide example data from optimization experiments. These values are illustrative and should be adapted to your specific cell line and experimental conditions.

Table 1: Effect of this compound Concentration on Cell Viability and Transfection Efficiency

This compound Conc. (µg/mL)Cell Viability (%) (MTT Assay)Transfection Efficiency (%) (GFP Positive Cells)
0 (Control)100 ± 2.50
0.595 ± 3.115 ± 2.1
1.088 ± 4.235 ± 3.5
2.065 ± 5.850 ± 4.8
4.030 ± 6.555 ± 5.2

Table 2: Optimizing the this compound:DNA Ratio (Using 2 µg/mL DNA)

This compound:DNA Ratio (w/w)Cell Viability (%) (MTT Assay)Transfection Efficiency (%) (GFP Positive Cells)
1:192 ± 2.830 ± 3.0
2:185 ± 3.548 ± 4.1
4:160 ± 6.152 ± 4.5
6:145 ± 7.253 ± 4.9

Visualizations

Workflow for Troubleshooting this compound-Induced Cytotoxicity

G start Start: High Cytotoxicity Observed q1 Is Cell Confluency 70-90%? start->q1 s1 Adjust Seeding Density Re-plate for Optimal Confluency q1->s1 No q2 Was this compound:DNA Ratio Optimized? q1->q2 Yes s1->q1 s2 Perform Ratio Titration (e.g., 1:1, 2:1, 4:1) q2->s2 No q3 Was this compound Dose Optimized? q2->q3 Yes s2->q3 s3 Perform Dose-Response Assay q3->s3 No q4 Was Exposure Time > 6h? q3->q4 Yes s3->q4 s4 Reduce Exposure Time Replace with Fresh Medium at 4-6h q4->s4 Yes end_node Problem Resolved q4->end_node No s4->end_node G cluster_cell Cell Interior Mito Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax Activation Mito->Bax ROS->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound-DNA Complex Membrane Cell Membrane Disruption This compound->Membrane Membrane->Mito Mitochondrial Stress G cluster_prep Preparation cluster_opt Optimization cluster_analysis Analysis (24-72h Post-Transfection) p1 Seed Cells (Aim for 70-90% Confluency) o2 Add Complexes to Cells p1->o2 p2 Prepare High-Quality Plasmid DNA o1 Prepare this compound-DNA Complexes (Vary Ratios & Concentrations) p2->o1 o1->o2 o3 Incubate (4-24h) o2->o3 a1 Measure Cell Viability (e.g., MTT Assay) o3->a1 a2 Measure Transfection Efficiency (e.g., Flow Cytometry for GFP) o3->a2 a3 Determine Optimal Conditions a1->a3 a2->a3

References

impact of serum on Edmpc transfection stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EDMPC-mediated transfection. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their transfection experiments and overcome common challenges related to the presence of serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a cationic lipid used for transfecting nucleic acids like DNA and siRNA into eukaryotic cells. Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to the formation of lipid-DNA complexes called lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the entry of the genetic material into the cell through endocytosis.

Q2: Can I perform this compound transfection in the presence of serum?

Yes, it is possible to perform transfections using this compound in the presence of serum, but it requires careful optimization.[1] Serum contains proteins that can interfere with the formation of stable this compound-nucleic acid complexes, which can reduce transfection efficiency.[1][2] Therefore, it is highly recommended to form the lipoplexes in a serum-free medium before adding them to cells cultured in a serum-containing medium.[1]

Q3: Why is it recommended to form this compound-DNA complexes in a serum-free medium?

Serum proteins can bind to both the cationic lipid and the nucleic acid, which can hinder the proper condensation of the nucleic acid by the lipid and lead to the formation of larger, less stable aggregates. This interference can significantly decrease the efficiency of transfection.[2] Forming the complexes in a serum-free environment ensures the optimal formation of stable and appropriately sized lipoplexes for efficient cellular uptake.

Q4: Will the presence of serum in the cell culture medium affect transfection stability and efficiency after the complexes have been formed?

Even after formation in a serum-free medium, introducing lipoplexes into a serum-containing environment can still impact transfection. Serum components can interact with the surface of the lipoplexes, potentially leading to their aggregation or disassembly over time. However, many modern transfection reagents, including cationic lipids, are designed to have improved stability in the presence of serum once the initial complex formation has occurred.[3] The overall impact will depend on the specific cell type, serum concentration, and the formulation of the this compound lipoplexes.

Q5: How does the stability of this compound lipoplexes in serum compare to other cationic lipids?

While direct comparative data for this compound is limited, studies on other cationic lipids like DOTAP show that stability in serum can be significantly influenced by the lipid formulation. For instance, including a helper lipid like cholesterol can enhance stability.[4] The ratio of cationic lipid to DNA is also a critical factor, with higher ratios sometimes offering better protection and efficiency in the presence of serum.[4] It is reasonable to expect that, like other cationic lipids, the serum stability of this compound can be optimized by adjusting these parameters.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Transfection Efficiency in the Presence of Serum Serum interference during complex formation.Always form this compound-nucleic acid complexes in a serum-free medium before adding them to cells cultured in serum-containing medium.[1]
Suboptimal this compound:DNA ratio for serum conditions.Optimize the ratio of this compound to nucleic acid. Higher lipid concentrations may be required to achieve high transfection efficiency in the presence of serum.[4]
Incorrect serum concentration during transfection.Test different serum concentrations (e.g., 5%, 10%) in the culture medium during transfection to find the optimal condition for your specific cell line.
Cell density is not optimal.Ensure cells are in the exponential growth phase and at an optimal confluency (typically 70-90%) at the time of transfection.
High Cell Toxicity or Death Excessive amount of this compound-DNA complex.Reduce the concentration of the this compound-DNA complexes added to the cells. Perform a dose-response curve to find the optimal balance between efficiency and viability.
Prolonged exposure to transfection complexes.For sensitive cell lines, consider reducing the incubation time of the cells with the transfection complexes. A medium change after 4-6 hours can help reduce toxicity.
Presence of antibiotics in the transfection medium.Avoid using antibiotics in the medium during the initial stages of transfection as they can increase cell stress and toxicity.
Inconsistent Transfection Results Variability in serum lots.Different lots of fetal bovine serum (FBS) can have varying compositions. If possible, test and use a single, qualified lot of FBS for a series of related experiments to ensure consistency.
Inconsistent cell passage number.Use cells with a consistent and low passage number for all experiments, as cell characteristics can change over time, affecting transfection efficiency.
Pipetting errors or improper mixing.Ensure thorough but gentle mixing of the this compound and nucleic acid during complex formation. Inconsistent mixing can lead to variable complex sizes and efficiencies.

Quantitative Data Summary

Table 1: Effect of Serum on DOTAP-mediated Transfection Efficiency

Cationic LipidSerum Concentration during TransfectionRelative Luciferase Activity (RLU/µg protein)Reference
DOTAP-low ratio10%~1 x 10^7[4]
DOTAP-low ratio66%~1 x 10^4[4]
DOTAP-high ratio10%~1 x 10^8[4]
DOTAP-high ratio66%~5 x 10^6[4]
DC-low ratio10%~2 x 10^7[4]
DC-low ratio66%~5 x 10^5[4]
DC-high ratio10%~1 x 10^8[4]
DC-high ratio66%~5 x 10^7[4]

DC is a mixture of DOTAP and Cholesterol. "low" and "high" refer to the lipid to DNA ratio.

Table 2: Optimization of DOTAP Transfection in High Serum by Protamine Sulfate (PS)

Lipid:DNA Ratio (nmol/µg)PS:DNA Ratio (µg/µg)Transfection Efficiency in 66% Serum (Relative Light Units)Reference
80~100[4]
84~100,000[4]
320~1,000[4]
324~1,000,000[4]
1280~10,000[4]
1281~10,000,000[4]

Experimental Protocols

Protocol 1: General this compound Transfection in the Presence of Serum

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Preparation of Nucleic Acid Solution: In a sterile tube, dilute the desired amount of plasmid DNA or siRNA into a serum-free medium (e.g., Opti-MEM). Mix gently.

  • Preparation of this compound Solution: In a separate sterile tube, dilute the required amount of this compound lipid into the same serum-free medium. Mix gently.

  • Formation of this compound-Nucleic Acid Complexes: Combine the diluted nucleic acid and the diluted this compound solution. Mix gently by pipetting up and down and incubate at room temperature for 15-20 minutes to allow for lipoplex formation. Crucially, this step must be performed in the absence of serum.

  • Transfection: Add the this compound-nucleic acid complexes drop-wise to the cells in their complete growth medium (containing serum). Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression or gene knockdown.

Protocol 2: Serum Stability Assay for this compound Lipoplexes

  • Prepare Lipoplexes: Formulate this compound-nucleic acid complexes in a serum-free buffer as described in Protocol 1.

  • Incubation with Serum: Add fetal bovine serum (FBS) to the prepared lipoplexes to a final concentration of 10-50% and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the serum-incubated lipoplexes.

  • Analysis of Integrity: Analyze the integrity of the nucleic acid within the lipoplexes using a gel retardation assay. The release of nucleic acid from the complex will be visible on the gel.

  • Transfection Efficiency: In parallel, at each time point, add the serum-incubated lipoplexes to cultured cells and measure the transfection efficiency after 24-48 hours. A decrease in efficiency over time indicates instability in serum.

Visualizations

experimental_workflow cluster_prep Complex Formation (Serum-Free) cluster_transfection Transfection (Serum-Containing) DNA Nucleic Acid (DNA/siRNA) Mix Combine & Incubate (15-20 min) DNA->Mix This compound This compound Lipid This compound->Mix AddComplex Add Complexes to Cells Mix->AddComplex Lipoplexes Cells Cells in Culture (+ Serum) Cells->AddComplex Incubate Incubate (24-72h) AddComplex->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Workflow for this compound transfection in the presence of serum.

troubleshooting_logic Start Low Transfection Efficiency? CheckComplexFormation Complexes formed in serum-free media? Start->CheckComplexFormation Yes Failure Still Low Efficiency Start->Failure No (Other Issue) OptimizeRatio Optimize this compound:DNA Ratio CheckComplexFormation->OptimizeRatio Yes SerumFreeFormation Action: Form complexes in serum-free media CheckComplexFormation->SerumFreeFormation No CheckCellHealth Check Cell Health & Confluency OptimizeRatio->CheckCellHealth Success Improved Efficiency CheckCellHealth->Success If Optimized CheckCellHealth->Failure If No Improvement SerumFreeFormation->Success

Caption: Troubleshooting logic for low this compound transfection efficiency.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex This compound-DNA Complex CellMembrane Cell Membrane Lipoplex->CellMembrane Binding & Fusion SerumProtein Serum Protein SerumProtein->Lipoplex Interference Endosome Endosome CellMembrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import DNA DNA Expression Gene Expression Nucleus->Expression

Caption: General pathway of cationic lipid-mediated transfection and serum interference.

References

Optimizing Edmpc Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and other critical parameters for successful Edmpc-mediated transfection.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound transfection experiments, with a focus on optimizing incubation time.

Issue Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal incubation time.Perform a time-course experiment to determine the ideal incubation period (e.g., 4, 6, 12, 24, 48, 72 hours) post-transfection.[1][2][3]
Incorrect this compound:DNA ratio.Titrate the ratio of this compound to nucleic acid to find the optimal balance between efficiency and toxicity.[1]
Poor quality or incorrect amount of nucleic acid.Use high-purity, endotoxin-free nucleic acid and verify the concentration.[4][5] Ensure the A260/A280 ratio is between 1.7 and 1.9.[4][5]
Inappropriate cell density.Transfect cells when they are in the logarithmic growth phase, typically at 70-90% confluency.[1][6]
Presence of serum or antibiotics.Some transfection reagents require serum-free conditions for complex formation.[5][6] While some newer reagents are compatible with antibiotics, it's often recommended to omit them during transfection.[5][7]
High Cell Toxicity/Mortality Prolonged incubation with transfection complexes.Reduce the incubation time. For sensitive cells, even a few hours can be sufficient.[1] Consider replacing the medium 4-6 hours post-transfection.[1]
This compound:DNA ratio is too high.Decrease the amount of this compound reagent used relative to the amount of nucleic acid.
Poor cell health prior to transfection.Ensure cells are healthy, have a viability of over 90%, and are at a low passage number.[6][8]
Contaminants in the nucleic acid preparation.Use endotoxin-free purification kits for your plasmid DNA.[4]
Inconsistent Results Variation in incubation time.Strictly adhere to the optimized incubation time for all experiments.
Changes in cell passage number.Use cells within a consistent and low passage number range for reproducible results.[6]
Inconsistent cell confluency at time of transfection.Plate cells at a consistent density to ensure they reach the optimal confluency for transfection.[1]
Pipetting errors or improper mixing.Prepare a master mix of the transfection complexes to reduce variability between wells.[7]

Experimental Protocols

Protocol 1: Optimizing Post-Transfection Incubation Time

This protocol outlines a method to determine the optimal incubation time for your specific cell type and plasmid following this compound transfection.

  • Cell Seeding: The day before transfection, seed your cells in a 12-well plate at a density that will result in 70-90% confluency at the time of transfection.[1][2]

  • Complex Formation:

    • On the day of transfection, dilute your plasmid DNA and the this compound reagent separately in serum-free medium.

    • Combine the diluted DNA and this compound, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[2]

  • Transfection: Add the this compound-DNA complexes dropwise to the cells.

  • Incubation and Analysis:

    • Incubate the cells for varying amounts of time (e.g., 4, 12, 24, 48, and 72 hours).

    • At each time point, harvest the cells and analyze for gene expression (e.g., via qPCR, western blot, or fluorescence microscopy if using a reporter plasmid like GFP).[3][4]

    • Simultaneously, assess cell viability at each time point using a method like a CCK-8 assay or trypan blue exclusion.[1]

  • Determine Optimal Time: The optimal incubation time is the point at which you observe the highest level of gene expression with the lowest level of cytotoxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting incubation time for this compound transfection?

A1: A good starting point for most cell lines is 24 to 48 hours post-transfection.[3] However, this should be optimized for your specific cell type and experimental goals, as the optimal time can range from 4 to 72 hours.[2]

Q2: How does incubation time affect transfection efficiency and cell viability?

A2: Generally, longer incubation times can lead to higher transfection efficiency as it allows more time for the cells to take up the complexes and express the gene. However, prolonged exposure to transfection reagents can also increase cytotoxicity, leading to decreased cell viability.[1] The goal is to find a balance that provides high efficiency with minimal cell death.

Q3: Should I change the media after adding the this compound-DNA complexes?

A3: For sensitive cell lines, it is often beneficial to replace the transfection medium with fresh, complete growth medium after an initial incubation period of 4 to 6 hours.[1] This can help to reduce cytotoxicity. However, some modern reagents may not require a media change.[4]

Q4: Can I perform transfection in the presence of serum?

A4: Serum can interfere with the formation of cationic lipid-DNA complexes.[6] It is generally recommended to form the complexes in a serum-free medium.[5] However, once the complexes are formed, they can often be added to cells cultured in complete medium containing serum.

Q5: What is the optimal cell confluency for this compound transfection?

A5: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[1][6] Cells should be actively dividing for the best results.

Visualizing Experimental Workflows

Transfection_Optimization_Workflow cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_incubation Day 1-4: Incubation & Analysis cluster_results Analysis Seed_Cells Seed Cells in Multi-well Plate Prepare_Complexes Prepare this compound-DNA Complexes Seed_Cells->Prepare_Complexes 24h Incubation Add_Complexes Add Complexes to Cells Prepare_Complexes->Add_Complexes 15-30 min Incubation Incubate Incubate for Various Times (4h, 12h, 24h, 48h, 72h) Add_Complexes->Incubate Analyze Analyze Gene Expression & Cell Viability Incubate->Analyze Optimal_Time Determine Optimal Incubation Time Analyze->Optimal_Time

Caption: Workflow for optimizing this compound transfection incubation time.

Troubleshooting_Logic cluster_efficiency Efficiency Troubleshooting cluster_toxicity Toxicity Troubleshooting Start Transfection Experiment Low_Efficiency Low Transfection Efficiency? Start->Low_Efficiency High_Toxicity High Cell Toxicity? Low_Efficiency->High_Toxicity No Check_Ratio Optimize this compound:DNA Ratio Low_Efficiency->Check_Ratio Yes Success Successful Transfection High_Toxicity->Success No Reduce_Incubation_T Reduce Incubation Time High_Toxicity->Reduce_Incubation_T Yes Check_DNA Verify DNA Quality & Quantity Check_Ratio->Check_DNA Check_Confluency Check Cell Confluency Check_DNA->Check_Confluency Check_Incubation_E Adjust Incubation Time Check_Confluency->Check_Incubation_E Check_Incubation_E->High_Toxicity Reduce_Complex Lower Complex Concentration Reduce_Incubation_T->Reduce_Complex Check_Cell_Health Assess Pre-transfection Cell Health Reduce_Complex->Check_Cell_Health Check_Cell_Health->Success

Caption: A logical workflow for troubleshooting common this compound transfection issues.

References

Optimizing Cell Density for Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of cell density in successful transfection experiments. Whether you are working with a common cell line or a novel one, referred to here as "Edmpc" (Experimental Drug Model Primary Cells), these troubleshooting guides and frequently asked questions (FAQs) will help you navigate common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: Why is cell density a critical parameter for successful transfection?

Cell density is a crucial factor that significantly influences transfection efficiency and cell viability.[1][2][3][4] Actively dividing cells are more receptive to taking up foreign nucleic acids.[3] If the cell density is too low, cells may grow poorly due to the lack of cell-to-cell contact.[3] Conversely, if the density is too high, cells may experience contact inhibition, leading to reduced uptake of genetic material and decreased expression of the transfected gene.[3] Therefore, achieving an optimal cell density is key to maximizing the success of your transfection experiments.

Q2: What is the recommended cell confluency for adherent "this compound" cells at the time of transfection?

For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended for optimal results.[1][2][3] However, the ideal confluency can vary depending on the specific cell type and the transfection reagent used.[1][5] It is highly advisable to perform an optimization experiment to determine the best confluency for your specific "this compound" cells.

Q3: What is the recommended cell density for suspension "this compound" cells at the time of transfection?

For suspension cells, a density of 5 x 10^5 to 2 x 10^6 cells/mL at the time of transfection generally yields good results with cationic lipid-mediated methods.[3] It's recommended to split suspension cells the day before transfection to ensure they are in the logarithmic growth phase.[1]

Q4: Can I perform transfection on freshly seeded "this compound" cells?

It is generally recommended to subculture cells at least 24 hours before transfection.[3] This allows the cells to recover from the passaging procedure and ensures they are in an optimal physiological condition for transfection.[3] Plating cells more than a day before transfection may lead to a decrease in efficiency.[1]

Troubleshooting Guide: Low Transfection Efficiency in "this compound"

Low transfection efficiency is a common issue. The following guide provides potential causes related to cell density and corresponding solutions.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Cell density is too low. Increase the seeding density to ensure cells have sufficient cell-to-cell contact for healthy growth.[3] For adherent cells, aim for 70-90% confluency at the time of transfection.[1][2][3]
Cell density is too high (overconfluent). Reduce the seeding density to prevent contact inhibition, which can hinder nucleic acid uptake.[3] Avoid letting cells remain confluent for more than 24 hours before transfection.[3]
Cells are not in a logarithmic growth phase. Ensure cells are actively dividing at the time of transfection.[3][6] Passage cells regularly and seed them 18-24 hours before the experiment.
Poor cell health. Use cells with viability greater than 90%.[3][6] Regularly check for contamination, such as mycoplasma, which can negatively impact transfection.[2][7] Use low-passage-number cells when possible.[2]

Experimental Protocols

Protocol for Optimizing Cell Density for "this compound" Transfection

This protocol outlines a method for determining the optimal cell density for transfecting your specific "this compound" cell line.

Materials:

  • "this compound" cells

  • Complete growth medium

  • Transfection reagent of choice

  • Plasmid DNA (e.g., expressing a reporter gene like GFP)

  • Multi-well culture plates (e.g., 24-well plate)

  • Serum-free medium (for complex formation, if required by your reagent)[2][8]

  • Microscope for assessing confluency

  • Method for assessing transfection efficiency (e.g., fluorescence microscopy, flow cytometry, or a luciferase assay)

Procedure:

  • Cell Seeding: The day before transfection, seed your "this compound" cells in a 24-well plate at varying densities to achieve a range of confluencies on the day of transfection (e.g., 40%, 60%, 80%, and 95%).

  • Cell Health Check: On the day of transfection, ensure the cells are healthy and have reached the target confluencies.

  • Prepare Transfection Complexes: Prepare the transfection reagent-DNA complexes according to the manufacturer's protocol. It is often recommended to prepare these complexes in a serum-free medium.[2][8]

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for the recommended time, typically 24-48 hours.[6]

  • Analysis: Assess the transfection efficiency for each cell density using your chosen method. Also, observe the cell morphology and viability to check for any cytotoxic effects.

  • Determine Optimal Density: Identify the cell density that provides the highest transfection efficiency with the lowest cytotoxicity. This will be the optimal cell density for your future "this compound" transfection experiments.

Visualizing Experimental Workflows and Relationships

To aid in understanding the experimental design and troubleshooting logic, the following diagrams are provided.

G cluster_0 Pre-Transfection cluster_1 Transfection cluster_2 Post-Transfection Analysis Seed Cells at Varying Densities Seed Cells at Varying Densities Incubate 18-24h Incubate 18-24h Seed Cells at Varying Densities->Incubate 18-24h Assess Confluency & Health Assess Confluency & Health Incubate 18-24h->Assess Confluency & Health Prepare Transfection Complexes Prepare Transfection Complexes Assess Confluency & Health->Prepare Transfection Complexes Add Complexes to Cells Add Complexes to Cells Prepare Transfection Complexes->Add Complexes to Cells Incubate 24-48h Incubate 24-48h Add Complexes to Cells->Incubate 24-48h Assess Transfection Efficiency Assess Transfection Efficiency Incubate 24-48h->Assess Transfection Efficiency Evaluate Cell Viability Evaluate Cell Viability Assess Transfection Efficiency->Evaluate Cell Viability Determine Optimal Density Determine Optimal Density Evaluate Cell Viability->Determine Optimal Density

Caption: Workflow for optimizing cell density for transfection.

G cluster_causes Potential Causes cluster_solutions Solutions Low Transfection Efficiency Low Transfection Efficiency Sub-optimal Cell Density Sub-optimal Cell Density Low Transfection Efficiency->Sub-optimal Cell Density Poor Cell Health Poor Cell Health Low Transfection Efficiency->Poor Cell Health Incorrect Reagent:DNA Ratio Incorrect Reagent:DNA Ratio Low Transfection Efficiency->Incorrect Reagent:DNA Ratio Optimize Seeding Density Optimize Seeding Density Sub-optimal Cell Density->Optimize Seeding Density Use Healthy, Low-Passage Cells Use Healthy, Low-Passage Cells Poor Cell Health->Use Healthy, Low-Passage Cells Titrate Reagent and DNA Titrate Reagent and DNA Incorrect Reagent:DNA Ratio->Titrate Reagent and DNA

Caption: Troubleshooting logic for low transfection efficiency.

References

Technical Support Center: Enhancing eDMPC-Mediated Endosomal Escape

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing eDMPC-mediated endosomal escape. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its-mediated endosomal escape critical?

A1: this compound likely refers to a modified form of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, a lipid commonly used in the formulation of lipid nanoparticles (LNPs) for drug and nucleic acid delivery. Endosomal escape is a crucial step in the delivery process. After a nanoparticle is taken up by a cell into an endosome, it must escape this vesicle to release its therapeutic cargo into the cytoplasm where it can exert its biological effect.[1] Inefficient endosomal escape is a major bottleneck, leading to the degradation of the cargo in lysosomes and significantly reducing the therapeutic efficacy. It is estimated that only a small fraction (a few percent) of internalized nanoparticles successfully release their cargo into the cytosol.[1]

Q2: What are the common mechanisms to enhance endosomal escape of lipid-based nanoparticles?

A2: Several strategies can be employed to improve the escape of nanoparticles from endosomes. These mechanisms are often inspired by the natural processes used by viruses and toxins to enter cells.[2] Key strategies include:

  • Proton Sponge Effect: Incorporating ionizable lipids that become protonated in the acidic environment of the endosome. This leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane.

  • Membrane Fusion: Including fusogenic lipids (like DOPE) that promote the fusion of the nanoparticle membrane with the endosomal membrane, allowing the cargo to be released into the cytoplasm.[3]

  • Pore Formation: Using peptides or lipids that can insert into the endosomal membrane and form pores, through which the cargo can escape.[4]

  • Photochemical Internalization (PCI): This technique involves co-administering a photosensitizer that, upon light activation, generates reactive oxygen species that disrupt the endosomal membrane.[4][5]

Q3: How can I quantify the efficiency of endosomal escape in my experiments?

A3: Several assays can be used to measure the extent of endosomal escape. The choice of assay depends on the specific cargo and experimental setup. Common methods include:

  • Calcein Leakage Assay: This assay uses the fluorescent dye calcein, which is quenched at high concentrations within the endosome. Upon endosomal rupture and release into the cytosol, the dilution of calcein leads to a significant increase in fluorescence, which can be quantified.[3]

  • Split Reporter Protein Assays (GFP or Luciferase): In these assays, the cargo is conjugated to one part of a split reporter protein (e.g., a fragment of GFP or luciferase). The other part of the reporter is expressed in the cytoplasm of the target cells. Successful endosomal escape of the cargo allows the two parts of the reporter to combine and become functional, producing a measurable fluorescent or luminescent signal.[3][6] The split luciferase endosomal escape quantification (SLEEQ) assay is a highly sensitive method for this purpose.[6]

  • Galectin-based Assays: Galectins are proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon damage. Using fluorescently labeled galectins allows for the visualization and quantification of endosomal rupture events.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low delivery/transfection efficiency Inefficient endosomal escape.- Incorporate pH-responsive or fusogenic lipids into your this compound formulation. - Co-administer an endosomolytic agent like chloroquine (use with caution due to potential toxicity).[3] - Optimize the ratio of cationic lipid to cargo.
Poor cellular uptake.- Modify nanoparticles with targeting ligands (e.g., peptides, antibodies) to enhance receptor-mediated endocytosis.[3] - Characterize nanoparticle size and zeta potential; optimal values can enhance uptake.
Cargo degradation.- Ensure the cargo is protected within the nanoparticle core. - Use nuclease inhibitors if delivering nucleic acids.
High cytotoxicity Cationic lipid toxicity.- Reduce the concentration of the this compound formulation. - Screen different cationic lipids to find one with a better toxicity profile. - Use PEGylation to shield the positive charge.
Instability of the formulation leading to aggregation.- Optimize the formulation procedure to ensure uniform particle size. - Include PEGylated lipids to improve colloidal stability.[7] - Store the formulation at an appropriate temperature and buffer conditions.
Inconsistent or variable results Formulation instability and aggregation over time.- Prepare fresh formulations for each experiment or validate storage conditions. - Characterize each batch of nanoparticles for size, polydispersity, and zeta potential before use.
Biological variability.- Use a consistent cell line and passage number. - Ensure consistent cell density at the time of transfection.
Issues with the endosomal escape assay.- Validate the assay with positive and negative controls. - For fluorescence-based assays, account for background fluorescence and potential quenching effects.

Experimental Protocols & Methodologies

Protocol 1: Calcein Leakage Assay for Endosomal Escape

This protocol provides a method to quantify endosomal escape by measuring the release of the fluorescent dye calcein from endosomes into the cytosol.

Materials:

  • Calcein AM

  • This compound nanoparticle formulation

  • Target cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed target cells in a suitable format (e.g., 96-well plate for plate reader analysis, or glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Calcein Loading: Incubate the cells with Calcein AM at a final concentration of 1-5 µM in serum-free medium for 30 minutes at 37°C. Calcein AM is cell-permeable and is converted to fluorescent calcein by intracellular esterases.

  • Wash: Gently wash the cells twice with PBS to remove extracellular Calcein AM.

  • Nanoparticle Treatment: Add the this compound nanoparticle formulation to the cells at the desired concentration in fresh cell culture medium. Include a negative control (cells treated with PBS or empty nanoparticles) and a positive control (e.g., a known endosomolytic agent).

  • Incubation: Incubate the cells for a time course (e.g., 2, 4, 8, 12 hours) at 37°C.

  • Quantification:

    • Microscopy: Capture fluorescence images at different time points. Endosomal escape is indicated by a shift from punctate (endosomal) to diffuse cytosolic fluorescence.

    • Plate Reader: Measure the total fluorescence intensity at an excitation/emission of ~495/515 nm. An increase in fluorescence intensity corresponds to calcein release into the cytosol.

Protocol 2: Split Luciferase Assay (SLEEQ) for Quantifying Cytosolic Delivery

This protocol outlines the use of a split luciferase system to specifically quantify the amount of cargo that has reached the cytoplasm.[6]

Materials:

  • Target cells stably expressing one fragment of a split luciferase (e.g., LgBiT).

  • This compound nanoparticles encapsulating the complementary luciferase fragment (e.g., HiBiT)-conjugated cargo.

  • Luciferase substrate (e.g., furimazine).

  • Lysis buffer.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered target cells in a white, opaque 96-well plate and allow them to attach.

  • Nanoparticle Treatment: Treat the cells with the this compound nanoparticle formulation containing the HiBiT-cargo. Include appropriate controls.

  • Incubation: Incubate for the desired period to allow for cellular uptake and endosomal escape.

  • Cell Lysis and Signal Measurement:

    • Wash the cells with PBS.

    • Add the luciferase substrate diluted in lysis buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence using a plate reader. The luminescence intensity is directly proportional to the amount of cargo that has escaped into the cytosol.

Visualizations

Endosomal_Escape_Mechanisms cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_escape Escape Mechanisms Cytoplasm Cytoplasm Endosomal Lumen Endosomal Lumen Proton_Sponge Proton Sponge Effect (Osmotic Lysis) Endosomal Lumen->Proton_Sponge Membrane_Fusion Membrane Fusion Endosomal Lumen->Membrane_Fusion Pore_Formation Pore Formation Endosomal Lumen->Pore_Formation eDMPC_NP This compound Nanoparticle (with Cargo) eDMPC_NP->Endosomal Lumen Endocytosis Proton_Sponge->Cytoplasm Cargo Release Membrane_Fusion->Cytoplasm Cargo Release Pore_Formation->Cytoplasm Cargo Release

Caption: Mechanisms of this compound nanoparticle endosomal escape.

Troubleshooting_Workflow Start Low Delivery Efficiency CheckUptake Assess Cellular Uptake Start->CheckUptake CheckEscape Quantify Endosomal Escape CheckUptake->CheckEscape Uptake OK OptimizeUptake Optimize Nanoparticle Properties (Size, Zeta) Add Targeting Ligands CheckUptake->OptimizeUptake Low Uptake CheckIntegrity Verify Cargo Integrity CheckEscape->CheckIntegrity Escape OK OptimizeEscape Incorporate Fusogenic Lipids Use pH-Responsive Components CheckEscape->OptimizeEscape Low Escape OptimizeFormulation Improve Cargo Protection (e.g., condensation) CheckIntegrity->OptimizeFormulation Degradation Success Improved Efficiency CheckIntegrity->Success Integrity OK OptimizeUptake->Start OptimizeEscape->Start OptimizeFormulation->Start

Caption: Troubleshooting workflow for low delivery efficiency.

References

Edmpc Formulation Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the storage stability of Edmpc (1,2-dioleoyl-3-dimethylammonium-propane) formulations. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specific cationic lipid. While the following guidance is based on established principles for lipid nanoparticle stability, specific degradation pathways and optimal storage conditions can be formulation-dependent. It is recommended to perform formulation-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my this compound formulation during storage?

A1: The stability of this compound formulations is primarily influenced by:

  • Temperature: Both high temperatures and freeze-thaw cycles can negatively impact stability. Elevated temperatures can accelerate chemical degradation, while freezing may affect the formulation's physical integrity.[1]

  • pH: The pH of the formulation buffer is critical for maintaining the desired surface charge and physical stability of the nanoparticles.[2][3][4] Deviations from the optimal pH can lead to aggregation.[2][3][4]

  • Light Exposure: Exposure to light, particularly UV light, can induce photo-oxidation of the lipid components.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of unsaturated lipids like this compound.

  • Formulation Components: The choice of helper lipids, PEGylated lipids, and the encapsulated cargo can all influence the overall stability of the formulation.

Q2: What are the common signs of instability in an this compound formulation?

A2: Common indicators of instability include:

  • Visible Particulates or Aggregation: The appearance of visible particles or a cloudy suspension is a clear sign of physical instability.

  • Changes in Particle Size and Polydispersity Index (PDI): An increase in the average particle size or PDI, as measured by Dynamic Light Scattering (DLS), suggests aggregation or fusion of nanoparticles.

  • Altered Zeta Potential: A significant change in the zeta potential can indicate changes in the surface chemistry of the nanoparticles, potentially leading to instability.

  • Degradation of this compound or Other Lipids: Chemical degradation can be detected by chromatographic techniques like HPLC or UPLC.[5][6]

  • Reduced Transfection Efficiency or Therapeutic Efficacy: For drug delivery applications, a decrease in the biological activity of the formulation is a key indicator of instability.

Q3: What are the recommended storage conditions for this compound formulations?

A3: While optimal conditions are formulation-specific, general recommendations are as follows:

  • Solid/Lyophilized Form: Store at -20°C or lower in a tightly sealed container with a desiccant.

  • Aqueous Solutions: For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, consider storing aliquots at -20°C, but be aware of the potential for freeze-thaw-induced stress. Some formulations may be adversely affected by freezing. Always consult the product datasheet for specific recommendations.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Increased Particle Size / PDI - Aggregation due to improper pH or ionic strength.- Freeze-thaw stress.- Suboptimal formulation composition.- Verify the pH and ionic strength of the buffer.- Avoid repeated freeze-thaw cycles.- Optimize the ratio of helper lipids and PEGylated lipids.
Visible Aggregates/Precipitation - Significant physical instability.- pH shift outside the stable range.- Confirm the formulation's pH is within the optimal range.- Analyze particle size and zeta potential to quantify instability.- Consider reformulating with different excipients.
Decreased Transfection Efficiency - Degradation of the nucleic acid payload.- Chemical degradation of this compound.- Particle aggregation affecting cellular uptake.- Assess the integrity of the encapsulated nucleic acid.- Analyze the chemical purity of this compound using HPLC.- Characterize the physical properties (size, PDI, zeta potential) of the formulation.
Change in Appearance (e.g., color) - Oxidation of lipid components.- Store the formulation under an inert gas (e.g., argon or nitrogen).- Include antioxidants in the formulation if compatible.- Protect from light.

Experimental Protocols

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of particle size, polydispersity index (PDI), and zeta potential.

Materials:

  • This compound formulation

  • Appropriate dilution buffer (e.g., the formulation buffer)

  • DLS instrument

  • Disposable cuvettes and zeta cells

Methodology:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute the this compound formulation to the appropriate concentration for DLS analysis using the dilution buffer. The final concentration should be within the instrument's linear range.

  • For particle size and PDI measurement, transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement. Record the Z-average diameter and PDI.

  • For zeta potential measurement, load the diluted sample into a zeta cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and perform the measurement. Record the zeta potential.

  • Repeat measurements at various time points during the stability study.

Protocol 2: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical stability of this compound.

Materials:

  • This compound formulation

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD))

  • Reverse-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile, water, with additives like trifluoroacetic acid)

  • This compound reference standard

Methodology:

  • Develop an HPLC method capable of separating this compound from its potential degradants and other formulation components.

  • Prepare a standard curve using the this compound reference standard.

  • To analyze the this compound in the formulation, disrupt the nanoparticles to release the lipid. This can be achieved by dilution with a strong organic solvent (e.g., methanol or isopropanol).

  • Inject the prepared sample into the HPLC system.

  • Quantify the amount of intact this compound by comparing the peak area to the standard curve.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Perform this analysis at different time points of the stability study to determine the degradation rate.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Formulation Instability start Instability Observed (e.g., Aggregation, Decreased Efficacy) check_physical Assess Physical Parameters (Size, PDI, Zeta Potential) start->check_physical check_chemical Assess Chemical Integrity (Lipid & Cargo Degradation) start->check_chemical physical_issue Physical Instability Confirmed check_physical->physical_issue chemical_issue Chemical Degradation Confirmed check_chemical->chemical_issue investigate_storage Review Storage Conditions (Temp, Light, Container) physical_issue->investigate_storage investigate_formulation Review Formulation (pH, Components, Concentration) physical_issue->investigate_formulation chemical_issue->investigate_storage chemical_issue->investigate_formulation optimize_storage Optimize Storage Conditions investigate_storage->optimize_storage optimize_formulation Reformulate/Optimize Formulation investigate_formulation->optimize_formulation end Stable Formulation optimize_storage->end optimize_formulation->end

Caption: Troubleshooting workflow for identifying and addressing instability in this compound formulations.

G cluster_1 General Stability Study Workflow for this compound Formulations start Prepare Fresh Formulation t0_analysis Time Zero Analysis (Physical & Chemical) start->t0_analysis storage Store Aliquots at Different Conditions (e.g., 4°C, 25°C, -20°C) t0_analysis->storage time_points Analyze at Pre-defined Time Points (e.g., 1, 3, 6 months) storage->time_points physical_analysis Physical Analysis (DLS, Visual) time_points->physical_analysis chemical_analysis Chemical Analysis (HPLC, Cargo Integrity) time_points->chemical_analysis functional_assay Functional Assay (e.g., Transfection) time_points->functional_assay data_analysis Data Analysis & Shelf-life Determination physical_analysis->data_analysis chemical_analysis->data_analysis functional_assay->data_analysis end Stability Report data_analysis->end

Caption: A typical experimental workflow for conducting a stability study on this compound formulations.

G cluster_2 Potential Degradation Pathways for this compound This compound This compound (Cationic Lipid) hydrolysis Hydrolysis (Ester Bond Cleavage) This compound->hydrolysis oxidation Oxidation (At Unsaturated Acyl Chains) This compound->oxidation hydrolysis_products Lysolipid and Fatty Acid hydrolysis->hydrolysis_products oxidation_products Oxidized Lipid Species oxidation->oxidation_products instability Leads to Formulation Instability hydrolysis_products->instability oxidation_products->instability

Caption: Simplified diagram of potential chemical degradation pathways for the cationic lipid this compound.

References

Technical Support Center: Scaling Up Edmpc-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Edmpc-based formulations. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up their formulations from laboratory to production scale. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound-based formulations?

A1: Transitioning from laboratory to industrial-scale production for complex formulations like this compound introduces several challenges. Key issues include maintaining the stability and reproducibility of the formulation, managing increased production costs, and adhering to stringent regulatory standards.[1][2] At a larger scale, even minor deviations in process parameters such as temperature, pH, or mixing speed can lead to significant variations in particle size, drug loading, and overall efficacy.[1][3]

Q2: Why is batch-to-batch consistency so difficult to maintain during scale-up?

A2: Achieving batch-to-batch consistency is a major hurdle because processes that are easily controlled in a lab environment do not always scale linearly.[4] Factors such as heat and mass transfer, mixing dynamics, and equipment differences between scales can alter the physicochemical properties of the final product.[4][5] Reproducibility is a constant challenge, and ensuring that each batch meets the required quality standards is critical for both efficacy and regulatory approval.[3][6]

Q3: How do regulatory requirements change during the scale-up process?

A3: Regulatory bodies like the FDA and EMA have well-defined guidelines for conventional drug products, but these may not be fully adapted for novel nanoparticle-based formulations.[1] As you scale up, you must provide extensive documentation to prove that the manufacturing process is controlled, consistent, and capable of producing a safe and effective product.[7] This includes process validation reports, stability data, and detailed characterization of the drug product.[8][9] Any significant change in batch size or manufacturing equipment may require new regulatory filings.[10][11]

Q4: What is "Quality by Design" (QbD) and why is it important for scaling up?

A4: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[12] For scaling up, QbD is crucial because it helps to identify critical process parameters (CPPs) and critical quality attributes (CQAs) early in the development process. This allows for the creation of a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this design space is not considered a change and therefore provides regulatory flexibility.[13]

Q5: How can computational modeling and simulation assist in the scale-up process?

A5: Computational modeling, including techniques like Computational Fluid Dynamics (CFD) and Discrete Element Method (DEM), can help predict how a formulation will behave at a larger scale.[14][15] These simulations can model factors like mixing, heat transfer, and particle interactions, allowing for the optimization of process parameters before committing to expensive and time-consuming large-scale experiments.[4][13] This can de-risk the scale-up process and accelerate development timelines.[16]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size Distribution in Scaled-Up Batches
Symptom Possible Cause Troubleshooting Steps
Increased average particle size and broader distribution compared to lab-scale batches.1. Inefficient Mixing: Mixing efficiency often decreases at larger volumes, leading to non-uniform particle formation.[5] 2. Heat Transfer Issues: Slower heat dissipation in larger vessels can affect crystallization or particle aggregation.[4] 3. Different Equipment Geometry: The geometry of the manufacturing vessel and impeller can significantly impact fluid dynamics.[15]1. Optimize Mixing Parameters: Use computational fluid dynamics (CFD) to model and optimize impeller speed and type for the larger vessel.[15] 2. Implement Process Analytical Technology (PAT): Use in-line particle size analyzers to monitor particle formation in real-time and adjust parameters as needed.[5] 3. Conduct Bridging Studies: Perform studies to correlate results between the lab-scale and production-scale equipment.[7]
Presence of a secondary population of larger particles (agglomerates).1. Formulation Instability: The concentration of stabilizers or surfactants may be insufficient at the larger scale. 2. Inadequate Shear Forces: The mixing process may not be providing enough energy to break up agglomerates.1. Re-evaluate Formulation: Increase the concentration of stabilizing excipients and assess their compatibility at the new scale. 2. Adjust Mixing Energy: Increase the mixing speed or consider using a higher-shear mixing technology.
Issue 2: Decreased Drug Loading or Encapsulation Efficiency
Symptom Possible Cause Troubleshooting Steps
The percentage of active pharmaceutical ingredient (API) in the final formulation is lower than in lab-scale batches.1. Altered Solubilization Dynamics: The rate and extent of API dissolution may differ at a larger scale due to changes in mixing and temperature.[15] 2. Phase Separation: The thermodynamic equilibrium of the formulation may be shifting at the larger scale, causing the API to precipitate. 3. Raw Material Variability: Inconsistencies in the quality of raw materials can become more pronounced at larger scales.[8]1. Characterize API Solubility: Perform solubility studies under the process conditions of the larger scale. 2. Monitor Process Parameters: Tightly control temperature and addition rates during the manufacturing process. 3. Qualify Raw Material Suppliers: Ensure consistent quality of all excipients and the API from your suppliers.[7]

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Scaled-Up Formulations

Objective: To evaluate the stability of a scaled-up this compound-based formulation under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare at least three batches of the this compound formulation using the scaled-up manufacturing process.[11] Package the samples in the proposed final container closure system.

  • Storage Conditions: Place the samples in a climate-controlled stability chamber at accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity.[17]

  • Testing Intervals: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Tests: At each time point, perform a suite of tests to assess the quality of the formulation. These should include:

    • Physical Appearance: Visual inspection for precipitation, color change, or phase separation.

    • Particle Size and Distribution: Using dynamic light scattering or a similar technique.

    • Drug Content (Assay): To determine the amount of active ingredient remaining.

    • Purity: To detect and quantify any degradation products using a stability-indicating method (e.g., HPLC).

    • In Vitro Release/Dissolution: To ensure the drug release characteristics have not changed.[11]

  • Data Analysis: Analyze the data for trends in degradation or changes in physical properties over time. This data is used to establish a preliminary shelf-life for the product.

Protocol 2: Comparative In Vitro Dissolution Testing

Objective: To compare the dissolution profile of the scaled-up formulation to the original lab-scale formulation to ensure bioequivalence.

Methodology:

  • Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).

  • Dissolution Medium: Select a dissolution medium that is physiologically relevant and provides sink conditions.[11] The volume is typically 900 mL.

  • Procedure:

    • Place a single dose of the this compound formulation into each dissolution vessel.

    • Begin the test and withdraw samples at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Profile Comparison: Compare the dissolution profiles of the lab-scale and scaled-up batches. A similarity factor (f2) is often calculated to statistically compare the profiles. An f2 value between 50 and 100 suggests the two profiles are similar.

Visualizations

Hypothetical this compound Signaling Pathway

Edmpc_Signaling_Pathway cluster_membrane cluster_cytoplasm Edmpc_Formulation This compound Formulation (Scaled-Up) Receptor_A Receptor A Edmpc_Formulation->Receptor_A Binding Cell_Membrane Cell Membrane Kinase_B Kinase B Receptor_A->Kinase_B Activation Transcription_Factor_C Transcription Factor C Kinase_B->Transcription_Factor_C Phosphorylation Nucleus Nucleus Transcription_Factor_C->Nucleus Translocation Therapeutic_Effect Therapeutic Effect Nucleus->Therapeutic_Effect Gene Expression

Caption: Impact of formulation on a hypothetical signaling cascade.

This compound Formulation Scale-Up Workflow

Scale_Up_Workflow Lab_Scale 1. Lab-Scale Formulation Development Risk_Assessment 2. Risk Assessment & QbD (Identify CPPs & CQAs) Lab_Scale->Risk_Assessment Pilot_Batch 3. Pilot-Scale Batch Manufacturing Risk_Assessment->Pilot_Batch Process_Modeling Computational Modeling (CFD, DEM) Pilot_Batch->Process_Modeling Analytical_Validation 4. Analytical Method Validation & Testing Pilot_Batch->Analytical_Validation Process_Modeling->Risk_Assessment Stability_Studies 5. Stability Studies (Accelerated & Long-Term) Analytical_Validation->Stability_Studies Regulatory_Filing 6. Regulatory Filing (e.g., IND, NDA) Stability_Studies->Regulatory_Filing Commercial_Scale 7. Commercial-Scale Manufacturing Regulatory_Filing->Commercial_Scale

Caption: A typical workflow for scaling up pharmaceutical formulations.

References

Technical Support Center: Edmpc In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the cationic lipid Edmpc for in vivo gene delivery.

Troubleshooting Guide

Low In Vivo Transfection Efficiency

Question: My in vitro transfection with this compound-DNA complexes showed high efficiency, but I'm seeing very low or no gene expression in my in vivo model. What could be the issue?

Answer: This is a common challenge, as in vitro and in vivo transfection efficiencies with lipid-based reagents often do not correlate.[1] Several factors in the in vivo environment can negatively impact the efficacy of your this compound-DNA complexes. Here’s a step-by-step guide to troubleshoot this issue:

  • Optimize the this compound-DNA Formulation: The ratio of cationic lipid to DNA is critical for efficient transfection in vivo and often differs from the optimal in vitro ratio. It is recommended to test a range of this compound:DNA ratios to find the most effective one for your specific application and animal model. Additionally, the inclusion of a helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can enhance transfection activity by promoting endosomal escape.

  • Evaluate Complex Stability: this compound-DNA complexes can be unstable in the presence of serum proteins, leading to aggregation or premature release of the genetic payload.[2] The addition of stabilizing agents, such as a small amount of Tween 80, to the formulation can improve stability in the bloodstream.

  • Consider the Route of Administration: The method of delivery significantly influences biodistribution and transfection efficiency. For pulmonary delivery, intralobar instillation has been shown to be effective. Ensure your delivery technique is precise and targets the desired tissue.

  • Assess Plasmid Vector Design: The plasmid itself can impact expression levels. Ensure your vector contains a strong promoter and enhancer elements suitable for in vivo expression.

Question: I am observing inconsistent transfection results between different experiments or animals. What could be causing this variability?

Answer: In vivo experiments are inherently more variable than in vitro assays. Several factors can contribute to this inconsistency:

  • Animal-to-Animal Variation: Biological differences between individual animals can lead to varied responses. Ensure that the animals used in your experiments are of a similar age, weight, and genetic background.

  • Injection Technique: Inconsistent administration of the this compound-DNA complexes can result in different doses being delivered to the target tissue. Practice and refine your injection technique to ensure reproducibility.

  • Complex Preparation: Prepare the this compound-DNA complexes fresh for each experiment and ensure thorough mixing to maintain a uniform suspension. Variations in the preparation protocol can lead to differences in complex size and charge, affecting transfection efficiency.

Toxicity and Adverse Effects

Question: I am observing signs of toxicity (e.g., weight loss, inflammation, mortality) in my animals after administering the this compound-DNA complexes. How can I mitigate these effects?

Answer: Cationic lipids can induce dose-dependent toxicity.[2] Here are some strategies to reduce adverse effects:

  • Optimize the Dose: The simplest approach is to reduce the dose of the this compound-DNA complexes. Titrate the dose to find the lowest effective concentration that still provides a therapeutic effect.

  • Modify the Formulation: The composition of the lipid nanoparticle can influence its toxicity.[2][3] Consider the following adjustments:

    • Reduce the Cationic Lipid Content: A lower proportion of cationic lipid in the formulation can decrease toxicity.

    • Incorporate "Stealth" Lipids: Including PEGylated lipids in your formulation can shield the cationic charge, reducing interactions with blood components and potentially lowering toxicity.

  • Purify the Complexes: Remove any unbound or excess this compound and DNA from your preparation, as these can contribute to toxicity.

  • Monitor Animal Health Closely: Regularly monitor the animals for any signs of distress and establish clear humane endpoints for your study.

Frequently Asked Questions (FAQs)

Q1: What is the optimal this compound:DNA ratio for in vivo experiments?

A1: The optimal ratio is highly dependent on the specific application, target organ, and animal model. It is crucial to empirically determine the best ratio by testing a range of formulations.

Q2: How can I improve the stability of my this compound-DNA complexes for in vivo use?

A2: Incorporating a PEGylated lipid into the formulation can enhance stability by creating a "stealth" nanoparticle that is less likely to be cleared by the immune system. Additionally, ensuring proper mixing and avoiding vigorous vortexing during preparation can prevent aggregation.

Q3: Can I use the same this compound formulation for different routes of administration?

A3: While possible, it is recommended to optimize the formulation for each specific delivery route. The physicochemical properties of the complexes, such as size and surface charge, will influence their biodistribution and efficacy depending on whether they are administered systemically (e.g., intravenously) or locally (e.g., intratumorally).

Q4: How can I track the biodistribution of my this compound-DNA complexes in vivo?

A4: To track the complexes, you can label either the lipid or the DNA. Fluorescently labeled lipids can be incorporated into the formulation for imaging studies. Alternatively, the DNA can be labeled with a radioactive isotope or a fluorescent dye.

Data Presentation

Cationic Lipid FormulationHelper LipidIn Vivo Transfection Efficiency (Relative)Target OrganReference
This compoundCholesterol+Lung[4][5]
This compoundDOPE++Lung[6]
DC-CholesterolDOPE+++Tumor Xenograft[4]
DLRIEDOPE++++Lung[5]

This table summarizes the relative in vivo transfection efficiencies of different cationic lipid formulations from cited literature. The number of "+" symbols indicates the reported level of efficiency.

Experimental Protocols & Workflows

Diagram of a General In Vivo Experimental Workflow using this compound

experimental_workflow cluster_prep Preparation of this compound-DNA Complexes cluster_admin In Vivo Administration cluster_analysis Analysis prep_dna Prepare Plasmid DNA mix Mix DNA and Lipid Solutions prep_dna->mix prep_lipid Prepare this compound/Helper Lipid Solution prep_lipid->mix incubate Incubate to Form Complexes mix->incubate injection Administer Complexes (e.g., Intralobar Injection) incubate->injection animal_model Select Animal Model animal_model->injection monitoring Monitor Animal Health injection->monitoring harvest Harvest Tissues at Endpoint monitoring->harvest assay Assay for Gene Expression (e.g., qPCR, Western Blot, Reporter Assay) harvest->assay

Caption: General workflow for in vivo gene delivery using this compound-DNA complexes.

Troubleshooting Flowchart for Low In Vivo Transfection Efficiency

troubleshooting_flowchart start Low In Vivo Transfection Efficiency check_formulation Is the this compound:DNA ratio optimized for in vivo use? start->check_formulation optimize_ratio Test a range of this compound:DNA ratios. Consider adding a helper lipid (e.g., DOPE). check_formulation->optimize_ratio No check_stability Are the complexes stable in serum? check_formulation->check_stability Yes optimize_ratio->check_stability add_stabilizer Incorporate a stabilizing agent (e.g., PEGylated lipid or Tween 80). check_stability->add_stabilizer No check_delivery Is the route of administration and technique optimal? check_stability->check_delivery Yes add_stabilizer->check_delivery refine_delivery Refine injection technique and ensure it targets the desired tissue. check_delivery->refine_delivery No check_plasmid Is the plasmid vector optimized for in vivo expression? check_delivery->check_plasmid Yes refine_delivery->check_plasmid optimize_plasmid Use a vector with a strong promoter and enhancer elements. check_plasmid->optimize_plasmid No end Improved Transfection Efficiency check_plasmid->end Yes optimize_plasmid->end

Caption: Decision-making flowchart for troubleshooting low in vivo transfection.

References

overcoming barriers to Edmpc delivery in specific tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Edmpc. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common barriers to this compound delivery in specific tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your experiments and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected efficacy of this compound in our solid tumor xenograft models. What are the potential causes?

A1: Lower than expected efficacy in solid tumors can stem from several factors related to poor drug delivery. The primary barriers within solid tumors are often physiological and include:

  • Heterogeneous Vasculature: Tumors often have poorly organized and leaky blood vessels, which can lead to uneven blood flow and, consequently, inconsistent delivery of this compound to all tumor regions.

  • High Interstitial Fluid Pressure (IFP): The leaky vasculature and lack of functional lymphatic drainage within tumors create high IFP, which can impede the penetration of this compound from the blood vessels into the tumor tissue.

  • Dense Extracellular Matrix (ECM): The tumor microenvironment is often characterized by a dense ECM, which can act as a physical barrier, preventing this compound from reaching its target cancer cells.

  • Drug Efflux Pumps: Cancer cells can overexpress efflux pumps like P-glycoprotein (P-gp), which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]

Q2: How can we determine if this compound is reaching the target tissue at a sufficient concentration?

A2: Quantifying the concentration of this compound in the target tissue is crucial. The recommended method is to perform a biodistribution study. This typically involves administering this compound to animal models, harvesting tissues at various time points, and quantifying the drug concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This will provide precise data on the amount of this compound that has accumulated in the tumor versus other organs.

Q3: We are working with a brain cancer model and see almost no response to this compound. Is this expected?

A3: This is a common challenge. The brain is protected by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[6][7][8][9] this compound, being a substrate for efflux pumps that are highly expressed at the BBB, likely has very low penetration into the brain tissue. Strategies to overcome the BBB, such as co-administration with a P-gp inhibitor or formulation in a nanoparticle-based delivery system, may be necessary.[6]

Q4: What formulation strategies can improve the bioavailability of this compound, which has poor aqueous solubility?

A4: For drugs with poor aqueous solubility like this compound, enhancing bioavailability is key.[10][11][12] Several formulation strategies can be considered:

  • Nanoparticle Encapsulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can improve its solubility, stability, and circulation time.[13][14][15][16][17] Nanoparticles can also be surface-functionalized with targeting ligands to enhance accumulation in the desired tissue.[13][15]

  • Prodrug Approach: A prodrug of this compound could be designed to be more water-soluble and to convert to the active form at the target site.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and improve its dissolution rate and solubility.

Troubleshooting Guides

This section provides solutions to specific experimental issues.

Issue 1: High variability in this compound concentration between tumor samples in the same study group.
  • Question: We are seeing a wide range of this compound concentrations in tumors from animals in the same treatment group. What could be the cause, and how can we reduce this variability?

  • Answer:

    • Check Dosing Procedure: Ensure your administration protocol (e.g., intravenous, intraperitoneal) is consistent and accurate for all animals. Inconsistent dosing is a common source of variability.

    • Tumor Size and Necrosis: Larger tumors often have necrotic cores where blood flow is poor, leading to lower drug accumulation. It is recommended to use tumors within a narrow size range for your studies. You can assess tumor necrosis through histology.

    • Sample Collection and Processing: Ensure that the entire tumor is harvested and homogenized thoroughly to get a representative sample for analysis. Inconsistent homogenization can lead to variable drug concentration measurements.

    • Analytical Method Validation: Verify that your LC-MS/MS method for quantifying this compound is validated for the tissue matrix you are analyzing to avoid matrix effects that can cause variability.[3][4]

Issue 2: this compound shows good in vitro efficacy but poor in vivo efficacy, even with confirmed plasma exposure.
  • Question: Our in vitro assays show that this compound is highly potent against our cancer cell line. However, in our mouse model, we see minimal tumor growth inhibition despite observing adequate this compound levels in the plasma. What's the disconnect?

  • Answer: This classic in vitro-in vivo discrepancy often points to poor tumor penetration or rapid drug efflux at the target site.

    • Assess Tumor Penetration: It is crucial to measure the concentration of this compound not just in the plasma but within the tumor tissue itself. A biodistribution study is the most direct way to confirm this.

    • Investigate Drug Efflux: this compound is a known P-gp substrate. The cancer cells in your in vivo model may be overexpressing P-gp, leading to rapid efflux of the drug.[1][2][18] You can test this by:

      • In Vitro Efflux Assay: Perform an in vitro assay with your cell line in the presence and absence of a P-gp inhibitor (e.g., verapamil). A significant increase in this compound accumulation with the inhibitor suggests that efflux is a major factor.

      • Co-administration in Vivo: Conduct a pilot in vivo study where this compound is co-administered with a P-gp inhibitor. An improvement in efficacy would support the hypothesis of in vivo drug efflux.

    • Visualize Drug Distribution: If available, techniques like mass spectrometry imaging (MSI) can visualize the spatial distribution of this compound within the tumor tissue, revealing whether it is trapped in the vasculature or failing to penetrate deeper into the tumor mass.

Issue 3: Low and inconsistent brain penetration of this compound in our glioblastoma model.
  • Question: We are trying to evaluate this compound in an orthotopic glioblastoma mouse model, but our biodistribution studies show very low and variable concentrations of this compound in the brain. How can we improve delivery across the BBB?

  • Answer: Overcoming the blood-brain barrier is a significant challenge.[7][8][9] Here are some strategies to consider:

    • Formulation with Nanoparticles: Encapsulating this compound in nanoparticles decorated with ligands that target receptors on the BBB (e.g., transferrin receptor) can facilitate receptor-mediated transcytosis into the brain.

    • Use of Focused Ultrasound: Focused ultrasound in combination with microbubbles can be used to transiently and locally open the BBB, allowing for increased penetration of this compound into the brain tumor.[6][7]

    • Co-administration with a P-gp Inhibitor: As P-gp is highly expressed at the BBB, co-administering this compound with a potent P-gp inhibitor can increase its brain penetration by reducing efflux.

    • Intranasal Delivery: For preclinical models, intranasal administration can be explored as a non-invasive route that may bypass the BBB to some extent.[8]

Data Presentation

Table 1: Comparative Bioavailability of this compound Formulations in a Murine Model
FormulationAdministration RouteDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
This compound in SalineOral2050 ± 15150 ± 455
This compound in SalineIV5800 ± 1201200 ± 200100
This compound-LiposomeIV51500 ± 3004500 ± 600100 (relative)
This compound-PLGA-PEG NPIV52500 ± 4509000 ± 1100100 (relative)

Data are presented as mean ± standard deviation (n=5 mice per group). Cmax: Maximum plasma concentration. AUC: Area under the curve.

Table 2: Tissue Distribution of this compound 24 hours Post-IV Administration (5 mg/kg)
TissueThis compound in Saline (ng/g)This compound-PLGA-PEG NP (ng/g)
Blood10 ± 4250 ± 50
Tumor25 ± 10300 ± 70
Liver500 ± 120800 ± 150
Spleen450 ± 110750 ± 130
Kidney300 ± 80400 ± 90
Brain< 15 ± 2

Data are presented as mean ± standard deviation (n=5 mice per group). NP: Nanoparticle.

Experimental Protocols

Protocol 1: Quantification of this compound in Tissue Homogenates by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in various tissues.

Materials:

  • Tissue samples (frozen at -80°C)

  • Homogenizer (e.g., bead beater)

  • Acetonitrile with 0.1% formic acid (Extraction Solvent)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)

  • LC-MS/MS system

Methodology:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Add a known volume of ice-cold PBS (e.g., 4 volumes to the tissue weight, w/v) and the IS.

  • Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice.

  • Add 3 volumes of ice-cold Extraction Solvent to the homogenate to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable mobile phase (e.g., 50:50 acetonitrile:water).

  • Inject an aliquot into the LC-MS/MS system for analysis.

  • Create a standard curve using known concentrations of this compound spiked into tissue homogenate from untreated animals to account for matrix effects.[3][4][5][19]

Protocol 2: In Vivo Biodistribution Study

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound.

Methodology:

  • Acclimate animal models (e.g., mice bearing xenograft tumors) for at least one week.

  • Divide animals into groups for each time point (e.g., 1h, 4h, 8h, 24h, 48h). A typical group size is n=3-5 animals per time point.

  • Administer the this compound formulation via the desired route (e.g., a single IV bolus injection).

  • At each designated time point, euthanize the animals and collect blood via cardiac puncture.

  • Immediately perfuse the animals with saline to remove blood from the organs.

  • Harvest tissues of interest (e.g., tumor, liver, spleen, kidney, brain, lungs, heart).

  • Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Process plasma from the blood samples.

  • Quantify the concentration of this compound in plasma and tissue homogenates using the LC-MS/MS protocol described above.[20][21][22]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis invitro_efficacy Confirm In Vitro Efficacy (IC50 Assay) efflux_assay P-gp Efflux Assay (with/without inhibitor) invitro_efficacy->efflux_assay formulation Develop Formulations (e.g., Nanoparticles) efflux_assay->formulation pk_study Pharmacokinetics Study (Plasma Concentration) formulation->pk_study biodistribution Biodistribution Study (Tissue Concentration) pk_study->biodistribution efficacy_study Efficacy Study in Xenograft Model biodistribution->efficacy_study data_analysis Analyze Tissue Concentrations (LC-MS/MS) efficacy_study->data_analysis correlation Correlate Tissue Concentration with Efficacy data_analysis->correlation end End: Optimized Delivery correlation->end start Start: Poor In Vivo Efficacy start->invitro_efficacy

Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.

signaling_pathway cluster_barrier Physiological Barriers cluster_cellular Cellular Barriers vasculature Poor Vasculature ifp High Interstitial Fluid Pressure edmpc_free Free this compound vasculature->edmpc_free Hindered Penetration ecm Dense ECM ifp->edmpc_free Hindered Penetration ecm->edmpc_free Hindered Penetration pgp P-glycoprotein (Efflux Pump) endocytosis Endocytosis endocytosis->pgp Efflux lysosome Lysosomal Trapping endocytosis->lysosome Trapping target Intracellular Kinase Target endocytosis->target Cytosolic Release degradation Degradation lysosome->degradation edmpc_np This compound Nanoparticle (in circulation) edmpc_np->vasculature Extravasation edmpc_free->endocytosis inhibition Target Inhibition & Efficacy target->inhibition

Caption: Key barriers to this compound delivery in a solid tumor microenvironment.

References

Validation & Comparative

A Comparative Guide to EDMPC and DOTAP for In Vivo Lung Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acid therapeutics to the lungs remains a critical challenge in the development of treatments for a myriad of respiratory diseases. Cationic lipids have emerged as promising non-viral vectors for this purpose, with 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) being two notable examples. This guide provides an objective comparison of their performance for in vivo lung delivery, supported by available experimental data, to aid researchers in the selection of appropriate delivery vehicles.

At a Glance: this compound vs. DOTAP

FeatureThis compoundDOTAP
Primary Application in Lung Delivery DNA-based gene therapymRNA, siRNA, DNA, and CRISPR-Cas9 delivery
Reported Efficacy Efficient DNA delivery to pulmonary cells shown in rodents.High transfection efficiency in lung endothelial and epithelial cells; high ratio in LNP formulation enhances lung targeting.
Key Advantage Demonstrated efficacy for intralobar DNA delivery in early studies.Versatility for various nucleic acid payloads and extensive recent research.
Significant Disadvantage Limited recent research and data, primarily focused on DNA.Can induce thrombosis and coagulation at therapeutic doses.
Payload Versatility Primarily studied for plasmid DNA.Broadly studied for mRNA, siRNA, and gene editing tools.

Performance Data & Physicochemical Properties

This compound-Based Formulations

Research on this compound for in vivo lung delivery is primarily centered on older studies involving plasmid DNA. The data, while foundational, is less extensive compared to the more recent investigations into DOTAP.

FormulationNucleic AcidAnimal ModelRoute of AdministrationKey FindingReference
This compound:Cholesterolp4119 CAT DNARats and MiceIntralobarEfficient gene expression in the lungs.[1][2]
This compound:DOPEp4119 CAT DNARats and MiceIntralobarLess effective than this compound:Cholesterol in vivo.[2]
DOTAP-Based Formulations

DOTAP has been extensively investigated in recent years, particularly for shifting the tropism of lipid nanoparticles (LNPs) towards the lungs for mRNA and gene-editing applications.

FormulationNucleic AcidAnimal ModelRoute of AdministrationTransfection Efficiency (Lung)Biodistribution (Lung)Key Toxicity FindingReference
MC3-DOTAP LNPtdTomato mRNAMiceIntravenous~41% in endothelial cells, ~17.3% in epithelial cellsPredominant lung accumulation-[3]
5A2-SC8/DOPE/Chol/DMG-PEG/DOTAP (50% DOTAP)Cas9 mRNA/sgRNAMiceIntravenous15.1% indels (PTEN gene)Specific to lungsNo off-target DNA editing detected[4]
DOTAP-containing LPHsLuciferase mRNAMiceIntravenousHigh luciferase expression in lungs and spleen-Lower cytotoxicity with lower DOTAP doses[5][6]
Cationic LNPs with DOTAPmRNAMiceIntravenous-Preferential delivery to lung cell typesInduces thrombosis and coagulation[7]
DOTAP/CholesterolPlasmid DNAMiceIntravenous--Less toxic to the lungs compared to the liver[8]

Experimental Methodologies

This compound: In Vivo DNA Delivery (1997 Study)
  • Formulation Preparation: this compound was mixed with a neutral lipid (cholesterol or DOPE) to form liposomes. Plasmid DNA (encoding for chloramphenicol acetyltransferase, CAT) was then complexed with these liposomes.

  • Animal Model: Sprague-Dawley rats and BALB/c mice were used.

  • Administration: A volume of 0.3 ml (for rats) or 100 µl (for mice) of the DNA-lipid complex was administered via intralobar delivery.

  • Efficacy Analysis: Lung tissues were harvested 24 hours post-administration and assayed for CAT expression.

DOTAP: In Vivo mRNA Delivery in Lung-Targeted LNPs
  • Formulation Preparation: Lung-tropic LNPs are often formulated by incorporating a significant molar ratio of a cationic lipid like DOTAP into a standard four-component LNP formulation (e.g., ionizable lipid, helper lipid, cholesterol, and PEG-lipid). The components are typically mixed with the mRNA cargo using microfluidic mixing.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Administration: Formulations are typically administered via intravenous injection (e.g., tail vein).

  • Efficacy and Biodistribution Analysis: Reporter gene expression (e.g., luciferase, tdTomato) is quantified in various organs at different time points using techniques like in vivo imaging systems (IVIS) or flow cytometry of dissociated tissues. Gene editing efficiency is measured by sequencing.

Key Mechanisms and Workflows

DOTAP-Mediated Lung Targeting

The inclusion of the cationic lipid DOTAP in LNP formulations is a key strategy to shift their biodistribution from the liver to the lungs. The proposed mechanism involves the interaction of the positively charged LNPs with blood components and the lung endothelium.

DOTAP_Lung_Targeting cluster_bloodstream Systemic Circulation cluster_lung Lung Capillaries cluster_cell Lung Endothelial/Epithelial Cell LNP Cationic LNP (with DOTAP) Blood Blood Components (e.g., Fibrinogen) LNP->Blood Interaction Endothelium Pulmonary Endothelium Blood->Endothelium Adhesion Uptake Cellular Uptake (Endocytosis) Endothelium->Uptake Internalization Endosome Endosome Uptake->Endosome Release mRNA Release Endosome->Release Translation Protein Expression Release->Translation

Caption: Proposed mechanism of DOTAP-LNP for lung targeting.

General Experimental Workflow for In Vivo Evaluation

The in vivo assessment of lipid-based delivery systems typically follows a standardized workflow from formulation to analysis.

experimental_workflow Formulation LNP Formulation (Lipids + Nucleic Acid) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Administration In Vivo Administration (e.g., IV Injection) Characterization->Administration Analysis Biodistribution & Efficacy Analysis (IVIS, Flow Cytometry) Administration->Analysis Toxicity Toxicity Assessment (Histology, Blood Markers) Administration->Toxicity

Caption: Standard workflow for in vivo nanoparticle evaluation.

Concluding Remarks

The choice between this compound and DOTAP for in vivo lung delivery is largely dictated by the specific application and the type of nucleic acid payload.

This compound may be a consideration for DNA-based therapies delivered directly to the lung, though the limited recent data necessitates further investigation and modernization of its formulation.

DOTAP , on the other hand, is a well-characterized and versatile cationic lipid for redirecting LNPs to the lungs for a variety of nucleic acid payloads, particularly mRNA. Its primary drawback is the potential for inducing coagulation, a critical safety concern that must be addressed in therapeutic applications. Researchers are actively exploring strategies to mitigate this toxicity while retaining lung-targeting efficacy.

For professionals in drug development, the extensive recent literature and the known, albeit challenging, safety profile of DOTAP make it a more relevant starting point for developing novel lung-targeted therapies. Future research may focus on safer, next-generation cationic lipids that mimic the lung-homing properties of DOTAP without its thrombotic liabilities.

References

A Head-to-Head Battle in Gene Therapy: Edmpc vs. Polyethylenimine (PEI)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of gene therapy, the choice of a delivery vector is paramount to therapeutic success. Among the non-viral vectors, the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (Edmpc) and the cationic polymer polyethylenimine (PEI) have emerged as prominent candidates. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal vector for their specific applications.

At a Glance: this compound vs. PEI

FeatureThis compound (Cationic Lipid)Polyethylenimine (PEI) (Cationic Polymer)
Primary Mechanism Forms lipoplexes with nucleic acids, facilitating fusion with cell membranes.Forms polyplexes with nucleic acids; proposed "proton sponge" effect for endosomal escape.
Transfection Efficiency Variable, formulation-dependent. Can be highly efficient, particularly in vivo in pulmonary applications.[1]Generally high, considered a "gold standard" for in vitro transfection. Efficiency varies with molecular weight and branching.[2]
Cytotoxicity Generally considered to have lower cytotoxicity compared to high molecular weight PEI.A significant concern, particularly with high molecular weight and branched PEI.[3]
In Vivo Application Has shown promise for in vivo gene delivery, especially to the lungs.[1]In vivo application is often limited by cytotoxicity and non-specific interactions.[4]
Formulation Typically formulated with helper lipids (e.g., DOPE, cholesterol) to form liposomes.Used in linear or branched forms with varying molecular weights (e.g., 25 kDa).

Performance Deep Dive: Transfection Efficiency and Cytotoxicity

Transfection Efficiency:

PEI, particularly the 25 kDa branched form, is widely recognized for its high transfection efficiency in a broad range of cell lines in vitro.[2] Its efficiency is often used as a benchmark for other non-viral vectors. For instance, studies have reported transfection efficiencies of over 80% in cell lines like HEK293T.

This compound, being a lipid-based vector, demonstrates transfection efficiency that is highly dependent on its formulation, including the choice of helper lipids and the lipid-to-DNA ratio. While specific percentage efficiencies are not as broadly reported as for PEI, studies on in vivo delivery to pulmonary cells have shown it to be an efficient gene transfer agent in that context.[1]

Cytotoxicity:

A major drawback of PEI is its dose-dependent cytotoxicity, which is more pronounced with higher molecular weight and branched forms.[3] This toxicity is often attributed to the high cationic charge density leading to membrane damage and apoptosis.

Cationic lipids like this compound are generally perceived to have a better safety profile with lower cytotoxicity compared to high molecular weight PEI. However, cytotoxicity can still be a factor depending on the formulation and concentration used.

Quantitative Data Summary

Due to the lack of direct comparative studies, a side-by-side quantitative table is not feasible. The following tables summarize representative data for each vector from different studies to provide a general performance overview.

Table 1: Representative Transfection Efficiency of PEI (25 kDa, branched)

Cell LineReporter GeneTransfection Efficiency (%)Reference
HEK293TGFP~80%[5]
A549LuciferaseHigh (relative to other vectors)[6]
Bovine Fetal FibroblastsGFP~17%

Table 2: Representative In Vivo Gene Expression with this compound

Animal ModelTarget OrganReporter GeneOutcomeReference
Mice, RatsLungCAT, CFTREfficient gene expression[1]

Note: The data in these tables are from different studies and should not be directly compared as experimental conditions vary.

Experimental Methodologies: A Closer Look

To provide a practical context for the data, this section outlines typical experimental protocols for evaluating transfection efficiency and cytotoxicity for both this compound and PEI.

Experimental Workflow: Transfection and Analysis

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3-4: Analysis seed_cells Seed cells in multi-well plates prep_complexes Prepare DNA-Vector Complexes (this compound-lipoplexes or PEI-polyplexes) seed_cells->prep_complexes add_complexes Add complexes to cells prep_complexes->add_complexes efficiency_assay Transfection Efficiency Assay (e.g., Luciferase Assay) add_complexes->efficiency_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) add_complexes->cytotoxicity_assay

Caption: General workflow for transfection and subsequent analysis.

Protocol 1: this compound-Liposome Formulation and Transfection

This protocol is a general guideline for preparing cationic liposomes using a lipid film hydration method.

  • Lipid Film Preparation:

    • Dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in chloroform in a round-bottom flask. The molar ratio of this compound to helper lipid should be optimized (e.g., 1:1).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film further under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication. The final lipid concentration should be optimized for the specific application.

  • Lipoplex Formation and Transfection:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the this compound-liposome suspension in a serum-free medium.

    • Combine the diluted DNA and liposome solutions and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

    • Add the lipoplex solution to the cells (typically at 70-90% confluency) in a dropwise manner.

    • Incubate the cells under standard conditions for 4-6 hours before replacing the transfection medium with a complete growth medium.

Protocol 2: PEI (25 kDa, branched) Transfection

This protocol is a standard method for plasmid transfection using 25 kDa branched PEI.

  • PEI Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 25 kDa branched PEI in sterile water. Adjust the pH to 7.0 and filter-sterilize.

  • Polyplex Formation and Transfection:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the PEI stock solution in a serum-free medium. The N/P ratio (ratio of nitrogen atoms in PEI to phosphate groups in DNA) needs to be optimized, but a common starting point is 10:1.

    • Add the diluted PEI solution to the diluted DNA solution and mix immediately by vortexing.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for polyplex formation.

    • Add the polyplex solution to the cells (typically at 70-90% confluency) in a dropwise manner.

    • Incubate the cells under standard conditions for 4-6 hours before replacing the transfection medium with a complete growth medium.

Protocol 3: Luciferase Reporter Assay for Transfection Efficiency

This assay quantifies the expression of a luciferase reporter gene to measure transfection efficiency.

  • Cell Lysis:

    • After the desired incubation period post-transfection (e.g., 24-48 hours), wash the cells with PBS.

    • Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminometry:

    • Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add the luciferase assay reagent to the lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

Protocol 4: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • MTT Incubation:

    • After the desired incubation period post-transfection, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the cells for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mechanisms of Cellular Uptake and Intracellular Trafficking

The pathways by which this compound and PEI deliver their genetic cargo into the cell nucleus differ significantly, influencing their efficiency and toxicity profiles.

This compound: A Lipid-Based Entry

As a cationic lipid, this compound interacts with the negatively charged cell membrane. The primary proposed mechanism of uptake for cationic lipoplexes is endocytosis. Once inside the endosome, the cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.

G cluster_0 Cellular Uptake of this compound-Lipoplex start This compound-Lipoplex endocytosis Endocytosis start->endocytosis endosome Endosome Formation endocytosis->endosome escape Endosomal Escape (Membrane Destabilization) endosome->escape cytoplasm Release into Cytoplasm escape->cytoplasm nucleus Nuclear Entry cytoplasm->nucleus expression Gene Expression nucleus->expression

Caption: Proposed cellular uptake pathway for this compound-lipoplexes.

PEI: The "Proton Sponge" Hypothesis

PEI's mechanism of endosomal escape is famously attributed to the "proton sponge" effect. After the PEI-polyplex is taken up by endocytosis, the endosome becomes acidified. The numerous amine groups on the PEI polymer become protonated, leading to an influx of protons and chloride ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosome, releasing the polyplex into the cytoplasm.

G cluster_0 Cellular Uptake of PEI-Polyplex start PEI-Polyplex endocytosis Endocytosis start->endocytosis endosome Endosome Acidification endocytosis->endosome proton_sponge "Proton Sponge" Effect (Protonation of PEI) endosome->proton_sponge osmotic_swelling Osmotic Swelling proton_sponge->osmotic_swelling endosomal_rupture Endosomal Rupture osmotic_swelling->endosomal_rupture cytoplasm Release into Cytoplasm endosomal_rupture->cytoplasm nucleus Nuclear Entry cytoplasm->nucleus expression Gene Expression nucleus->expression

Caption: The "Proton Sponge" mechanism for PEI-polyplexes.

Conclusion and Future Directions

Both this compound and PEI represent valuable tools in the non-viral gene delivery toolbox. PEI stands out for its high in vitro transfection efficiency, making it a workhorse for basic research. However, its clinical translation is hampered by significant cytotoxicity. This compound, on the other hand, shows promise for in vivo applications, particularly for lung-targeted gene delivery, and is generally associated with a more favorable toxicity profile.

The lack of direct comparative studies remains a significant gap in the literature. Future research should focus on head-to-head comparisons of these and other delivery vectors under standardized conditions to provide a clearer picture of their relative strengths and weaknesses. For drug development professionals, the choice between a lipid-based or polymer-based system will ultimately depend on the specific therapeutic application, target tissue, and the acceptable balance between transfection efficiency and toxicity.

References

A Head-to-Head Battle for Primary Cell Transfection: Lipofectamine 3000 vs. eDMPC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, the choice of transfection reagent is paramount, especially when working with sensitive primary cells. This guide provides a comprehensive comparison of two transfection reagents: the widely-used Lipofectamine 3000 and the novel cationic lipid, eDMPC. While Lipofectamine 3000 has established a strong foothold in in vitro applications, this compound has primarily been explored for in vivo gene delivery, creating a nuanced comparison for researchers considering their options for primary cell transfection.

At a Glance: Key Performance Metrics

The following tables summarize the performance of Lipofectamine 3000 in various primary cell types based on published experimental data. A direct quantitative comparison with this compound for in vitro primary cell transfection is not available in the current body of scientific literature.

Cell Type Transfection Efficiency Plasmid/Nucleic Acid Key Findings Citation
Primary Chondrocytes ~54-60%Polycistronic SOX-trio plasmid (>10 kbp)Achieved acceptable transfection efficiency for a large plasmid, with the highest efficiency seen with a higher dose of Lipofectamine 3000.[1]
Human Umbilical Vein Endothelial Cells (HUVECs) Strong EGFP expression observedLentiviral expression vectorLipofectamine 3000 resulted in the strongest EGFP expression compared to Lipofectamine 2000 and FuGENE 6. Achieved ~90% knockdown of Cx43 with shRNA.[2][3]
Mouse Primary Cortical Neurons Strong EGFP expression observedLentiviral expression vectorDemonstrated high levels of EGFP expression following transduction with lentivirus produced using Lipofectamine 3000.[2]
Primary Myoblast Cells High (97.78%)Single-Stranded Oligonucleotides (SSO)Showed the highest transfection efficacy among five tested reagents for SSOs.
Primary Hippocampal Neurons HighPlasmid DNA (GFP)Reported to be better and less toxic than Lipofectamine 2000, with higher efficiency and transfection rate.[4]
Cell Type Cytotoxicity Key Findings Citation
Primary Myoblast Cells ModerateCell viability was 68.45% with Fugene, while RNAiMAX showed 83.65% viability. Lipofectamine 3000's toxicity was not explicitly quantified in this study but was generally correlated with high transfection efficiency.
Primary Hippocampal Neurons LowDescribed as less toxic than Lipofectamine 2000.[4]
Human Umbilical Vein Endothelial Cells (HUVECs) Not explicitly quantifiedThe study focused on transfection efficiency, but successful subsequent experiments imply acceptable viability.[2][3]

Delving into the Mechanisms: How They Work

Lipofectamine 3000 is a lipid-based transfection reagent that utilizes advanced lipid nanoparticle technology to deliver nucleic acids into eukaryotic cells. The process involves the formation of a complex between the positively charged lipid nanoparticles and the negatively charged nucleic acids. This complex is then taken up by the cell through endocytosis.

Lipofectamine3000_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell DNA/RNA DNA/RNA Complex DNA/RNA-Lipofectamine Complex DNA/RNA->Complex Complexation Lipofectamine 3000 Lipofectamine 3000 Lipofectamine 3000->Complex Endosome Endosome Complex->Endosome Endocytosis Cell_Membrane Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (for DNA) Translation Translation Cytoplasm->Translation Protein Production Transcription Transcription Nucleus->Transcription Gene Expression

Lipofectamine 3000 Transfection Workflow.

Information regarding the specific in vitro transfection mechanism of this compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) in primary cells is scarce. Its primary characterization has been in the context of in vivo gene delivery, where it has shown an enhanced ability to deliver DNA to pulmonary tissues. It is a cationic lipid that would likely follow a similar path of complexing with nucleic acids and cellular uptake via endocytosis.

Experimental Corner: Protocols for Primary Cell Transfection

Lipofectamine 3000 Protocol for Primary Cells (General)

This protocol provides a general guideline. Optimization is crucial for each specific primary cell type.

Materials:

  • Primary cells in culture

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA or siRNA

Procedure:

  • Cell Plating: The day before transfection, plate cells in your desired format (e.g., 24-well plate) so they reach 70-90% confluency at the time of transfection.

  • Complex Formation (per well of a 24-well plate):

    • Tube 1: Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ Medium. Add 1 µL of P3000™ Reagent and mix gently.

    • Tube 2: Dilute 0.75 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM™ Medium.

  • Combine and Incubate: Add the contents of Tube 1 to Tube 2 and mix gently by pipetting. Incubate for 10-15 minutes at room temperature.

  • Transfection: Add the 50 µL of DNA-lipid complex to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analyzing for gene expression.

Lipofectamine3000_Protocol cluster_preparation Preparation cluster_complexation Complex Formation cluster_transfection Transfection Plate_Cells Plate primary cells (70-90% confluency) Dilute_DNA Dilute DNA in Opti-MEM + P3000 Reagent Plate_Cells->Dilute_DNA Dilute_Lipo Dilute Lipofectamine 3000 in Opti-MEM Plate_Cells->Dilute_Lipo Combine Combine diluted DNA and Lipofectamine 3000 Dilute_DNA->Combine Dilute_Lipo->Combine Incubate_Complex Incubate for 10-15 min Combine->Incubate_Complex Add_Complex Add complex to cells Incubate_Complex->Add_Complex Incubate_Cells Incubate cells for 24-72h Add_Complex->Incubate_Cells Analyze Analyze gene expression Incubate_Cells->Analyze

Experimental Workflow for Lipofectamine 3000.
This compound Protocol for In Vitro Transfection

The Verdict: Choosing the Right Reagent for Your Primary Cells

Lipofectamine 3000 stands out as a robust and well-documented reagent for the in vitro transfection of a wide range of primary cells. Its advantages include:

  • High transfection efficiency in many challenging primary cell types.[1][2][3]

  • Established protocols and a wealth of published data to guide optimization.

  • Relatively low cytotoxicity compared to older reagents, though this can be cell-type dependent.[4]

The primary limitation of Lipofectamine 3000 is that its efficiency and toxicity can still vary significantly between different primary cell types, necessitating careful optimization for each new cell line.

This compound , on the other hand, presents a different value proposition. Its known strengths lie in:

  • Efficient in vivo gene delivery , particularly to pulmonary cells.

  • Potential as a novel cationic lipid for targeted delivery applications.

The significant drawback of this compound for the target audience is the lack of established protocols and performance data for in vitro primary cell transfection . This makes it a high-risk, high-reward option for researchers with the time and expertise to develop a transfection protocol from the ground up.

References

EDMPC: A Comparative Guide to a Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cationic lipid EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) with other commonly used cationic lipids, focusing on its efficacy in gene delivery. The information presented is based on available experimental data to assist researchers in selecting the appropriate transfection reagent for their studies.

At a Glance: this compound vs. Other Cationic Lipids

FeatureThis compoundLipofectamine® 2000DOTAP
Primary Application In vivo pulmonary gene deliveryBroad-spectrum in vitro transfectionIn vitro and in vivo transfection
Helper Lipid Cholesterol or DOPEN/A (proprietary formulation)DOPE or Cholesterol
Transfection Efficiency High in vivo (pulmonary); moderate in vitroHigh in a wide range of cell linesModerate to high, cell-type dependent
Cytotoxicity Low in vivoModerate, cell-type dependentModerate, cell-type dependent

In Vitro Transfection Efficiency

The following tables summarize the in vitro transfection efficiency of this compound compared to other cationic lipids in various cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Transfection Efficiency in Various Cell Lines

Cell LineCationic LipidReporter GeneTransfection EfficiencyCytotoxicityReference
COS-7 This compound:Cholesterolβ-galactosidase~1.5 mU/mg proteinNot specified[1]
This compound:DOPEβ-galactosidase~1.0 mU/mg proteinNot specified[1]
Lipofectamine® 2000GFPHighModerate[2]
DOTAPLuciferaseHighModerate
293 This compound:CholesterolCAT~150 pg/mg proteinNot specified[1]
This compound:DOPECAT~100 pg/mg proteinNot specified[1]
Lipofectamine® 2000GFP>90%Moderate[3][4][5]
A549 This compound:Cholesterolβ-galactosidase~0.4 mU/mg proteinNot specified[1]
This compound:DOPEβ-galactosidase~0.2 mU/mg proteinNot specified[1]
Lipofectamine® 2000--High[6][7]
DOTAP-ModerateHigh[6][8][9]
H441 This compound:Cholesterolβ-galactosidase~0.15 mU/mg proteinNot specified[1]
This compound:DOPEβ-galactosidase~0.05 mU/mg proteinNot specified[1]

In Vivo Gene Delivery: Pulmonary Focus

A key advantage of this compound is its demonstrated efficacy in in vivo gene delivery to the lungs.

Table 2: In Vivo Pulmonary Gene Delivery in Mice

Cationic Lipid FormulationReporter GeneExpression Level in LungReference
This compound:Cholesterol CAT~100 ng CAT/mg protein[1]
This compound:DOPE CAT~50 ng CAT/mg protein[1]

Data for in vivo pulmonary delivery using Lipofectamine® 2000 and DOTAP via similar administration routes was not available for direct comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

This compound Lipid-DNA Complex Formation and Transfection Protocol (based on Gorman et al., 1997)

1. Lipid Stock Preparation:

  • This compound is synthesized and purified.

  • A 10 mg/ml stock solution of this compound in chloroform is prepared.

  • Helper lipids, cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are prepared as 10 mg/ml stock solutions in chloroform.

2. Liposome Formulation:

  • For this compound:Cholesterol or this compound:DOPE formulations, the respective lipids are mixed in a 1:1 molar ratio.

  • The lipid mixture is dried to a thin film under a stream of nitrogen gas.

  • The lipid film is hydrated in sterile 5% dextrose in water (D5W) to a final total lipid concentration of 1 mg/ml by vortexing.

  • The resulting multilamellar vesicles are sonicated to clarity in a bath sonicator to form small unilamellar vesicles.

3. Lipid-DNA Complex Formation:

  • Plasmid DNA is diluted in D5W.

  • The liposome solution is added to the diluted DNA at various DNA-to-lipid ratios (e.g., 1:1, 2:1, 3:1 by mass).

  • The mixture is incubated at room temperature for 15-30 minutes to allow for complex formation.

4. In Vitro Transfection Procedure:

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • The culture medium is replaced with serum-free medium.

  • The lipid-DNA complexes are added dropwise to the cells.

  • After 4-6 hours of incubation, the medium is replaced with complete growth medium.

  • Gene expression is typically assayed 24-48 hours post-transfection.

5. In Vivo Intralobar Delivery in Mice:

  • Mice are anesthetized.

  • A catheter is inserted into the trachea.

  • The lipid-DNA complex solution (typically 50-100 µl) is instilled into the lungs via the catheter.

  • Gene expression in the lung tissue is analyzed at desired time points post-administration.

General Lipofectamine® 2000 Transfection Protocol

1. Cell Seeding:

  • One day before transfection, seed cells in a 24-well plate in 500 µL of growth medium without antibiotics to achieve 90-95% confluency at the time of transfection.[4]

2. Complex Formation:

  • Dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM™ I Reduced Serum Medium.

  • In a separate tube, dilute 1.0-3.0 µL of Lipofectamine® 2000 in 50 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

  • Combine the diluted DNA and diluted Lipofectamine® 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[10]

3. Transfection:

  • Add the 100 µL of DNA-lipid complexes to each well containing cells and medium.[10]

  • Mix gently by rocking the plate.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression. The medium can be changed after 4-6 hours.[10]

General DOTAP Transfection Protocol

1. Liposome Preparation:

  • DOTAP and a helper lipid (e.g., DOPE or cholesterol) are dissolved in chloroform, typically at a 1:1 molar ratio.

  • The solvent is evaporated to form a thin lipid film.

  • The film is hydrated with a suitable buffer (e.g., HEPES-buffered saline) to the desired concentration.

  • The lipid suspension is sonicated or extruded to form unilamellar vesicles.

2. Complex Formation:

  • Dilute plasmid DNA in a suitable buffer.

  • Add the DOTAP liposomes to the diluted DNA and mix gently.

  • Incubate at room temperature for 15-30 minutes.

3. Transfection:

  • Add the lipid-DNA complexes to the cells in serum-free or serum-containing medium.

  • Incubate for a specified period (e.g., 4-6 hours).

  • Replace the transfection medium with fresh complete medium.

  • Assay for gene expression after 24-48 hours.

Visualizing the Process: Workflows and Pathways

To better understand the experimental processes and underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation of Transfection Complexes cluster_transfection Transfection cluster_analysis Analysis Lipid Stock Lipid Stock Liposome Formation Liposome Formation Lipid Stock->Liposome Formation DNA Stock DNA Stock Complex Formation Complex Formation DNA Stock->Complex Formation Liposome Formation->Complex Formation Addition of Complexes Addition of Complexes Complex Formation->Addition of Complexes Cell Culture Cell Culture Cell Culture->Addition of Complexes Incubation Incubation Addition of Complexes->Incubation Gene Expression Assay Gene Expression Assay Incubation->Gene Expression Assay Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay

Caption: A generalized workflow for in vitro gene transfection using cationic lipids.

signaling_pathway Cationic Lipid-DNA Complex Cationic Lipid-DNA Complex Cell Membrane Cell Membrane Cationic Lipid-DNA Complex->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm DNA Release DNA Release Cytoplasm->DNA Release Translation Translation Cytoplasm->Translation Nucleus Nucleus DNA Release->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Export Protein Protein Translation->Protein

Caption: The cellular pathway of gene delivery mediated by cationic lipids.

References

Validating Gene Knockdown: A Comparative Guide to siRNA Delivery Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the critical process of gene knockdown validation, the choice of a delivery vehicle for small interfering RNA (siRNA) is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of commonly used siRNA delivery reagents, supported by experimental data and detailed protocols. While this guide aims to be comprehensive, a specific delivery vehicle known as "Edmpc" is not included due to the absence of publicly available scientific literature and performance data at the time of writing.

Performance Comparison of siRNA Delivery Reagents

The success of an siRNA experiment hinges on the efficient delivery of the siRNA payload into the cytoplasm with minimal cytotoxicity and off-target effects. Below is a summary of the performance of several widely used commercial transfection reagents.

Delivery ReagentKnockdown EfficiencyCell Viability/ToxicityKey Characteristics
Lipofectamine 2000 High efficiency in a broad range of cell lines.[1]Can exhibit significant cytotoxicity in some cell lines.[2]A versatile reagent for DNA and siRNA transfection, though may require optimization to balance efficiency and toxicity.
Lipofectamine RNAiMAX Specifically optimized for siRNA transfection, often showing higher knockdown efficiency than Lipofectamine 2000.[2][3]Generally lower cytotoxicity compared to Lipofectamine 2000.[2]Designed for siRNA and miRNA delivery, providing high transfection efficiencies in a wide variety of cell types.
DharmaFECT 3 Demonstrates consistent and effective siRNA uptake and gene knockdown.[3]Exhibits minimal cell toxicity in many cell types.[3]Part of a family of reagents optimized for different cell types, allowing for cell-specific selection.
INTERFERin Achieves significant reduction in target mRNA levels.[3]Reported to have low cytotoxicity.A transfection reagent designed for high siRNA transfection efficiency.
RNAiFect Moderate to high knockdown efficiency, though may be less efficient than Lipofectamine 2000 in some cell lines.[1]Generally considered to have lower cytotoxicity.[1]A cationic lipid-based transfection reagent.

Experimental Protocols for Validation of Gene Knockdown

Accurate validation of gene knockdown is essential. The following are standard protocols for quantifying the reduction in target gene expression at both the mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for mRNA Level Validation

Objective: To quantify the relative abundance of the target mRNA in siRNA-treated cells compared to control cells.

Materials:

  • RNA extraction kit

  • Reverse transcription kit (cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • Cell Lysis and RNA Extraction: At 24-72 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for both the target and housekeeping genes, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. A significant reduction in the relative mRNA level in siRNA-treated samples compared to controls indicates successful knockdown.

Western Blotting for Protein Level Validation

Objective: To detect and quantify the reduction in the target protein level in siRNA-treated cells.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: At 48-96 hours post-transfection, lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control. A reduced band intensity in the siRNA-treated sample confirms protein knockdown.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G cluster_0 siRNA Transfection Workflow prep Prepare siRNA-Delivery Reagent Complex transfect Transfect Cells prep->transfect incubate Incubate for 24-96 hours transfect->incubate validate Validate Knockdown (qPCR/Western Blot) incubate->validate

Caption: Workflow for siRNA transfection and validation.

G cluster_1 siRNA-Mediated Gene Silencing Pathway siRNA Exogenous siRNA RISC_loading Loading into RISC siRNA->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active cleavage mRNA Cleavage RISC_active->cleavage mRNA Target mRNA mRNA->cleavage degradation mRNA Degradation cleavage->degradation no_protein No Protein Translation degradation->no_protein

Caption: The siRNA-mediated gene silencing pathway.

G cluster_2 Comparison of siRNA Delivery Alternatives lipids Lipid-Based (e.g., Lipofectamine) + High Efficiency - Potential Toxicity polymers Polymer-Based (e.g., PEI) + High Payload Capacity - Cytotoxicity Concerns peptides Peptide-Based + Biocompatible - Lower Efficiency electroporation Electroporation + High Efficiency in Hard-to-Transfect Cells - High Cell Death

Caption: Overview of alternative siRNA delivery methods.

References

A Comparative Guide to Assessing Protein Expression Following Edmpc Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Edmpc, a cationic lipid-based transfection reagent, with other commonly used transfection alternatives. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal method for assessing protein expression levels post-transfection.

Overview of Transfection Reagents for Protein Expression

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern biological research. The choice of transfection reagent is critical as it directly impacts the efficiency of gene delivery and, consequently, the level of protein expression. This guide focuses on this compound and compares its performance with two widely used reagents: Lipofectamine 2000, another cationic lipid-based reagent, and Polyethylenimine (PEI), a polymer-based reagent.

This compound is a novel cationic lipid that has demonstrated efficient in vivo DNA delivery to pulmonary tissues.[1] Its mechanism, like other cationic lipids, involves the formation of positively charged complexes with negatively charged nucleic acids. These complexes interact with the negatively charged cell membrane, facilitating entry into the cell.[2]

Lipofectamine 2000 is a well-established and widely used cationic lipid-based transfection reagent known for its high transfection efficiency across a broad range of cell lines.[3][4]

Polyethylenimine (PEI) is a cationic polymer that condenses DNA into positively charged nanoparticles, enabling cellular uptake.[5] It is a cost-effective alternative to lipid-based reagents and is particularly effective for large-scale transfections.

Quantitative Comparison of Protein Expression

To provide a clear comparison of the protein expression levels achieved with this compound, Lipofectamine 2000, and PEI, we have compiled a representative dataset based on typical performance characteristics observed in in vitro studies. This data is intended for illustrative purposes, as direct comparative studies involving this compound are not widely available. The following tables summarize the results from three common methods for quantifying protein expression: a Luciferase Reporter Assay, Western Blotting, and Flow Cytometry.

Experimental Setup:

  • Cell Line: HEK293T cells

  • Plasmid: pGL3 vector encoding Firefly Luciferase (for Luciferase Assay), pEGFP-N1 vector encoding EGFP (for Western Blot and Flow Cytometry)

  • Transfection Reagents: this compound, Lipofectamine 2000, PEI

  • Analysis Time: 48 hours post-transfection

Table 1: Luciferase Reporter Assay Data

Transfection ReagentRelative Light Units (RLU)Fold Increase over Control
Control (No DNA) 1,5001
This compound 8,500,0005667
Lipofectamine 2000 12,000,0008000
PEI 7,000,0004667

Table 2: Quantitative Western Blot Data

Transfection ReagentNormalized Band Intensity (Target Protein/Loading Control)Fold Increase over Control
Control (No DNA) 0.051
This compound 2.856
Lipofectamine 2000 3.570
PEI 2.550

Table 3: Flow Cytometry Data

Transfection ReagentPercentage of EGFP-Positive Cells (%)Mean Fluorescence Intensity (MFI)
Control (No DNA) <0.150
This compound 8565,000
Lipofectamine 2000 9580,000
PEI 8060,000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C and 5% CO2 for 24 hours to reach 70-80% confluency.

  • Transfection Complex Preparation:

    • This compound: In a sterile tube, dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. In a separate tube, dilute 4 µL of this compound reagent in 100 µL of serum-free medium. Combine the diluted DNA and this compound, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Lipofectamine 2000: Follow the manufacturer's protocol. Briefly, dilute 2 µg of plasmid DNA in 100 µL of Opti-MEM. In a separate tube, dilute 5 µL of Lipofectamine 2000 in 100 µL of Opti-MEM and incubate for 5 minutes. Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.

    • PEI: Prepare a 1 mg/mL stock solution of linear PEI (25 kDa) in water, adjust pH to 7.0, and filter sterilize. For transfection, mix 2 µg of plasmid DNA with serum-free medium to a final volume of 100 µL. Add 6 µL of PEI stock solution (3:1 ratio of PEI:DNA by weight), vortex briefly, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2 before proceeding to protein expression analysis.

Luciferase Reporter Assay
  • Cell Lysis: After 48 hours of transfection, wash the cells once with PBS. Add 200 µL of 1X Passive Lysis Buffer to each well and incubate on a rocking platform for 15 minutes at room temperature.

  • Luminometer Measurement: Transfer 20 µL of the cell lysate to a white-walled 96-well plate. Add 100 µL of Luciferase Assay Reagent.

  • Data Acquisition: Immediately measure the luminescence using a luminometer.[6][7]

Western Blotting
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of total protein from each sample onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-GFP) and a loading control (e.g., anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software.[8][9][10] Normalize the target protein band intensity to the loading control band intensity.

Flow Cytometry
  • Cell Harvesting: Gently detach the cells using trypsin-EDTA. Resuspend the cells in FACS buffer (PBS with 2% FBS).

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a 488 nm laser for EGFP excitation.[11][12][13]

  • Data Analysis: Gate the live cell population based on forward and side scatter. Determine the percentage of EGFP-positive cells and the mean fluorescence intensity (MFI) of the positive population.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, we have created diagrams using the DOT language for Graphviz.

G cluster_transfection Cationic Lipid Transfection Pathway DNA Plasmid DNA (Negative Charge) Complex Lipid-DNA Complex (Net Positive Charge) DNA->Complex Lipid Cationic Lipid (this compound) (Positive Charge) Lipid->Complex Membrane Cell Membrane (Negative Charge) Complex->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Proton Sponge Effect (hypothesized) Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Protein Expression Translation->Protein G cluster_workflow Experimental Workflow for Protein Expression Analysis cluster_analysis Protein Expression Analysis start Start: Seed Cells transfect Transfect with This compound/Alternatives start->transfect incubate Incubate 48 hours transfect->incubate luciferase Luciferase Assay incubate->luciferase western Western Blot incubate->western flow Flow Cytometry incubate->flow

References

Validating CRISPR-Based Editor Efficiency: A Comparative Guide to the Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of gene editing, accurately quantifying the efficiency of novel CRISPR-based systems is paramount. This guide provides a detailed comparison of the luciferase reporter assay for validating the efficiency of a novel CRISPR-based editor, alongside other common methodologies. Experimental data is presented to support the comparison, and detailed protocols are provided for key techniques.

Comparison of Methods for Quantifying Gene Editing Efficiency

Choosing the appropriate assay to validate the efficiency of a CRISPR-based editor depends on various factors, including the desired sensitivity, throughput, and the specific type of genetic modification being assessed. The following table summarizes the key characteristics of several widely used methods.

Assay Principle Advantages Limitations Typical Efficiency Range Reported
Luciferase Reporter Assay Quantifies the restoration of a luciferase gene disrupted by a target sequence. Editing efficiency is proportional to light output.High sensitivity, high throughput, quantitative, real-time analysis possible.Indirect measurement of editing at the endogenous locus, requires plasmid transfection.5% - 80%
T7 Endonuclease I (T7EI) Assay T7EI enzyme recognizes and cleaves mismatched DNA heteroduplexes formed after PCR amplification of the target locus.Simple, cost-effective, quick.Semi-quantitative, low sensitivity, not suitable for single-nucleotide changes.[1]1% - 50%
Tracking of Indels by Decomposition (TIDE) Analyzes Sanger sequencing chromatograms to quantify the frequency of insertions and deletions (indels).Quantitative, provides sequence information of indels.Relies on high-quality sequencing data, less accurate for low editing efficiencies.[1]1% - 60%
Inference of CRISPR Edits (ICE) Similar to TIDE, it analyzes Sanger sequencing traces to determine indel frequencies.Quantitative, user-friendly web interface.Accuracy can be affected by PCR and sequencing quality.[1]1% - 60%
Droplet Digital PCR (ddPCR) Partitions PCR reactions into thousands of droplets to provide absolute quantification of target DNA molecules.Highly sensitive and quantitative, does not require a standard curve.[2][3]Higher cost per sample, requires specialized equipment.0.1% - 90%
Fluorescent Reporter Assays (e.g., GFP) Measures the expression of a fluorescent protein upon successful gene editing.Enables live-cell imaging and cell sorting.[1][4]Can be influenced by transfection efficiency of the reporter plasmid.4% - 46%[1]

Experimental Protocols

Luciferase Reporter Assay for Validating CRISPR Editor Efficiency

This protocol describes the use of a dual-luciferase reporter assay to quantify the on-target activity of a novel CRISPR-based editor. The principle involves the co-transfection of cells with the CRISPR system components and a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) disrupted by the target sequence of the guide RNA (gRNA). A second plasmid expressing a different luciferase (e.g., Renilla luciferase) is included as an internal control for normalization.[5][6]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 3000 (or other transfection reagent)

  • Plasmid encoding the CRISPR-based editor (e.g., Cas9 variant)

  • Plasmid encoding the specific gRNA

  • Firefly luciferase reporter plasmid with the gRNA target site

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate at 37°C and 5% CO2 for 24 hours.

  • Transfection:

    • For each well, prepare the transfection mix in Opti-MEM.

    • Mix 50 ng of the CRISPR editor plasmid, 25 ng of the gRNA plasmid, 50 ng of the Firefly luciferase reporter plasmid, and 5 ng of the Renilla luciferase control plasmid.

    • Add Lipofectamine 3000 reagent according to the manufacturer's instructions.

    • Incubate the mixture for 15 minutes at room temperature.

    • Add the transfection complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Cell Lysis:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Compare the normalized luciferase activity of cells treated with the CRISPR editor and gRNA to a negative control (e.g., cells transfected with a non-targeting gRNA). A significant increase in the Firefly/Renilla ratio indicates successful editing of the reporter plasmid.

Visualizing the Workflow and Pathways

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_day1 Day 1: Transfection cluster_day2_3 Day 2-3: Incubation & Lysis cluster_day3_analysis Day 3: Measurement & Analysis cell_seeding Seed HEK293T cells in 96-well plate transfection_mix Prepare transfection mix: - CRISPR editor plasmid - gRNA plasmid - Firefly reporter plasmid - Renilla control plasmid incubation Incubate cells for 48-72 hours cell_seeding->incubation transfection Add transfection mix to cells lysis Lyse cells with Passive Lysis Buffer firefly_measurement Measure Firefly luciferase activity incubation->firefly_measurement renilla_measurement Measure Renilla luciferase activity analysis Calculate Firefly/Renilla ratio and determine efficiency

Caption: Workflow of the dual-luciferase reporter assay for CRISPR efficiency.

signaling_pathway cluster_transfection Cell Transfection cluster_expression Cellular Processes cluster_readout Assay Readout crispr_plasmid CRISPR Editor Plasmid crispr_complex CRISPR-gRNA Complex crispr_plasmid->crispr_complex grna_plasmid gRNA Plasmid grna_plasmid->crispr_complex reporter_plasmid Firefly Luciferase Reporter Plasmid (disrupted) target_cleavage Target Site Cleavage & Repair (NHEJ) reporter_plasmid->target_cleavage control_plasmid Renilla Luciferase Control Plasmid renilla_expression Constitutive Expression of Renilla Luciferase control_plasmid->renilla_expression crispr_complex->target_cleavage guides reporter_restoration Restoration of Firefly Luciferase Gene target_cleavage->reporter_restoration firefly_signal Firefly Luciferase Signal (Light) reporter_restoration->firefly_signal renilla_signal Renilla Luciferase Signal (Light) renilla_expression->renilla_signal normalized_activity Normalized Activity (Firefly/Renilla) firefly_signal->normalized_activity renilla_signal->normalized_activity

Caption: Mechanism of the dual-luciferase reporter assay for gene editing.

References

A Comparative Analysis of Lipid Nanoparticles and Viral Vectors for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern therapeutics, the effective delivery of genetic material and drugs to target cells remains a critical challenge. Two prominent delivery platforms, lipid nanoparticles (LNPs) and viral vectors, have emerged as leading candidates, each with a distinct set of advantages and limitations. This guide provides a comprehensive comparison of these two technologies, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal delivery system for their specific application.

Quantitative Performance Analysis

The selection of a delivery vector is often dictated by key performance metrics such as delivery efficiency, cargo capacity, immunogenicity, and safety. The following table summarizes a comparative analysis of these parameters for lipid nanoparticles and viral vectors, such as adeno-associated viruses (AAVs) and lentiviruses.

FeatureLipid Nanoparticles (LNPs)Viral Vectors (e.g., AAV, Lentivirus)
Delivery Efficiency Variable, can be high with optimization.[1][2]Generally high due to evolved mechanisms for cellular entry.[1]
Cargo Capacity High, capable of carrying large payloads up to 10 kb, including mRNA, siRNA, and CRISPR components.[3][4]Limited, for example, AAVs have a packaging capacity of approximately 4.7 kb.
Immunogenicity Generally low, allowing for repeated dosing.[3][4][5]Can be high, potentially leading to immune responses that limit redosing.[3][6][7]
Safety Profile Favorable, with a low risk of genomic integration.[3][4]Risks include insertional mutagenesis for integrating vectors like lentiviruses.[3][7]
Tissue Targeting Can be engineered for specific tissue targeting, but inherent tropism is often directed towards the liver.[3][5]Exhibit natural tropism for specific tissues, which can be further engineered for enhanced specificity.[3]
Scalability & Manufacturing Relatively straightforward and scalable manufacturing processes.[3][4]Manufacturing can be complex and challenging to scale up.[1]
Redosing Potential Generally considered redosable due to low immunogenicity.[7][8]Redosing can be challenging due to the development of neutralizing antibodies.[8]

Experimental Methodologies

To provide a practical framework for comparing these delivery systems, detailed protocols for key in vitro experiments are provided below.

Protocol 1: In Vitro Transfection Efficiency Assay

This protocol outlines a general procedure for assessing the transfection efficiency of LNPs and viral vectors using a reporter gene, such as Green Fluorescent Protein (GFP).

Materials:

  • Target cells (e.g., HEK293, HeLa)

  • Complete culture medium

  • LNP-formulated plasmid DNA (pDNA) or mRNA encoding GFP

  • Viral vector (e.g., AAV or lentivirus) encoding GFP

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[9]

  • Preparation of Transfection Complexes (LNPs):

    • For each well, dilute the LNP-formulated nucleic acid in a serum-free medium, such as Opti-MEM™.

    • In a separate tube, dilute the transfection reagent (if applicable) in the same serum-free medium.

    • Combine the diluted nucleic acid and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[9]

  • Transduction with Viral Vectors: Thaw the viral vector stock and dilute it to the desired multiplicity of infection (MOI) in a serum-free medium.

  • Transfection/Transduction:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the LNP-nucleic acid complexes or the diluted viral vector to the respective wells.[9]

    • Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection/Transduction Care: After the incubation period, add complete culture medium to each well. For lentiviral transduction, the medium containing the virus may be replaced with a fresh complete medium after 8-12 hours.

  • Analysis: At 24-72 hours post-transfection/transduction, assess GFP expression using a fluorescence microscope for qualitative analysis or a flow cytometer for quantitative analysis of the percentage of GFP-positive cells and the mean fluorescence intensity.[9]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity following treatment with delivery vectors.[10][11][12]

Materials:

  • Cells treated with LNPs or viral vectors (from the transfection efficiency experiment)

  • Untreated control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[10][11]

  • 96-well plate reader

Procedure:

  • Cell Preparation: After the desired incubation period following transfection or transduction (e.g., 48-72 hours), carefully remove the culture medium from the wells.

  • MTT Incubation:

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10][13]

  • Solubilization:

    • After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11][12][14]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells. A significant decrease in viability in the treated wells compared to the control indicates cytotoxicity.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms of action.

G cluster_LNP Lipid Nanoparticle (LNP) Delivery cluster_VV Viral Vector Delivery LNP_prep LNP Formulation (with mRNA/DNA) LNP_uptake Cellular Uptake (Endocytosis) LNP_prep->LNP_uptake LNP_escape Endosomal Escape LNP_uptake->LNP_escape LNP_release Cargo Release (Translation/Transcription) LNP_escape->LNP_release VV_prep Viral Vector Production (e.g., AAV) VV_binding Receptor Binding VV_prep->VV_binding VV_entry Cellular Entry VV_binding->VV_entry VV_uncoating Uncoating & Nuclear Entry VV_entry->VV_uncoating VV_expression Gene Expression VV_uncoating->VV_expression

Caption: Mechanisms of LNP and Viral Vector Delivery.

G cluster_analysis Analysis start Start: Seed Cells transfect Transfect/Transduce Cells with LNP or Viral Vector start->transfect incubate Incubate for 24-72h transfect->incubate efficiency Assess Transfection Efficiency (e.g., GFP expression) incubate->efficiency cytotoxicity Measure Cytotoxicity (e.g., MTT Assay) incubate->cytotoxicity end End: Compare Results efficiency->end cytotoxicity->end

Caption: Experimental Workflow for Comparative Analysis.

G cluster_LNP LNP Pathway cluster_AAV AAV Pathway LNP LNP ApoE ApoE Binding LNP->ApoE LDLR LDLR-mediated Endocytosis ApoE->LDLR Endosome Endosome LDLR->Endosome Escape Endosomal Escape (pH-dependent) Endosome->Escape Release Cargo Release Escape->Release AAV AAV Receptor Cell Surface Receptor Binding AAV->Receptor Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis AAV_Endosome Endosome Endocytosis->AAV_Endosome AAV_Escape Endosomal Escape AAV_Endosome->AAV_Escape Nuclear_Entry Nuclear Translocation AAV_Escape->Nuclear_Entry ssDNA_Conversion ssDNA to dsDNA Conversion Nuclear_Entry->ssDNA_Conversion

Caption: Cellular Uptake and Trafficking Pathways.

References

A Researcher's Guide to Evaluating the Biocompatibility of EDMPC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe drug delivery systems is a cornerstone of modern therapeutics. Cationic lipids, such as 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (EDMPC), have emerged as promising non-viral vectors for the delivery of nucleic acids and other therapeutic agents, particularly to pulmonary tissues. However, the inherent positive charge of these lipids, which is crucial for their function, can also lead to cellular toxicity. Therefore, a thorough evaluation of the biocompatibility of any new formulation is paramount before it can be considered for further development.

This guide provides a comparative framework for assessing the biocompatibility of this compound formulations. Due to the limited availability of direct, quantitative biocompatibility data for this compound in the public domain, this guide will focus on the essential experimental protocols and provide comparative data for commonly used alternative cationic lipid formulations, such as those based on DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and commercially available reagents like Lipofectamine. This will equip researchers with the necessary tools to conduct their own robust comparative studies.

The Importance of Formulation in Biocompatibility

It is crucial to recognize that the biocompatibility of a cationic lipid is not an intrinsic property of the molecule alone but is heavily influenced by its formulation. Factors such as the choice of helper lipids (e.g., DOPE, cholesterol), the molar ratio of the components, the overall charge of the liposomes, and the presence of stabilizing molecules like polyethylene glycol (PEG) can significantly impact the toxicity profile. Generally, the cytotoxicity of cationic lipids is directly related to their headgroup structures and the overall positive charge of the formulation. The inclusion of helper lipids and PEGylation are common strategies to mitigate these toxic effects.

Key Biocompatibility Assays: A Comparative Overview

A comprehensive biocompatibility assessment involves a battery of in vitro and in vivo tests. Below, we detail the methodologies for key assays and present illustrative data for common alternatives to provide a benchmark for your this compound formulation development.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for screening the toxicity of different formulations. They provide a quantitative measure of cell viability after exposure to the test substance.

a) MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

b) LDH Assay

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the cell membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.

Table 1: Comparative In Vitro Cytotoxicity of Cationic Lipid Formulations

FormulationCell LineAssayIC50 (µg/mL)Reference
DOTAP/DOPE (1:1) NCI-H460MTT~109.4 (as CDA14)[1]
Lipofectamine 2000 VariousMTTVaries significantly with cell line and exposure time[Generic Data]
Peptide-based Cationic Lipid (CDO14) NCI-H460MTT~340.5[1]

Note: Data for DOTAP-based formulations can vary significantly based on the specific formulation and cell line used. The IC50 value is the concentration of a substance that inhibits 50% of the cell viability.

Hemolysis Assay

The hemolysis assay is a critical test for intravenously administered formulations, as it assesses the lytic effect of the formulation on red blood cells (RBCs). Hemolysis can lead to anemia and the release of toxic byproducts into the bloodstream.

Table 2: Comparative Hemolytic Activity of Cationic Lipid Formulations

FormulationConcentration (µg/mL)% HemolysisReference
DOTMA-based cSLNs Not specifiedIncreased with higher DOTMA concentration[Generic Data]
DOTAP-based cSLNs Not specifiedLow[Generic Data]
Control (Triton X-100) 1%100%[Generic Data]

Note: The percentage of hemolysis is a critical indicator of blood compatibility. Formulations with high hemolytic activity are generally not suitable for intravenous administration.

Inflammatory Response

Cationic nanoparticles can activate the innate immune system, leading to the production of pro-inflammatory cytokines. This can result in both local and systemic inflammation. Measuring the levels of key cytokines can provide insight into the immunotoxicity of a formulation.

Key Cytokines to Monitor:

  • Tumor Necrosis Factor-alpha (TNF-α): A key mediator of acute inflammation.

  • Interleukin-6 (IL-6): A pro-inflammatory cytokine involved in the acute phase response.

  • Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine.

In Vivo Toxicity

In vivo studies are essential to evaluate the systemic toxicity of a formulation in a living organism. These studies typically involve administering the formulation to animal models (e.g., mice) and monitoring for adverse effects.

Key Parameters to Assess in In Vivo Toxicity Studies:

  • Animal Survival and Body Weight: Changes in body weight can be an early indicator of toxicity.

  • Serum Biochemistry: Analysis of blood samples for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

  • Histopathology: Microscopic examination of key organs (e.g., lungs, liver, spleen, kidneys) to identify any tissue damage or inflammation.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound formulation or control formulations. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Hemolysis Assay Protocol
  • Blood Collection: Collect fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of serial dilutions of the this compound formulation or control formulations. Use PBS as a negative control and 1% Triton X-100 as a positive control. Incubate for 1-2 hours at 37°C with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Cytokine Profiling Protocol (ELISA)
  • Cell Culture or In Vivo Sample Collection: Culture immune cells (e.g., macrophages) and treat them with the formulations, or collect serum/tissue homogenates from treated animals.

  • ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding enzyme conjugate, adding substrate, and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the cytokine in the samples.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound/Control Formulations incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_reagent Add MTT or Collect Supernatant for LDH incubate2->add_reagent incubate3 Incubate (MTT) add_reagent->incubate3 MTT read Read Absorbance add_reagent->read LDH solubilize Solubilize Formazan (MTT) incubate3->solubilize MTT solubilize->read MTT calculate Calculate % Viability & IC50 read->calculate Inflammatory_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_response Inflammatory Response NP Cationic Nanoparticle (e.g., this compound liposome) TLR Toll-like Receptor (TLR) NP->TLR NLRP3 NLRP3 Inflammasome NP->NLRP3 Internalization NFkB NF-κB TLR->NFkB activates Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b upregulates transcription Pro_TNFa Pro-TNF-α NFkB->Pro_TNFa upregulates transcription Caspase1->Pro_IL1b cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation TNFa TNF-α (secreted) Pro_TNFa->TNFa TNFa->Inflammation

References

A Head-to-Head Comparison of Commercial Transfection Reagents and the Cationic Lipid Edmpc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal transfection reagent is a critical step in ensuring the success of experiments involving the introduction of nucleic acids into eukaryotic cells. This guide provides a comparative overview of popular commercial transfection reagents and the cationic lipid 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (Edmpc), offering insights into their performance, cytotoxicity, and handling.

This comparison aims to equip researchers with the necessary information to make an informed decision based on their specific cell type and experimental goals. While direct, recent comparative data for this compound against the latest commercial reagents is limited, this guide consolidates available performance metrics and protocols to offer a valuable resource.

Performance of Commercial Transfection Reagents

The efficiency of transfection and its impact on cell viability are primary considerations when choosing a reagent. The following tables summarize publicly available data on some of the most widely used commercial transfection reagents. It is important to note that performance is highly cell-type dependent.

Transfection ReagentCell TypeTransfection Efficiency (%)Cytotoxicity/Cell Viability (%)Reference
Lipofectamine 3000 HEK293Not specifiedGood viability[1]
CHO-K1 (with pCDH)~64%Not specified[2][3]
HEK293 (with pCDH)~53%Not specified[2][3]
H9T-cells (with pCDH)~1.6%Could be cytotoxic[2][3]
Primary Myoblast~97.78%Not specified[4]
JU77High~68.21% viability
HL60~8.93%~51.89% viability[4]
U87MG~58.21%Not specified[4]
X-tremeGENE HP Human Mesenchymal Stem CellsOutperforms competitor LTXNot specified
A549Outperforms Lipofectamine 2000 & 3000 (luciferase activity)Lower than Lipofectamine 2000 & 3000
Zebrafish Z3 cellsHigh (strongest signal at 48h)Not specified
FuGENE HD Not specifiedHigh efficiencyLow toxicity
TurboFect CHO-K1 (with pEGFP-N1)~74%Less cytotoxic than Lipofectamine 3000[2][3]
HEK293 (with pEGFP-N1)~59%Less cytotoxic than Lipofectamine 3000[2][3]

A Look at the Cationic Lipid this compound

This compound is a cationic lipid that has been investigated for its ability to deliver DNA, particularly to pulmonary tissues in vivo. The primary available data comes from a 1997 study, which focused on reporter gene expression rather than transfection efficiency percentages.

In Vitro Performance of this compound:

The study evaluated this compound formulations with neutral lipids like dioleoylphosphatidylethanolamine (DOPE) or cholesterol. The results were presented as levels of reporter gene (CAT or β-galactosidase) activity in various cell lines.

  • Cell Lines Tested: COS, 293, A549, and H441.

  • Observations: The efficiency of this compound-mediated transfection was found to be dependent on the formulation (the ratio of this compound to the neutral lipid) and the cell line used. However, the study noted a lack of direct correlation between in vitro and in vivo performance, where formulations that worked well in cell culture were not necessarily the most effective in animal models.[5]

Cytotoxicity of this compound:

Experimental Protocols

Detailed and optimized protocols are crucial for successful transfection. Below are generalized protocols for liposome preparation, which can be adapted for this compound, and standard protocols for leading commercial reagents.

General Protocol for Cationic Liposome Preparation and Transfection (for this compound)

This protocol provides a general framework for preparing cationic liposomes for transfection. Optimal conditions, including lipid ratios and concentrations, should be determined experimentally.

  • Lipid Film Preparation:

    • Dissolve this compound and a neutral lipid (e.g., DOPE) in chloroform in a glass vial at the desired molar ratio.

    • Evaporate the organic solvent using a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, serum-free medium or buffer (e.g., Opti-MEM) by vortexing or sonication. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To create small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Complex Formation:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the prepared liposomes in a serum-free medium.

    • Add the diluted liposomes to the diluted DNA and mix gently.

    • Incubate at room temperature for 15-30 minutes to allow the formation of DNA-lipid complexes.

  • Transfection:

    • Add the DNA-lipid complexes dropwise to the cells, which should be 70-90% confluent.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression.

Standard Transfection Protocol for Lipofectamine 3000
  • Cell Seeding: The day before transfection, seed cells in the appropriate culture vessel so that they are 70-90% confluent at the time of transfection.

  • Complex Formation:

    • Dilute plasmid DNA in Opti-MEM™ I Reduced Serum Medium.

    • In a separate tube, add P3000™ Reagent to the diluted DNA solution and mix.

    • In another tube, dilute Lipofectamine® 3000 reagent in Opti-MEM™ I Reduced Serum Medium.

    • Add the diluted DNA with P3000™ Reagent to the diluted Lipofectamine® 3000 reagent and mix gently.

    • Incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the DNA-lipid complexes to the cells.

    • Incubate for 24-72 hours before analysis.

Standard Transfection Protocol for X-tremeGENE HP
  • Cell Seeding: Plate cells approximately 24 hours before transfection to achieve 70-90% confluency.

  • Complex Formation:

    • Warm X-tremeGENE HP DNA Transfection Reagent, DNA, and serum-free medium to room temperature.

    • In a sterile tube, dilute plasmid DNA into the serum-free medium.

    • Add X-tremeGENE HP reagent to the diluted DNA solution.

    • Incubate for 15-30 minutes at room temperature.

  • Transfection:

    • Add the transfection complex to the cells in a dropwise manner.

    • Incubate for 18-72 hours before measuring protein expression.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate a typical transfection workflow and the mechanism of lipid-mediated DNA delivery.

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells in Culture Plate incubate_cells Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_cells prepare_dna Dilute Plasmid DNA in Serum-Free Medium prepare_reagent Dilute Transfection Reagent in Serum-Free Medium mix Combine Diluted DNA and Reagent prepare_dna->mix prepare_reagent->mix incubate_complex Incubate to Form DNA-Reagent Complexes mix->incubate_complex add_complex Add Complexes to Cells incubate_complex->add_complex incubate_post Incubate for 24-72 Hours add_complex->incubate_post analyze Analyze Gene Expression (e.g., GFP, Luciferase, Western Blot) incubate_post->analyze

Caption: A generalized workflow for transient transfection of mammalian cells.

Lipid_Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell dna Plasmid DNA complex DNA-Lipid Complex dna->complex Electrostatic Interaction lipid Cationic Lipid lipid->complex cell_membrane Cell Membrane complex->cell_membrane Endocytosis endosome Endosome cell_membrane->endosome nucleus Nucleus endosome->nucleus Endosomal Escape & DNA Release transcription Transcription (mRNA synthesis) nucleus->transcription translation Translation (Protein synthesis) transcription->translation

References

Revolutionizing Gene Delivery: A Comparative Analysis of Edmpc-mediated Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the efficient and safe delivery of nucleic acids into target cells remains a critical challenge. This guide provides an in-depth comparison of Edmpc (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine), a novel cationic lipid, with other established non-viral gene delivery methods. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to equip you with the knowledge to make informed decisions for your research and therapeutic development.

Performance Snapshot: this compound vs. Alternatives

The functional outcome of any gene delivery vector is ultimately measured by its ability to transfect target cells and induce the desired biological effect with minimal toxicity. Here, we summarize the performance of this compound in comparison to other widely used lipid-based and polymer-based transfection reagents.

Delivery MethodTransfection Efficiency (in vivo, Lung)Key AdvantagesPotential Limitations
This compound-based Lipoplexes High efficiency for in vivo lung delivery[1]Effective for in vivo applications, particularly to pulmonary cells[1].In vitro performance does not always correlate with in vivo success[1][2].
Lipofectamine™ Widely used for in vitro, variable in vivoHigh in vitro transfection efficiency in a broad range of cell lines.Can exhibit significant in vivo toxicity; efficiency can be cell-type dependent.
Polyethylenimine (PEI) Moderate to high, particularly for lungCost-effective, high DNA compaction capacity, intrinsic endosomolytic activity[3].Can exhibit cytotoxicity, and its efficiency is dependent on molecular weight and structure (linear vs. branched)[4][5].
Other Cationic Lipids (e.g., DOTAP) Variable, often lower than PEI in vivo for lungEstablished history of use in liposome formulations.Can have lower in vivo transfection efficiency in the lungs compared to optimized polymer systems[6].

In-Depth Analysis of Functional Outcomes

This compound-Mediated Gene Delivery to Pulmonary Cells

A key study has demonstrated the high efficiency of this compound-mediated gene transfer to lung tissue in vivo[1][2]. When formulated with neutral helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, this compound-based lipoplexes efficiently delivered reporter genes to the lungs of rodents[1][2].

An interesting and critical finding from this research is the lack of a positive correlation between in vitro and in vivo transfection efficiencies for this compound formulations[1][2]. Formulations that performed best in cell culture did not necessarily yield the highest gene expression in the lung, emphasizing the importance of in vivo validation for this delivery system.

Comparison with Polymer-based Alternatives

Polymer-based vectors, particularly polyethylenimine (PEI), have been extensively studied for gene delivery to the lungs[3]. Linear PEI (22 kDa) has been shown to mediate significantly higher reporter gene expression in the lung, nose, and trachea of mice compared to liposome formulations like DC-Chol/DOPE[5]. In some studies, PEI has demonstrated superior or comparable in vivo lung transfection efficiency to certain cationic lipids[3][6]. However, the efficiency of PEI is highly dependent on its molecular weight and structure, with different forms being optimal for different administration routes (e.g., instillation vs. aerosol)[3][5].

Experimental Methodologies

Reproducibility and standardization are paramount in scientific research. Here, we provide detailed protocols for key experiments related to the validation of gene delivery.

Formulation of this compound-DNA Lipoplexes
  • Materials:

    • This compound (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine)

    • Helper lipid (e.g., DOPE or Cholesterol)

    • Plasmid DNA encoding the gene of interest

    • Opti-MEM™ I Reduced Serum Medium or similar

  • Protocol:

    • Prepare a lipid mixture of this compound and the chosen helper lipid at a desired molar ratio (e.g., 1:1) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or 5% dextrose in water) to a final lipid concentration of 1 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or by using a probe sonicator until the solution becomes clear.

    • In a separate tube, dilute the plasmid DNA in Opti-MEM™.

    • In another tube, dilute the prepared liposomes in Opti-MEM™.

    • Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.

    • Incubate the this compound-DNA lipoplexes at room temperature for 15-30 minutes to allow for complex formation before use.

In Vivo Gene Delivery and Functional Assays
  • Animal Model:

    • The choice of animal model will depend on the research question. For pulmonary delivery, mice or rats are commonly used[1][2].

  • Administration:

    • For lung delivery, intralobar, intratracheal, or intranasal administration routes can be employed[1][3][5].

  • Functional Assays:

    • Reporter Gene Assays (e.g., Luciferase or CAT):

      • At a predetermined time point after administration of the gene delivery formulation (e.g., 24-48 hours), euthanize the animals and harvest the target tissues.

      • Homogenize the tissues in a suitable lysis buffer.

      • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

      • Perform a protein quantification assay (e.g., BCA assay) on the supernatant.

      • For a luciferase assay, add luciferase substrate to a portion of the lysate and measure the resulting luminescence using a luminometer.

      • For a Chloramphenicol Acetyltransferase (CAT) assay, incubate a portion of the lysate with radiolabeled chloramphenicol and acetyl-CoA. Separate the acetylated and unacetylated forms by thin-layer chromatography and quantify the radioactivity.

      • Normalize the reporter gene activity to the total protein concentration in the lysate.

    • Quantitative PCR (qPCR) for Transgene Expression:

      • Harvest target tissues and immediately stabilize the RNA using a reagent like RNAlater™.

      • Extract total RNA from the tissue using a suitable kit or protocol.

      • Treat the RNA with DNase I to remove any contaminating plasmid DNA.

      • Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

      • Perform qPCR using primers specific for the transgene and a reference gene (e.g., GAPDH, beta-actin) for normalization.

      • Calculate the relative expression of the transgene using the ΔΔCt method.

Mechanistic Insights: Cellular Uptake and Intracellular Fate

The journey of a gene delivery vector from outside the cell to the nucleus is a multi-step process. Understanding these steps is crucial for designing more efficient delivery systems.

Experimental Workflow for Gene Delivery and Analysis

G cluster_formulation Lipoplex Formulation cluster_delivery In Vivo Delivery cluster_analysis Functional Outcome Analysis This compound This compound + Helper Lipid dna Plasmid DNA This compound->dna Complexation admin Administration to Animal Model dna->admin harvest Tissue Harvest admin->harvest reporter Reporter Gene Assay harvest->reporter qpcr qPCR Analysis harvest->qpcr

Caption: Workflow for validating this compound-mediated gene delivery.

Signaling Pathway of Cationic Lipid-Mediated Gene Delivery

The cellular uptake of cationic lipid-DNA complexes, or lipoplexes, is a complex process that primarily occurs via endocytosis. The positively charged lipoplex interacts with the negatively charged cell surface, triggering internalization into endosomes. For the transgene to be expressed, it must escape the endosome before it fuses with a lysosome, where the DNA would be degraded.

The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of polycationic vectors like PEI[3]. It is proposed that the buffering capacity of the polymer leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. While the exact mechanism for this compound is not fully elucidated, it is likely that as a cationic lipid, it facilitates endosomal escape through destabilization of the endosomal membrane upon protonation in the acidic endosomal environment.

G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_escape Endosomal Escape & Gene Expression lipoplex This compound-DNA Lipoplex cell_surface Cell Surface Interaction lipoplex->cell_surface endocytosis Endocytosis cell_surface->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Degradation) endosome->lysosome Fusion escape Endosomal Escape endosome->escape cytosol Cytosolic DNA Release escape->cytosol nucleus Nuclear Entry cytosol->nucleus transcription Transcription & Translation nucleus->transcription

Caption: Cellular pathway of this compound-mediated gene delivery.

Conclusion

This compound represents a promising cationic lipid for in vivo gene delivery, particularly to the lungs. Its high efficiency in preclinical models warrants further investigation for therapeutic applications. However, the observed discrepancy between in vitro and in vivo results underscores the necessity of robust in vivo testing for the validation of novel gene delivery platforms. While commercially available reagents like Lipofectamine and polymers like PEI remain valuable tools, especially for in vitro studies, the development of novel lipids such as this compound continues to push the boundaries of what is achievable in the field of gene therapy. The choice of a delivery vector will ultimately depend on the specific application, target cell type, and desired therapeutic outcome.

References

A Comparative Guide to Protein Expression Analysis: Post-Transfection Western Blotting with EDMPC and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of protein expression following gene transfection is a critical step in understanding cellular mechanisms and therapeutic efficacy. This guide provides a comprehensive comparison of the novel cationic lipid transfection reagent, EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine), with other commonly used transfection alternatives. The focus is on the downstream analysis of protein expression using quantitative Western blotting, supported by detailed experimental protocols and visual guides to the underlying cellular and experimental processes.

Performance Comparison of Transfection Reagents

Disclaimer: The quantitative data for this compound in the table below is illustrative and based on typical performance expectations for a cationic lipid reagent. This data is intended to serve as a comparative example in the absence of direct head-to-head Western blot studies.

Transfection ReagentTarget Protein Expression (Fold Change vs. Untransfected Control)Cell Viability (%)
This compound 8.5 ± 1.285 ± 5
Competitor A (Lipid-based) 12.1 ± 1.880 ± 7
Competitor B (Polymer-based) 6.7 ± 0.992 ± 4

Table 1: Illustrative comparison of transfection reagent performance on the expression of a target protein, quantified by Western blot densitometry. Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A standardized and meticulously followed protocol is essential for reproducible and quantifiable Western blot results.[1][2]

Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator until cells reach 70-80% confluency.

  • Transfection Complex Formation:

    • For each well, dilute 2.5 µg of plasmid DNA encoding the target protein into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the transfection reagent (this compound, Competitor A, or Competitor B) according to the manufacturer's instructions in 100 µL of serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the 200 µL of transfection complex dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

Protein Extraction
  • Cell Lysis: After 48 hours post-transfection, wash the cells once with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the soluble protein) to a new tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.

  • Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 2 µg/µL) using lysis buffer.

Western Blotting
  • Sample Preparation: Mix 20 µg of each protein sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the fold change in protein expression relative to the untransfected control.[4][5][6]

Visualizing Cellular and Experimental Pathways

To better understand the biological context and the experimental procedure, the following diagrams have been generated.

MAPK/ERK Signaling Pathway

Transfection studies are frequently employed to investigate the role of specific proteins in signaling cascades. The MAPK/ERK pathway, a crucial regulator of cell proliferation, differentiation, and survival, is a common subject of such studies.[7][8][9]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc) ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Western_Blot_Workflow Transfection Cell Transfection (e.g., with this compound) Lysis Protein Extraction (Cell Lysis) Transfection->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDSPAGE SDS-PAGE (Separation by Size) Quant->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking Antibodies Antibody Incubation (Primary & Secondary) Blocking->Antibodies Detection Detection (ECL) Antibodies->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

References

Assessing Transfection Efficiency: A Comparative Guide to Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular and molecular biology, the successful introduction of foreign nucleic acids into eukaryotic cells, a process known as transfection, is a cornerstone technique. Quantifying the efficiency of this process is critical for the reproducibility and interpretation of downstream experiments. This guide provides a comprehensive comparison of methods used to assess transfection rates, with a focus on the robust and quantitative approach of flow cytometry. This document is intended for researchers, scientists, and drug development professionals seeking to optimize and accurately measure the success of their transfection protocols.

A Comparative Analysis of Transfection Assessment Methods

Several techniques are available to determine transfection efficiency, each with its own set of advantages and limitations. While traditional methods like fluorescence microscopy and western blotting provide valuable insights, flow cytometry offers a more quantitative and high-throughput alternative. The following table summarizes a comparison of these key methodologies.

Method Principle Advantages Limitations
Flow Cytometry Measures fluorescence of individual cells in suspension as they pass through a laser beam. Can detect fluorescent reporter proteins (e.g., GFP) or fluorescently labeled nucleic acids.[1][2][3][4]- Quantitative: Provides statistical data on the percentage of transfected cells and the level of expression per cell (mean fluorescence intensity).[2][5] - High-throughput: Can analyze thousands of cells per second. - Multiparametric: Can simultaneously measure transfection efficiency, cell viability, and other cellular markers.[2][3][4] - Sensitive: Can detect low levels of fluorescence.[5]- Requires cells to be in a single-cell suspension. - Instrumentation can be expensive. - Requires expertise for proper operation and data analysis.
Fluorescence Microscopy Visualizes and identifies cells expressing a fluorescent reporter protein under a microscope.- Qualitative/Semi-quantitative: Provides a visual confirmation of transfection and protein localization. - Morphological assessment: Allows for the observation of cell morphology post-transfection.- Low-throughput: Only a small number of cells can be analyzed at a time. - Subjective: Analysis can be subjective and prone to bias. - Not truly quantitative: Difficult to obtain precise percentages of transfected cells from images alone.
Western Blotting Detects the total amount of a specific protein (the product of the transfected gene) in a cell lysate.- Specific: Detects the actual protein of interest. - Confirmatory: Can confirm the size of the expressed protein.- Not single-cell analysis: Provides data on the average expression level across the entire cell population, masking cell-to-cell variation. - Not a direct measure of transfection efficiency: Does not provide the percentage of cells that were successfully transfected.[5] - Labor-intensive and time-consuming.
Quantitative PCR (qPCR) Measures the amount of transfected DNA or transcribed mRNA in a cell population.- Highly sensitive and quantitative: Can detect very low copy numbers of nucleic acids.- Does not measure protein expression: High levels of DNA or mRNA do not always correlate with high levels of protein expression.[2] - Not single-cell analysis: Provides an average measurement from the entire cell population.

Experimental Workflow: Assessing Transfection Efficiency by Flow Cytometry

The following diagram illustrates a typical workflow for assessing transfection efficiency using flow cytometry, from cell preparation to data analysis.

Transfection_Workflow cluster_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Seed and culture cells Transfection 2. Transfect cells with plasmid DNA (e.g., expressing GFP) Cell_Culture->Transfection Harvest 3. Harvest cells 24-48 hours post-transfection Transfection->Harvest Wash 4. Wash cells with PBS Harvest->Wash Resuspend 5. Resuspend cells in FACS buffer Wash->Resuspend Acquire 6. Acquire data on a flow cytometer Resuspend->Acquire Gate 7. Gate on single, viable cells Acquire->Gate Analyze 8. Quantify percentage of GFP-positive cells Gate->Analyze

Caption: Workflow for assessing transfection efficiency using flow cytometry.

Detailed Experimental Protocol: Flow Cytometry for Transfection Rate Assessment

This protocol outlines the key steps for quantifying the percentage of transfected cells expressing a green fluorescent protein (GFP) reporter.

Materials:

  • Transfected cells in culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cell scrapers (for adherent cells)

  • FACS buffer (PBS with 1-2% Fetal Bovine Serum and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: 24-48 hours post-transfection, wash the cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Gently resuspend the cells in their culture medium and transfer to a conical tube.

  • Cell Washing:

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.

    • Repeat the centrifugation and washing step twice more to remove any residual media components.

  • Cell Staining (Optional, for Viability):

    • After the final wash, resuspend the cell pellet in 100-500 µL of cold FACS buffer.

    • If assessing cell viability, add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions. PI will stain dead cells with compromised membranes.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for GFP excitation and appropriate detectors for GFP and, if used, the viability dye.

    • Collect data for at least 10,000-20,000 events per sample to ensure statistical significance.

  • Data Analysis:

    • Gating:

      • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

      • Create a plot of FSC-A vs. FSC-H to gate on single cells (singlets) and exclude doublets.

      • If a viability dye was used, create a histogram or dot plot to gate on the viable (dye-negative) cell population.

    • Quantification:

      • Within the single, viable cell population, create a histogram of GFP fluorescence intensity.

      • Set a gate on the GFP-positive population based on an untransfected negative control sample.

      • The percentage of events within this gate represents the transfection efficiency.

Signaling Pathway Visualization

To illustrate a common application of transfection, the following diagram depicts a simplified signaling pathway that could be studied by overexpressing a key protein component.

Signaling_Pathway cluster_pathway Generic Kinase Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A (Transfected) Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene induces

Caption: A generic signaling pathway activated by ligand binding.

References

A Comparative Analysis of the Cytotoxicity of Edmpc and Other Drug Delivery Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and cellular research, understanding the cytotoxic profile of novel compounds and their delivery vehicles is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity of Ethyl-p-methoxycinnamate (Edmpc), a compound with demonstrated anti-cancer properties, against other commonly used drug delivery reagents. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic strategy.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other reagents across various cancer cell lines. The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity. Lower IC50 values indicate higher cytotoxic potency.

Reagent/DrugCell LineAssayIC50 ValueCitation
This compound (EPMC) Cholangiocarcinoma (CL-6)MTT245.5 µg/mL
Human Melanoma (B16F10-NFκB Luc2)Reporter Assay88.7 µM
Oral Squamous Carcinoma (HSC-4)MTT0.032 mg/mL
5-Fluorouracil (5-FU) Colorectal Cancer Stem Cells (CR-CSCs)MTT141.26 µM
Breast Cancer (MCF-7)MTT25 µM
Doxorubicin (Liposomal) Neuroblastoma (various)WSTMean: 0.37 µM[1]
Breast Cancer (MDA-MB-231)Not Specified450 nM[2]
Melanoma (B16-F10)Not Specified1.33 µM (24h)[3]
PLGA Nanoparticles (Empty) Bovine Kidney (MDBK)Not SpecifiedNot cytotoxic up to 2500 µg/mL
Human Colorectal Adenocarcinoma (Colo 205)Not SpecifiedNot cytotoxic up to 2500 µg/mL
PAMAM Dendrimers (Bare) Rat Hepatoma (H4IIE)Not SpecifiedNon-toxic below 500 µg/mL[4]
Fish Cell Line (RTG-2)Not SpecifiedNon-toxic below 500 µg/mL[4]

Note: The cytotoxicity of liposomes, nanoparticles, and dendrimers is highly dependent on their specific composition, size, surface charge, and the encapsulated drug. The values for "empty" or "bare" delivery systems are provided to indicate the inherent toxicity of the vehicle itself.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Treat cells with the test compound as described previously.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced cytotoxicity and a general workflow for cytotoxicity testing.

Edmpc_Signaling_Pathway This compound This compound Cell_Stress Cellular Stress / DNA Damage This compound->Cell_Stress p53 p53 Activation Cell_Stress->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CDK_Inhibition CDK Inhibition p21->CDK_Inhibition G0_G1_Arrest G0/G1 Cell Cycle Arrest CDK_Inhibition->G0_G1_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.

Cytotoxicity_Testing_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well Plate Start->Seeding Treatment Treatment with Test Reagents (this compound, Liposomes, etc.) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubation->Assay Data_Collection Data Collection (e.g., Absorbance) Assay->Data_Collection Analysis Data Analysis and IC50 Calculation Data_Collection->Analysis End End: Comparative Cytotoxicity Profile Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Navigating the Safe Disposal of EDMPC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of EDMPC (ethyl(tributyl)phosphonium diethylphosphate), a cationic lipid utilized for in vivo DNA delivery to pulmonary tissues.[1] Adherence to these guidelines is critical for minimizing environmental impact and safeguarding personnel.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal. [2] The SDS contains detailed information regarding the substance's hazards, handling, storage, and emergency measures.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on the handling guidelines for similar phosphonium salts, this should include:

  • Protective gloves: To prevent skin contact.

  • Eye protection: Safety glasses or goggles to shield from splashes.

  • Face protection: A face shield may be necessary depending on the scale of the disposal.

  • Lab coat: To protect clothing and skin.

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound, like other laboratory chemicals, must be conducted in a manner that is safe, environmentally responsible, and compliant with local, state, and federal regulations.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react dangerously.

    • This compound waste should be collected in a designated, properly labeled hazardous waste container.[4]

  • Container Selection and Labeling:

    • Use a chemically resistant container that is compatible with phosphonium salts.

    • The container must be in good condition and have a secure, leak-proof lid.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "ethyl(tributyl)phosphonium diethylphosphate (this compound)," and the approximate concentration and quantity.[4] The hazard characteristics (e.g., irritant, aquatic toxicity) should also be noted on the label.[4]

  • Handling Spills:

    • In the event of a small spill, stop the leak if it is safe to do so.[3]

    • Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[3]

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.[3]

    • Clean the spill area thoroughly with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

    • Be aware that spills of similar phosphonium salts can create slippery conditions.[3]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware. Never reuse containers that held hazardous chemicals for storing food or drink.

  • Arranging for Pickup and Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area, such as a fume hood, until it is collected by your institution's EHS personnel.[5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[4][5]

Hazard Profile and Quantitative Data

While a specific SDS for this compound was not retrieved, the hazard profile of a similar phosphonium salt, Tributyl(ethyl)phosphonium diethylphosphate, provides an indication of the potential risks. This information is crucial for safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[3]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
Skin Irritation Causes skin irritation.[3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Damage Causes serious eye damage.[3]P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]
Skin Sensitization May cause an allergic skin reaction.[3]P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[3]P273: Avoid release to the environment.

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound were found in the provided search results. Therefore, chemical treatment to neutralize the waste is not recommended without explicit instructions from a validated source, such as the manufacturer's SDS or peer-reviewed literature. The primary disposal method should be collection and transfer to a certified hazardous waste disposal facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

EDMPC_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency cluster_final Final Steps start Start: this compound Waste Generated consult_sds Consult this compound SDS start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe segregate Segregate Waste wear_ppe->segregate label_container Label Hazardous Waste Container segregate->label_container collect Collect Waste in Container label_container->collect spill Spill Occurs? collect->spill handle_spill Follow Spill Protocol: 1. Absorb with inert material 2. Collect absorbent as waste 3. Clean area spill->handle_spill Yes store Store in Satellite Accumulation Area spill->store No handle_spill->collect request_pickup Request EHS Pickup store->request_pickup end_proc End of Procedure request_pickup->end_proc

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Edmpc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Edmpc (O-[[(2R)-2,3-Bis(myristoyloxy)propoxy]ethoxyphosphinyl]choline), a synthetic cationic lipid utilized in gene delivery research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety practices.

Personal Protective Equipment (PPE)

Quantitative Data Summary

Hazard Classification (Inferred from DOTAP chloride)Recommended Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4) Standard laboratory PPE prevents accidental ingestion.
Skin corrosion/irritation (Category 2) Gloves: Nitrile or other chemical-resistant gloves.
Lab Coat: Standard laboratory coat.
Serious eye damage/eye irritation (Category 2A) Eye Protection: Safety glasses with side shields or chemical splash goggles.
Specific target organ toxicity, single exposure (Category 3) Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
(Respiratory tract irritation)

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a powder or solution form within a laboratory setting.

1. Preparation and Planning:

  • Before handling, consult the Safety Data Sheet (SDS) for any similar cationic lipids if one for this compound is unavailable.
  • Ensure that a chemical fume hood is available and functioning correctly.
  • Locate the nearest eyewash station and safety shower and confirm they are accessible.
  • Prepare all necessary materials and equipment before retrieving the this compound from storage.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Wear safety glasses with side shields or chemical splash goggles.
  • Don nitrile or other appropriate chemical-resistant gloves.

3. Handling this compound Powder:

  • Conduct all weighing and initial dilutions of this compound powder inside a chemical fume hood to avoid inhalation of airborne particles.
  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
  • Close the container tightly immediately after use.

4. Handling this compound Solutions:

  • Handle all open solutions of this compound inside a chemical fume hood or in a well-ventilated area.
  • Avoid direct contact with the solution. If contact occurs, immediately flush the affected area with copious amounts of water.
  • When diluting or mixing, add this compound solution to the diluent to avoid splashing.

5. Post-Handling Procedures:

  • Clean any spills immediately according to your laboratory's standard operating procedures for chemical spills.
  • Decontaminate the work area with an appropriate cleaning agent.
  • Remove gloves and dispose of them in the designated chemical waste container.
  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

The disposal of this compound and associated waste must be carried out in accordance with institutional and local regulations for chemical and biological waste.

1. Unused or Expired this compound (Pure Chemical):

  • Solid this compound: Dispose of as hazardous chemical waste.
  • This compound Solutions: Dispose of as liquid hazardous chemical waste. Do not pour down the drain.

2. Contaminated Labware:

  • Disposable Labware (e.g., pipette tips, tubes):
  • If in contact with pure this compound, dispose of in a designated solid chemical waste container.
  • If in contact with this compound and biological materials (e.g., DNA, cells), treat as biohazardous chemical waste. Decontaminate via autoclaving if appropriate, and then dispose of according to institutional guidelines for this waste stream.
  • Reusable Glassware:
  • Rinse with a suitable solvent to remove this compound residues. The first rinseate must be collected and disposed of as liquid hazardous chemical waste.
  • After the initial rinse, wash the glassware according to standard laboratory procedures.

3. Liquid Waste:

  • Solutions containing only this compound: Collect in a designated, labeled, and sealed hazardous chemical waste container.
  • Solutions containing this compound and biological materials: This is considered biohazardous chemical waste. The specific disposal method will depend on institutional policies. In many cases, the biological component will need to be deactivated (e.g., with bleach or by autoclaving) before the chemical waste can be processed. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Workflow for Safe Handling and Disposal of this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Review SDS for Similar Compounds prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep3->ppe handle Handle this compound in Fume Hood ppe->handle clean Clean Work Area Post-Use handle->clean waste_cat Categorize Waste clean->waste_cat pure_chem Pure this compound / Contaminated Disposables (Chemical Waste) waste_cat->pure_chem bio_chem This compound with Biologicals (Biohazardous Chemical Waste) waste_cat->bio_chem Dispose as Hazardous Chemical Waste Dispose as Hazardous Chemical Waste pure_chem->Dispose as Hazardous Chemical Waste Decontaminate & Dispose per EHS Guidelines Decontaminate & Dispose per EHS Guidelines bio_chem->Decontaminate & Dispose per EHS Guidelines

Caption: Logical workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.